(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 |
InChI-Schlüssel |
AIGJJVLXPPJJOE-ACMTZBLWSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride properties
An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Abstract: This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the compound's physicochemical properties, stereoselective synthesis strategies, spectroscopic characterization, and applications. By synthesizing technical data with mechanistic insights, this paper serves as an essential resource for leveraging this versatile intermediate in complex molecular synthesis and medicinal chemistry.
Introduction and Strategic Importance
This compound is a disubstituted pyrrolidine derivative valued as a sophisticated intermediate in the synthesis of pharmacologically active compounds.[1][2] The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[3][4][5]
The defining feature of this molecule is its specific cis stereochemistry at the C2 and C5 positions, denoted as (2S, 5S). In drug development, stereoisomerism is critical, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities, potencies, and toxicities.[5] The rigid, three-dimensional structure of the (2S,5S)-pyrrolidine core provides a robust framework for orienting the phenyl and methyl carboxylate substituents in a precise spatial arrangement, which is essential for achieving selective interactions with biological targets like enzymes and receptors.[6] This guide elucidates the core properties and synthetic logic required to effectively utilize this high-value chemical entity.
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is paramount for its effective handling, storage, and application in synthetic workflows. The hydrochloride salt form is intentionally designed to enhance stability and improve solubility in polar protic solvents compared to its free base, facilitating its use in a wider range of reaction conditions.[5]
Core Data Summary
The key identifiers and physical properties of this compound are summarized in the table below.
| Property | Value | Source/Rationale |
| IUPAC Name | methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride | Standard nomenclature |
| CAS Number | 2170170-16-6 | [7] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | Derived from structure |
| Molecular Weight | 241.71 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[5] |
| Solubility | High aqueous solubility | The hydrochloride salt enhances polarity[5] |
| Stability | Stable under standard conditions; potentially hygroscopic | Characteristic of amine hydrochlorides |
| Storage | Store in a tightly sealed container in a cool, dry place with desiccant | Best practice for hygroscopic salts |
Chemical Structure
The molecular structure, with its defined stereochemistry, is the foundation of the compound's utility.
Caption: Structure of this compound.
Stereoselective Synthesis: Principles and Protocol
The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a significant challenge in organic chemistry. The primary goal is to control the relative and absolute stereochemistry at two stereocenters. Methodologies often begin with chiral starting materials or employ asymmetric catalysis.
Mechanistic Considerations and Synthetic Strategy
The construction of the (2S,5S) scaffold relies on well-established principles of asymmetric synthesis. Common strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral molecules like L-proline or L-pyroglutamic acid as starting points. The inherent stereocenter is used to direct the stereochemistry of subsequent transformations.[8][9]
-
Asymmetric Catalysis: Employing chiral catalysts, often organocatalysts or transition metal complexes, to induce enantioselectivity in key bond-forming steps, such as conjugate additions or cyclizations.[6][10][11]
-
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to an achiral precursor to guide diastereoselective reactions, followed by removal of the auxiliary.[9]
The causality behind these choices is the need for high stereochemical fidelity. For a cis-2,5-disubstituted pyrrolidine, intramolecular cyclization reactions are particularly effective, as the transition state geometry can be engineered to favor the formation of the desired diastereomer.
Caption: General synthetic workflow for chiral 2,5-disubstituted pyrrolidines.
Exemplary Synthetic Protocol
While the exact industrial synthesis is proprietary, a representative laboratory-scale protocol can be constructed based on established methodologies, such as the diastereoselective arylation of a proline derivative. This protocol is self-validating as each step relies on a well-documented and high-yielding class of chemical reactions.
Objective: To synthesize this compound.
Methodology:
-
Step 1: N-Protection of L-Proline Methyl Ester.
-
To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The Boc group protects the nitrogen, preventing side reactions and activating the C5 position for subsequent functionalization.
-
-
Step 2: Directed Oxidation to Enamide.
-
The N-Boc-L-proline methyl ester (1.0 eq) is subjected to an oxidative decarboxylation/rearrangement sequence using a suitable protocol (e.g., a modified Hunsdiecker-type reaction followed by elimination) to form the corresponding N-Boc-2,3-dehydroproline methyl ester.
-
Causality: This step introduces unsaturation, setting the stage for a stereocontrolled addition reaction.
-
-
Step 3: Stereoselective Phenyl Group Addition.
-
To a solution of the enamide (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at -78 °C, add a phenyl-cuprate reagent, such as that generated from phenyllithium and copper(I) iodide.
-
Stir the reaction at low temperature for 4-6 hours before quenching with saturated aqueous ammonium chloride.
-
Causality: The conjugate addition of the phenyl group occurs from the face opposite to the C2 ester group, preferentially yielding the cis-(2S, 5S) diastereomer due to steric hindrance.
-
-
Step 4: Deprotection and Salt Formation.
-
Dissolve the crude product from Step 3 in a solution of 4 M HCl in 1,4-dioxane or ethyl acetate.
-
Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter and dry the solid under vacuum to yield this compound.
-
Causality: Acidic conditions cleanly cleave the acid-labile Boc group and simultaneously form the hydrochloride salt, aiding in purification by precipitation.
-
Spectroscopic Characterization Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.3-7.5 ppm: Multiplet, 5H (aromatic protons of phenyl group).~4.5-4.8 ppm: Triplet or dd, 1H (C5-H, benzylic proton).~4.2-4.4 ppm: Triplet or dd, 1H (C2-H, proton alpha to ester).~3.7-3.8 ppm: Singlet, 3H (O-CH₃, methyl ester).~2.0-2.5 ppm: Multiplet, 4H (C3-H₂ and C4-H₂ protons).~10-12 ppm: Broad singlet, 2H (N-H₂⁺ protons, D₂O exchangeable). |
| ¹³C NMR | ~170-172 ppm: C=O (ester carbonyl).~135-140 ppm: Quaternary aromatic carbon.~128-130 ppm: Aromatic C-H carbons.~65-68 ppm: C5 (benzylic carbon).~58-60 ppm: C2 (carbon alpha to ester).~52-54 ppm: O-CH₃ (methyl ester).~28-35 ppm: C3 and C4 carbons. |
| Mass Spec (ESI+) | Expected m/z: 206.1176 [M+H]⁺ for the free base (C₁₂H₁₅NO₂). The observed mass would correspond to the free secondary amine after loss of HCl. A similar isomer shows a molecular weight of 205.26 g/mol .[12] |
| FT-IR (KBr) | ~2400-2800 cm⁻¹: Broad absorption (N-H⁺ stretch of secondary amine salt).~1740-1750 cm⁻¹: Strong absorption (C=O stretch of ester).~3030 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring. |
Applications in Research and Drug Development
The title compound is not an active pharmaceutical ingredient (API) itself but rather a critical precursor. Its value lies in its pre-installed stereochemistry and functional handles (amine, ester, phenyl group) that allow for further elaboration.
Role as a Chiral Building Block
The primary application is in the synthesis of more complex molecules where the 2-phenylpyrrolidine motif is desired. The secondary amine can be readily functionalized via N-alkylation, N-acylation, or reductive amination, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol.
Therapeutic Potential of Derivatives
Pyrrolidine-based structures are integral to a wide array of therapeutic agents. While specific drugs derived from this exact intermediate are not publicly disclosed, analogous structures are found in compounds targeting:
-
Central Nervous System (CNS) Disorders: The rigid scaffold is ideal for developing ligands for G-protein coupled receptors (GPCRs) or ion channels. Similar structures serve as building blocks for GABA receptor modulators.
-
Infectious Diseases: The pyrrolidine core is found in many antiviral and antibacterial agents.
-
Oncology: As scaffolds for kinase inhibitors or other enzyme-targeted therapies.
-
Asymmetric Catalysis: Chiral pyrrolidines are the foundation for highly effective organocatalysts (e.g., proline and its derivatives) and ligands for transition metals used in asymmetric synthesis.[13][14]
Caption: Derivatization pathways and potential applications of the core scaffold.
Conclusion
This compound is a high-value, stereochemically defined intermediate. Its utility is derived from the privileged pyrrolidine scaffold, the precise spatial orientation of its substituents, and the presence of versatile functional groups for further synthetic manipulation. For researchers in medicinal chemistry and process development, a firm grasp of its properties, synthesis, and reactivity is crucial for the efficient construction of novel and complex chiral molecules. This guide provides the foundational knowledge and practical insights necessary to harness the full potential of this important building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride (1808331-65-8) for sale [vulcanchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. This compound | 2170170-16-6 | VLD17016 [biosynth.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride structure
An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride: Structure, Synthesis, and Applications
Abstract
This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a substituted proline derivative, it serves as a valuable and structurally defined building block for the creation of complex molecular architectures. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the specific cis-stereochemical configuration of the substituents at the C2 and C5 positions, combined with the phenyl group, offers a unique three-dimensional framework for designing targeted therapeutics. This guide provides a comprehensive overview of its structure, physicochemical properties, analytical characterization, a plausible synthetic route, and its applications as a key intermediate in drug discovery and development.[1][2] It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction
The pyrrolidine ring system is a cornerstone of many biologically active natural products and synthetic drugs. Its conformational rigidity and the stereochemical diversity offered by its chiral centers make it an ideal scaffold for interacting with biological targets. This compound emerges from this class as a highly functionalized intermediate.
This molecule is characterized by:
-
A pyrrolidine core , providing a constrained five-membered ring structure.
-
A methyl carboxylate group at the C2 position with S-stereochemistry, offering a handle for peptide coupling or other modifications.
-
A phenyl group at the C5 position with S-stereochemistry, which can be used to explore aromatic interactions in drug-receptor binding or serve as a point for further functionalization.
-
Its formulation as a hydrochloride salt , which enhances its stability, crystallinity, and handling properties compared to the free base.
Its primary utility lies in its role as a pharmaceutical intermediate, enabling the synthesis of a wide array of more complex active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Properties and Structural Elucidation
Chemical Structure
The structure is defined by the cis relationship between the methyl carboxylate at C2 and the phenyl group at C5 on the pyrrolidine ring. The hydrochloride salt form involves the protonation of the secondary amine in the ring, forming an ammonium chloride salt.
Caption: 2D representation of this compound.
Physicochemical Data
The following table summarizes key identifiers and computed properties for the molecule. Experimental data such as melting point and solubility should be confirmed from the certificate of analysis provided by a supplier.
| Property | Value | Source |
| CAS Number | 2170170-16-6 | Biosynth[3] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | (Calculated) |
| Molecular Weight | 241.71 g/mol | (Calculated) |
| Appearance | White to off-white solid (Expected) | - |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents (Expected) | - |
| Storage | Store in freezer (-20°C), under inert atmosphere | UB[4] |
Spectroscopic and Analytical Characterization
To confirm the identity, purity, and stereochemistry of the compound, a standard battery of analytical techniques is employed. The rationale behind this workflow is to establish a self-validating system where each analysis corroborates the others.
References
A Technical Guide to the Hypothesized Mechanism of Action of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride and a Framework for its Elucidation
Abstract
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative, a class of compounds recognized for its significant and diverse biological activities.[1] While this specific molecule is primarily documented as a drug intermediate for the synthesis of various active compounds, its core structure, a substituted proline analog, suggests a strong potential for interaction with key neurological targets.[2][3] This guide synthesizes information from structurally related compounds to propose a hypothesized mechanism of action centered on the modulation of neurotransmitter transport systems. Furthermore, it provides a comprehensive, field-proven framework of experimental protocols for researchers to rigorously investigate and validate the precise molecular mechanisms of this compound.
Introduction: The Pyrrolidine Scaffold and its Neuromodulatory Potential
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several drugs targeting the central nervous system (CNS).[1] Its rigid, five-membered ring structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that can interact with high specificity at protein binding sites.[1] The compound in focus, this compound, is a derivative of proline, an amino acid known to have neuromodulatory functions. The presence of a phenyl group at the 5-position and a methyl ester at the 2-position suggests that it is likely designed to interact with targets that recognize amino acid neurotransmitters or their analogs.
Publicly available information on the specific biological activity of this compound is limited. However, based on the extensive research on similar pyrrolidine-2-carboxylate derivatives, we can construct a strong, testable hypothesis regarding its mechanism of action. Many such derivatives have been shown to act as inhibitors of neurotransmitter transporters, particularly those for glutamate and glycine.[4][5][6]
Hypothesized Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)
Based on its structural similarity to conformationally restricted glutamate analogs, the primary hypothesized mechanism of action for this compound is the competitive inhibition of high-affinity glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).
Several lines of evidence support this hypothesis:
-
Structural Analogy: The pyrrolidine-2-carboxylate core is a rigid analog of the glutamate backbone. Studies on various pyrrolidine dicarboxylate isomers have demonstrated that specific stereochemistries can lead to potent and selective inhibition of glutamate uptake without significant activity at glutamate receptors (NMDA, KA, QA).[4][6]
-
Role of Phenyl Group: The phenyl group at the 5-position can be hypothesized to enhance binding affinity and selectivity by interacting with a hydrophobic pocket within the transporter protein. This is a common strategy in drug design to increase potency.
-
Stereochemistry: The specific (2S,5S) stereochemistry is critical. Biological targets, especially transporters and receptors, are chiral, and their interactions with small molecules are highly dependent on the stereoisomerism of the ligand.[3] This specific configuration likely orients the key functional groups (the carboxylate and the phenyl ring) in an optimal geometry for binding to the transporter.
By inhibiting EAATs, the compound would be expected to increase the extracellular concentration of glutamate, thereby potentiating glutamatergic neurotransmission. This could have a range of downstream effects depending on the specific brain region and neuronal circuits involved.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized interaction of the compound with the glutamate transport system at a synaptic level.
Caption: Hypothesized inhibition of glutamate uptake by the compound.
Experimental Framework for Mechanism of Action Elucidation
To rigorously test the proposed mechanism and fully characterize the pharmacological profile of this compound, a multi-tiered experimental approach is necessary.
Tier 1: Target Engagement and Primary Functional Assays
The initial set of experiments should focus on confirming the interaction of the compound with its hypothesized target and quantifying its functional effect.
Table 1: Proposed Tier 1 Experiments and Expected Outcomes
| Experiment | Objective | Key Parameters | Expected Outcome for an EAAT Inhibitor |
| Radioligand Binding Assay | To determine if the compound binds to EAATs. | Ki (Inhibition Constant) | The compound displaces a known radiolabeled EAAT ligand (e.g., [3H]D-aspartate) in a concentration-dependent manner, yielding a measurable Ki value. |
| Synaptosomal [3H]-Glutamate Uptake Assay | To measure the functional inhibition of glutamate transport. | IC50 (Half-maximal Inhibitory Concentration) | The compound inhibits the uptake of [3H]-glutamate into isolated nerve terminals (synaptosomes) with a measurable IC50. |
| Electrophysiology (Whole-cell patch clamp) | To assess the effect on transporter currents in cells expressing specific EAAT subtypes. | Effect on glutamate-evoked currents | The compound enhances or prolongs the current induced by exogenous glutamate application, consistent with blocked reuptake. |
Detailed Protocol: Synaptosomal [3H]-Glutamate Uptake Assay
This protocol provides a robust method for assessing the inhibitory activity of the compound on glutamate transport in a native brain tissue preparation.
I. Materials and Reagents:
-
Rat forebrain tissue
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose), gassed with 95% O2/5% CO2
-
[3H]-L-Glutamate (specific activity ~50 Ci/mmol)
-
L-Glutamate (unlabeled)
-
This compound (test compound)
-
L-trans-pyrrolidine-2,4-dicarboxylate (PDC) (positive control)[5]
-
Scintillation cocktail and vials
-
Liquid scintillation counter
II. Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat forebrain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C.
-
Add varying concentrations of the test compound or controls.
-
Initiate the uptake by adding [3H]-L-Glutamate (final concentration ~50 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-Ringer buffer.
-
Determine non-specific uptake in the presence of a high concentration of unlabeled L-glutamate.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake at each compound concentration.
-
Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Selectivity and Downstream Cellular Effects
Once the primary mechanism is confirmed, it is crucial to assess the selectivity of the compound and its effects in a more integrated cellular system.
Caption: A tiered workflow for elucidating the mechanism of action.
Table 2: Proposed Tier 2 Experiments
| Experiment | Objective | Key Parameters | Rationale |
| Broad Transporter/Receptor Screening Panel | To assess selectivity against other CNS targets (e.g., other neurotransmitter transporters, GPCRs, ion channels). | % Inhibition at a fixed concentration (e.g., 10 µM) | To rule out off-target effects and confirm the compound's specificity for EAATs. |
| Calcium Imaging in Primary Neuronal Cultures | To measure downstream effects on neuronal activity. | Changes in intracellular Ca2+ levels in response to glutamate | An EAAT inhibitor should potentiate glutamate-induced calcium influx through NMDA receptors. |
| In Vivo Microdialysis | To measure changes in extracellular neurotransmitter levels in the brain of a living animal. | Extracellular glutamate concentration | Direct in vivo evidence that the compound inhibits glutamate reuptake, leading to an increase in synaptic glutamate levels. |
Conclusion and Future Directions
The structural features of this compound strongly suggest a mechanism of action involving the inhibition of excitatory amino acid transporters. The proposed experimental framework provides a clear and logical path for researchers to rigorously test this hypothesis. Initial binding and functional uptake assays (Tier 1) are critical for confirming the primary mechanism. Subsequent selectivity profiling and cell-based and in vivo studies (Tier 2) will be essential for building a comprehensive understanding of its pharmacological profile and therapeutic potential. This systematic approach will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of how substituted pyrrolidine derivatives can be designed to modulate CNS function.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | 917615-20-4 [smolecule.com]
- 4. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. | Semantic Scholar [semanticscholar.org]
The Pyrrolidine Ring Ascendant: A Guide to the Theory and Application of Proline Derivatives in Asymmetric Organocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The emergence of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based and enzymatic catalysts.[1] At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid, and its vast family of derivatives.[2][3] This guide provides a comprehensive exploration of the pivotal role these pyrrolidine-based catalysts play, from their historical origins to their current status as indispensable tools in academic and industrial research. We will dissect the fundamental mechanistic principles that govern their reactivity and stereoselectivity, survey the diverse landscape of rationally designed proline derivatives, and showcase their application in key asymmetric transformations critical to the synthesis of complex chiral molecules, particularly within the pharmaceutical industry.
The Organocatalysis Renaissance: Proline's Foundational Role
While the concept of using small organic molecules to catalyze reactions has existed for over a century, its modern era began with the rediscovery and expansion of proline's capabilities.[4][5] Early examples, such as the intramolecular aldol reaction reported independently by Hajos and Parrish, and Eder, Sauer, and Wiechert in the 1970s, demonstrated the potential of proline to induce high levels of enantioselectivity.[6][7][8] However, it was the seminal work of Benjamin List and Carlos F. Barbas, III, at the turn of the 21st century on intermolecular aldol reactions that ignited a renaissance in the field, establishing organocatalysis as a third pillar of asymmetric synthesis alongside biocatalysis and transition metal catalysis.[3][8][9]
The selection of proline was not accidental; its unique structure is the key to its success. It possesses a secondary amine for covalent activation of substrates and a carboxylic acid that acts as an internal Brønsted acid, a combination that mimics the active sites of Class I aldolase enzymes.[10][11] This bifunctionality, coupled with its rigid pyrrolidine ring that creates a well-defined chiral environment, makes it a remarkably effective catalyst.[11]
The Organocatalytic Advantage: Organocatalysts offer significant practical and environmental benefits over many traditional metal catalysts.[12][13] They are generally:
-
Less Toxic: Avoiding heavy or precious metals contributes to greener and more sustainable chemical processes.[4][14]
-
Stable: Most are insensitive to air and moisture, simplifying reaction setup and handling.[13][14]
-
Readily Available & Inexpensive: Proline is a natural, cheap, and abundant amino acid available in both enantiomeric forms.[2]
The Mechanistic Heartbeat: Enamine and Iminium Catalysis
Proline and its derivatives operate primarily through two distinct covalent activation modes, transforming stable carbonyl compounds into reactive intermediates. The choice of pathway depends on whether the carbonyl substrate is acting as a nucleophile (donor) or an electrophile (acceptor).
Enamine Catalysis: Activating the Nucleophile
In reactions like the aldol, Mannich, and Michael additions, a ketone or aldehyde donor is activated by forming a nucleophilic enamine intermediate.[6][10] The catalytic cycle proceeds as follows:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with the carbonyl group of the donor (e.g., acetone) to form a carbinolamine, which then dehydrates to form a chiral enamine.[15]
-
C-C Bond Formation: This highly nucleophilic enamine attacks an electrophile (e.g., an aldehyde). The stereochemistry of this step is crucial and is directed by the catalyst's chiral scaffold.[15]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the desired product and regenerating the proline catalyst to re-enter the cycle.[10]
Iminium Catalysis: Activating the Electrophile
For reactions involving α,β-unsaturated aldehydes or ketones (e.g., Diels-Alder or conjugate additions), the catalyst activates the electrophile. The secondary amine condenses with the unsaturated carbonyl to form a chiral iminium ion.[4][16] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it significantly more susceptible to attack by a nucleophile.
The Origin of Stereoselectivity: The Houk-List Model
The remarkable stereocontrol exerted by proline is explained by a widely accepted transition state model, often likened to the Zimmerman-Traxler model for metal enolates.[6][7][17] In this model, the C-C bond-forming step proceeds through a highly organized, chair-like, six-membered cyclic transition state.[7][15] The carboxylic acid group of proline plays a critical role, acting as an intramolecular Brønsted acid that activates the electrophile (e.g., an aldehyde) and positions it via a hydrogen-bonding network.[15][17] This rigid arrangement forces the enamine to attack one specific face (the Re-face for L-proline) of the aldehyde, leading to the observed high enantioselectivity.[6]
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Video: Organocatalysis: Principles and Applications [jove.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride: Synthesis, Characterization, and Applications
CAS Number: 2170170-16-6
This technical guide provides an in-depth overview of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride, a valuable chiral building block in modern organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its synthesis, physicochemical properties, and applications.
Part 1: Introduction
The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered ring structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. Chiral 2,5-disubstituted pyrrolidines, in particular, have garnered significant attention as versatile intermediates in the asymmetric synthesis of complex molecules and as key components of organocatalysts.[2]
This compound: A Key Chiral Intermediate
This compound is a stereochemically defined molecule featuring a cis-relationship between the phenyl group at C5 and the methyl carboxylate group at C2. This specific stereoisomer serves as a valuable starting material for the synthesis of a wide range of biologically active compounds and is frequently utilized as a drug intermediate.[1][3] Its hydrochloride salt form enhances its stability and handling properties.
Part 2: Synthesis and Mechanism
The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a topic of ongoing research. Several strategies have been developed, often starting from chiral pool materials like amino acids.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound begins with the target molecule and disconnects it to reveal simpler, readily available starting materials. A logical approach involves the diastereoselective reduction of a cyclic enamine or imine precursor, which can be derived from a chiral amino acid.
Proposed Synthetic Protocol
The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of similar 2,5-disubstituted pyrrolidines.[2]
Step 1: N-Protection of L-Pyroglutamic Acid L-Pyroglutamic acid is first protected to prevent unwanted side reactions. A common protecting group is tert-butyloxycarbonyl (Boc).
Step 2: Phenyl Group Introduction The protected pyroglutamic acid is then reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group at the C5 position. This reaction typically proceeds via nucleophilic attack on the lactam carbonyl, followed by dehydration to form a cyclic enamine or imine intermediate.
Step 3: Diastereoselective Reduction The crucial step for establishing the desired (2S,5S) stereochemistry is the diastereoselective reduction of the endocyclic double bond of the intermediate. This can be achieved using catalytic hydrogenation with a heterogeneous catalyst such as Palladium on carbon (Pd/C) or through the use of reducing agents like sodium cyanoborohydride.[4] The stereochemical outcome is often directed by the existing stereocenter at C2.
Step 4: Esterification and Deprotection/Salt Formation Following the reduction, the carboxylic acid is esterified to the methyl ester. Finally, the N-protecting group is removed under acidic conditions, and the hydrochloride salt is formed by treatment with hydrochloric acid.
Reaction Mechanism
The stereoselectivity of the reduction step is paramount. In the case of catalytic hydrogenation, the substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that side. For reductions with hydride reagents, the approach of the hydride is directed by the stereocenter at C2, leading to the formation of the cis product.
Part 3: Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2170170-16-6 | [5][6] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | Derived |
| Molecular Weight | 241.71 g/mol | Derived |
| Appearance | White to off-white solid | Generic |
| Melting Point | Not available | - |
| Solubility | Soluble in water and methanol | Generic |
Spectroscopic Data (Reference Data for Analogous Compounds)
| Technique | Data |
| ¹H NMR | Data for analogous compounds suggest characteristic peaks for the pyrrolidine ring protons, the phenyl group, and the methyl ester. |
| ¹³C NMR | Expected signals would include those for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the aliphatic carbons of the pyrrolidine ring. |
| Mass Spectrometry | The mass spectrum of the free base (C₁₂H₁₅NO₂) would show a molecular ion peak at m/z 205.11.[7] |
| Infrared (IR) | Characteristic absorptions would be expected for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the aromatic C-H and C=C bonds of the phenyl group. |
Part 4: Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its rigid, chiral scaffold allows for the construction of complex molecules with specific three-dimensional orientations, which is essential for potent and selective drug action.
While specific drug synthesis pathways citing this exact intermediate are proprietary, its structural motif is found in compounds targeting a range of therapeutic areas, including central nervous system disorders and infectious diseases. The 2,5-disubstituted pyrrolidine core is a common feature in ligands for various receptors and enzymes.
Part 5: Experimental Workflows
Detailed Synthetic Protocol
Caution: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
N-Boc Protection of L-Pyroglutamic Acid: To a solution of L-pyroglutamic acid (1 equiv.) in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product with an organic solvent.
-
Grignard Reaction: To a solution of the N-Boc-L-pyroglutamic acid (1 equiv.) in anhydrous THF at 0 °C, add phenylmagnesium bromide (2.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography.
-
Diastereoselective Hydrogenation: Dissolve the product from the previous step in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. Filter the catalyst and concentrate the filtrate.
-
Esterification and Hydrochloride Salt Formation: Dissolve the hydrogenated product in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture until the esterification is complete. Cool the reaction and neutralize it. Extract the methyl ester. Dissolve the purified ester in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt. Filter and dry the product.
Part 6: Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Stereoselective Reduction
Caption: Conceptual workflow of the diastereoselective reduction step.
Part 7: References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. --INVALID-LINK--
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. --INVALID-LINK--
-
This compound | Drug Intermediate. --INVALID-LINK--
-
Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. --INVALID-LINK--
-
DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. --INVALID-LINK--
-
This compound. --INVALID-LINK--
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. --INVALID-LINK--
-
[(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. --INVALID-LINK--
-
(2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. --INVALID-LINK--
-
This compound | 2170170-16-6. --INVALID-LINK--
-
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride・(2S,5S). --INVALID-LINK--
-
(2S,5S)-2-Methyl-5-phenylpyrrolidine hydrochloride. --INVALID-LINK--
-
(2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. --INVALID-LINK--
-
1421838-89-2|(2R,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. --INVALID-LINK--
-
38228-14-7|(2S,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride. --INVALID-LINK--
-
(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride. --INVALID-LINK--
-
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid. --INVALID-LINK--
-
This compound. --INVALID-LINK--
-
This compound. --INVALID-LINK--
-
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate. --INVALID-LINK--
-
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. --INVALID-LINK--
-
(2S,5S)-1-benzyloxycarbonyl-5-methyl-pyrrolidine-2-carboxylic acid. --INVALID-LINK--
-
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. --INVALID-LINK--
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. This compound | 2170170-16-6 | VLD17016 [biosynth.com]
- 6. 2170170-16-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. spectrabase.com [spectrabase.com]
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride molecular weight
An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and explores the strategic considerations for its chemical synthesis and stereochemical control. Furthermore, it covers standard analytical techniques for its characterization and discusses its primary application as a versatile drug intermediate. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral building blocks in the synthesis of complex molecular architectures.
Core Physicochemical Properties
This compound is a white to yellow solid organic compound.[1] It is the hydrochloride salt of the methyl ester of 5-phenylproline, with a specific cis stereochemical configuration where the phenyl group and the methyl carboxylate group are on the same face of the pyrrolidine ring. This defined stereochemistry is crucial for its utility as a chiral building block in asymmetric synthesis.
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 241.71 g/mol | [1][2] |
| Chemical Formula | C₁₂H₁₆ClNO₂ | [1][2] |
| CAS Number | 2170170-16-6 | [1][2] |
| Appearance | White to yellow solid | [1] |
| SMILES | O=C(OC)[C@H]1N--INVALID-LINK--CC1.Cl | [1] |
Synthesis Strategy and Stereochemical Integrity
The synthesis of this compound requires precise control over the two stereocenters at the C2 and C5 positions of the pyrrolidine ring. While specific proprietary synthesis routes may vary, a general and logical approach involves the stereoselective construction of the pyrrolidine core, followed by functional group manipulation.
The causality behind a typical synthetic workflow is to establish the desired stereochemistry early and carry it through the subsequent steps. For instance, a common strategy involves the cyclization of a linear precursor where the stereocenters are already set or are formed during the ring-closing step under stereocontrolled conditions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the nitrogen, is a standard practice to prevent unwanted side reactions and to direct the reactivity of the molecule during synthesis.[3][4] The final step typically involves the deprotection of the nitrogen and the formation of the hydrochloride salt, which often improves the compound's crystallinity and handling stability.
Below is a conceptual workflow illustrating the key transformations in a plausible synthetic route.
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization Protocol
To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques is employed. The availability of analytical data such as HNMR, RP-HPLC, and LCMS from commercial suppliers confirms these as industry-standard methods.[1]
Structure Confirmation via NMR and MS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule, showing characteristic peaks for the aromatic phenyl protons, the pyrrolidine ring protons, and the methyl ester protons. The coupling patterns and chemical shifts of the C2 and C5 protons are critical for confirming the cis relative stereochemistry. ¹³C NMR confirms the carbon backbone of the molecule.
-
Mass Spectrometry (MS): Typically performed using Electrospray Ionization (ESI), MS is used to determine the mass of the protonated free base (C₁₂H₁₅NO₂). The expected molecular ion peak [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) consistent with the molecular weight of the free amine (205.26 g/mol ).[5]
Purity and Enantiomeric Excess Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector (monitoring the phenyl group's absorbance) is the standard method for determining the chemical purity of the compound.
-
Chiral HPLC: To validate the stereochemical integrity, chiral HPLC is essential. This technique separates the desired (2S,5S) enantiomer from its (2R,5R) counterpart, allowing for the precise determination of enantiomeric excess (e.e.).
Application as a Pharmaceutical Intermediate
The primary and most critical application of this compound is its role as a drug intermediate in the synthesis of diverse and complex active pharmaceutical ingredients (APIs).[1][6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacological and pharmacokinetic properties.
The value of this specific compound lies in its combination of features:
-
Defined Stereochemistry: Provides a rigid, stereochemically defined core, which is essential for achieving specific and high-affinity interactions with biological targets like enzymes or receptors.
-
Versatile Functional Groups: The secondary amine of the pyrrolidine ring serves as a key nucleophilic handle for elaboration via alkylation, acylation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to an alcohol for further derivatization.
-
Lipophilic Phenyl Group: The phenyl substituent adds a significant lipophilic character, which can be crucial for modulating a drug candidate's properties, such as cell membrane permeability and interaction with hydrophobic pockets in target proteins.
Exemplary Experimental Protocol: N-Acylation
This protocol describes a general, self-validating procedure for the N-acylation of the title compound, demonstrating its utility as a synthetic intermediate.
Objective: To synthesize N-acetyl-(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent acylation. Stir for 10-15 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, MS, and HPLC as described in Section 3.
Conclusion
This compound is a high-value chemical entity characterized by a precise molecular weight of 241.71 g/mol and a defined cis-stereochemistry.[1][2] Its significance is rooted in its application as a versatile chiral building block for the pharmaceutical industry. The strategic combination of a stereochemically rigid pyrrolidine core, modifiable functional groups, and a lipophilic phenyl moiety makes it an indispensable intermediate for constructing complex, biologically active molecules. Mastery of its synthesis and analytical validation is fundamental to its effective use in modern drug discovery and development pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2170170-16-6 | VLD17016 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. targetmol.cn [targetmol.cn]
A Technical Guide to the Spectroscopic Characterization of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral intermediate of significant interest in pharmaceutical synthesis.[1] Its stereochemically defined structure necessitates precise analytical characterization to ensure purity and confirm its chemical identity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This approach is designed to empower researchers in the structural elucidation and quality control of this important synthetic building block.
Chemical Structure and Stereochemistry
The structural integrity and stereochemical purity of this compound are paramount for its application in the synthesis of active pharmaceutical ingredients. The molecule features two chiral centers at the C2 and C5 positions of the pyrrolidine ring. The "(2S,5S)" designation indicates a cis relationship between the phenyl group at C5 and the methoxycarbonyl group at C2. The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, which significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons within the pyrrolidine ring. The protonation of the nitrogen atom will lead to a downfield shift of adjacent protons and the appearance of N-H protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Phenyl-H | 7.30 - 7.50 | Multiplet | Aromatic protons of the phenyl group. | |
| C5-H | ~4.50 - 4.80 | Triplet or Multiplet | Benzylic proton, deshielded by the adjacent phenyl group and protonated nitrogen. | |
| C2-H | ~4.20 - 4.50 | Triplet or Multiplet | Deshielded by the adjacent ester group and protonated nitrogen. | |
| OCH₃ | ~3.70 - 3.90 | Singlet | Protons of the methyl ester group. | |
| C3-H₂, C4-H₂ | ~2.00 - 2.80 | Multiplets | Diastereotopic methylene protons of the pyrrolidine ring. | |
| N-H₂⁺ | ~9.00 - 11.00 | Broad Singlet | Exchangeable protons of the ammonium group. |
Causality of Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or D₂O are suitable for hydrochloride salts. In D₂O, the N-H protons will exchange with deuterium and their signal will disappear, which can be a useful diagnostic tool. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the pyrrolidine ring protons.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~170 - 175 | Carbonyl carbon of the ester group. |
| Phenyl-C (quaternary) | ~135 - 140 | The carbon atom of the phenyl ring attached to the pyrrolidine. |
| Phenyl-CH | ~125 - 130 | Aromatic carbons of the phenyl group. |
| C5 | ~65 - 70 | Benzylic carbon, deshielded by the phenyl group and nitrogen. |
| C2 | ~60 - 65 | Deshielded by the ester group and nitrogen. |
| OCH₃ | ~52 - 55 | Carbon of the methyl ester group. |
| C3, C4 | ~25 - 40 | Methylene carbons of the pyrrolidine ring. |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule (12 expected signals). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | Characteristic broad absorption of the N-H⁺ stretching vibration. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds of the pyrrolidine ring and methyl group. |
| C=O Stretch (Ester) | ~1740 - 1720 | Strong | Carbonyl stretch of the methyl ester. |
| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium | Skeletal vibrations of the aromatic ring. |
Protocol for IR Analysis: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory). The broadness of the N-H stretch is a key indicator of the hydrochloride salt form.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base form, (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate, the molecular weight is 205.26 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 205 (for the free base). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 206 would be observed.
-
Loss of Methoxycarbonyl Group: A significant fragment would likely correspond to the loss of the -COOCH₃ group (59 Da), resulting in a fragment at m/z = 146.
-
Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring and the phenyl group could lead to a tropylium ion at m/z = 91.
Figure 2. Experimental workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of established spectroscopic principles with data from analogous compounds, researchers can confidently verify the structure, purity, and stereochemistry of this important pharmaceutical intermediate. The integration of NMR, IR, and MS techniques, as described, constitutes a self-validating system for the unambiguous identification of this molecule, ensuring its quality and suitability for downstream applications in drug development.
References
Discovery of proline-based organocatalysts
An In-Depth Technical Guide to the Discovery of Proline-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of small organic molecules as stereoselective catalysts represents a paradigm shift in chemical synthesis, now established as the third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis.[1] Among the diverse array of organocatalysts, the simple, naturally occurring amino acid L-proline holds a position of historical and practical significance. This guide provides a comprehensive exploration of the discovery of proline as a versatile organocatalyst. We will trace its origins from early, underappreciated intramolecular applications to the seminal breakthroughs in intermolecular reactions that ignited the "renaissance" of organocatalysis. Core mechanistic principles—enamine and iminium ion catalysis—will be elucidated, followed by an examination of the scope of proline-catalyzed transformations, including the Aldol, Mannich, and Michael reactions. This document is designed to serve as a technical resource, offering not only a historical narrative but also field-proven insights, detailed experimental protocols, and a robust framework for understanding the causality behind this powerful catalytic system.
A Field Ignored: The Pre-2000 Era of Proline Catalysis
The story of proline catalysis begins not with a sudden breakthrough, but with a slow burn. In the early 1970s, independent research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer) reported a highly enantioselective intramolecular aldol cyclization of a triketone, a key step in steroid synthesis.[2][3] This transformation, now widely known as the Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction, was remarkable. Using just a catalytic amount of (S)-proline, an achiral starting material was converted into a chiral bicyclic ketol with outstanding enantiomeric excess (93% ee).[2]
This reaction stood as the first highly enantioselective organocatalytic transformation.[4] However, despite its elegance and efficiency, its potential was not fully realized for nearly three decades. The field of asymmetric catalysis remained dominated by metal complexes and enzymes, and the HPESW reaction was largely viewed as a niche curiosity rather than the harbinger of a new catalytic field.[5] Early mechanistic discussions debated whether the reaction proceeded through a hemiaminal or an enamine intermediate, with the latter eventually gaining consensus.[2]
The Renaissance: The Year 2000 and the Intermolecular Breakthrough
The landscape of catalysis was irrevocably changed in the year 2000. The concept of using small organic molecules as catalysts was conceptualized and brought to the forefront by the independent work of Benjamin List and David MacMillan, who would later share the 2021 Nobel Prize in Chemistry for these discoveries.[6][7]
Inspired by the enamine-based mechanism of Class I aldolase enzymes, the research group of Benjamin List, Carlos F. Barbas III, and Richard A. Lerner at The Scripps Research Institute investigated whether proline could catalyze a direct intermolecular asymmetric aldol reaction.[8][9][10][11] Their seminal paper described the reaction between unmodified acetone and 4-nitrobenzaldehyde, catalyzed by 30 mol% L-proline, to produce the aldol product in 68% yield and 76% enantiomeric excess.[8][10]
This was a monumental achievement for several reasons:
-
Direct Catalysis: It circumvented the need for pre-formed, stoichiometric enolate equivalents, which was the standard chemical approach at the time.[10]
-
Biomimicry: It demonstrated that a simple amino acid could function as a "micro-aldolase," mimicking the enamine mechanism of natural enzymes to forge carbon-carbon bonds.[4][8]
-
Accessibility: It used an inexpensive, stable, and naturally available catalyst, opening the door to more sustainable and practical synthetic methods.[12]
Concurrently, David MacMillan, then at the University of California, Berkeley, introduced the concept of "iminium catalysis."[13][14] His group developed chiral imidazolidinone catalysts that, upon reaction with α,β-unsaturated aldehydes, formed an activated iminium ion.[6][15] This strategy effectively lowered the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it towards nucleophilic attack.[6][13]
Together, the discovery of enamine catalysis by the List/Barbas group and iminium catalysis by the MacMillan group defined the two primary activation modes of aminocatalysis and launched the modern era of organocatalysis.
The Mechanistic Heart: Enamine and Iminium Catalytic Cycles
Proline's effectiveness stems from its unique bifunctional nature; it possesses both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid pyrrolidine ring.[16][17] These two groups work in concert to facilitate catalysis through distinct but complementary cycles.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process increases the energy of the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile than its corresponding enol or enolate. The stereochemistry of the subsequent C-C bond formation is controlled by the chiral scaffold of the proline catalyst. The carboxylic acid group is believed to play a crucial role by forming a hydrogen bond with the electrophile in a Zimmerman-Traxler-like six-membered transition state, directing the approach of the electrophile to one face of the enamine.[2][5][18]
Caption: The catalytic cycle for the proline-catalyzed aldol reaction via an enamine intermediate.
Iminium Catalysis: Activating the Electrophile
While proline itself is primarily associated with enamine catalysis, the broader field of aminocatalysis, pioneered by MacMillan, relies heavily on iminium ion formation. This mode is particularly effective for α,β-unsaturated carbonyls. The secondary amine catalyst condenses with the carbonyl to form a chiral iminium ion. This transformation lowers the energy of the LUMO, rendering the β-carbon significantly more electrophilic and susceptible to attack by a wide range of nucleophiles. The bulky groups on the catalyst backbone provide steric shielding, ensuring the nucleophile attacks from a specific face, thus controlling the stereochemical outcome.[14]
Caption: The catalytic cycle for an aminocatalyzed conjugate addition via an iminium intermediate.
Key Transformations Catalyzed by Proline
The discovery of the intermolecular aldol reaction opened the floodgates for applying proline to a host of other fundamental carbon-carbon bond-forming reactions.
The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction remains the flagship transformation of proline catalysis. It provides access to chiral β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. The reaction is notable for its operational simplicity and its ability to use unmodified ketones and aldehydes.[8]
| Aldehyde Donor | Ketone Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO/Acetone | 68 | 76 | --INVALID-LINK--[8][9] |
| Isobutyraldehyde | Acetone | 30 | DMSO/Acetone | 97 | 96 | --INVALID-LINK--[8][9] |
| Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 95 | >99 | --INVALID-LINK--[19] |
The Asymmetric Mannich Reaction
Shortly after the aldol discovery, the List group reported the first direct catalytic asymmetric three-component Mannich reaction.[20][21] This reaction combines a ketone, an aldehyde, and an amine to generate chiral β-amino carbonyl compounds, which are precursors to valuable 1,2-amino alcohols and β-amino acids.[20][22] The proposed mechanism is analogous to the aldol reaction, where the aldehyde and amine first form an imine in situ, which then acts as the electrophile for the proline-generated enamine.[20]
| Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 50 | 94 | --INVALID-LINK--[20] |
| Formaldehyde | p-Anisidine | Acetone | 20 | Dioxane | 99 | 96 | --INVALID-LINK--[21] |
| 4-Methoxybenzaldehyde | p-Anisidine | Hydroxyacetone | 20 | DMSO | 71 | >99 | --INVALID-LINK--[21] |
The Asymmetric Michael Addition
Proline was also demonstrated to be a competent catalyst for the Michael addition, or conjugate addition, of unmodified ketones and aldehydes to various Michael acceptors, particularly nitro-olefins.[23][24] While initial enantioselectivities were modest, this work served as a crucial proof of principle that enamine catalysis could be extended to this important class of reactions, paving the way for the development of more sophisticated catalysts.[23]
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexanone | β-Nitrostyrene | 10 | CHCl₃ | 95 | 21 | --INVALID-LINK--[23] |
| Propanal | β-Nitrostyrene | 10 | CHCl₃ | 82 | 76 | --INVALID-LINK--[23] |
| Thiophenol | Chalcone | 5 | [bmim]PF₆ | 95 | N/A | --INVALID-LINK--[25] |
Experimental Protocols: A Practical Guide
The trustworthiness of a protocol lies in its reproducibility. The following are representative, step-by-step methodologies for key proline-catalyzed reactions, synthesized from seminal publications.
Workflow for a Typical Proline-Catalyzed Reaction
Caption: A generalized workflow for conducting and analyzing a proline-catalyzed reaction.
Protocol 5.1: Proline-Catalyzed Direct Asymmetric Aldol Reaction (Adapted from List, B. et al., J. Am. Chem. Soc. 2000, 122, 2395-2396)[8][9]
-
Reactant Preparation: To a clean, dry vial, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 4 mL of a 4:1 DMSO/Acetone mixture). Add (S)-Proline (0.3 mmol, 30 mol%). Acetone serves as both reactant and solvent in this case.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-8 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure aldol product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 5.2: Proline-Catalyzed Three-Component Mannich Reaction (Adapted from List, B. et al., J. Am. Chem. Soc. 2002, 124, 827-833)[21]
-
Reactant Preparation: In a vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the amine (e.g., p-anisidine, 1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., DMSO, 1 mL).
-
Catalyst and Ketone Addition: Add the ketone (e.g., acetone, 10 mmol, 10 equiv) followed by (S)-Proline (0.2 mmol, 20 mol%).
-
Reaction Execution: Seal the vial and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Follow steps 5-8 from the Aldol Protocol. The Mannich product is typically a solid that can be purified by recrystallization or flash chromatography.
-
Analysis: Confirm the structure by NMR and Mass Spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC.
Conclusion and Impact
The discovery of proline-based organocatalysis was not merely the addition of a new reaction to the synthetic chemist's toolbox; it was a conceptual breakthrough that fundamentally altered the field. It demonstrated that small, chiral organic molecules could induce high levels of stereoselectivity, challenging the long-held supremacy of metal and enzyme catalysts.[1] This paradigm shift has had a profound impact on both academic research and industrial applications, particularly in drug development, where metal-free and environmentally benign synthetic routes are highly desirable.[12]
The initial discoveries by List, Barbas, MacMillan, and others have since blossomed into a vast and diverse field. While simple proline remains a workhorse catalyst, its principles have inspired the design of countless second and third-generation organocatalysts with improved activity, broader substrate scope, and lower catalyst loadings.[5][26] The legacy of proline is a testament to the power of looking to nature for inspiration and the profound impact that a simple molecule can have on the art and science of chemical synthesis.
References
- 1. Organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pnas.org [pnas.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 12. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 5-Oxopyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 5-Oxopyrrolidine Core - A Privileged Scaffold in Medicinal Chemistry
The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam, is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its prevalence in natural products and its synthetic tractability have established it as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. This guide provides an in-depth exploration of the diverse biological activities of 5-oxopyrrolidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.
A Spectrum of Therapeutic Potential: Key Biological Activities
The inherent structural features of the 5-oxopyrrolidine ring, including its hydrogen bond donor and acceptor capabilities and its conformational flexibility, allow for the design of derivatives with a wide array of biological functions. Extensive research has demonstrated the potential of these compounds in several key therapeutic areas.
Anticancer Activity: Targeting the Proliferative Machinery
A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines, including lung, breast, and melanoma cancers.
Mechanism of Action: The anticancer effects of 5-oxopyrrolidine derivatives are often multi-faceted. Molecular docking studies have suggested that some derivatives can act as multikinase inhibitors . For instance, certain hydrazone-bearing 5-oxopyrrolidines have shown high binding affinity to the active sites of key protein kinases such as the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF).[1][2][3] Inhibition of these kinases can disrupt critical signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and metastasis.[4][5][6][7]
Structure-Activity Relationship (SAR): The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the 5-oxopyrrolidine core. Key SAR insights include:
-
Hydrazone Moiety: The incorporation of a hydrazone linkage is a common strategy to enhance anticancer activity.
-
Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the hydrazone is critical. For example, derivatives bearing a 2-hydroxynaphthalenylmethylene moiety have shown high cytotoxicity.[2][3]
-
Free Amino Group: The presence of a free amino group on a phenyl substituent has been shown to be important for potent anticancer activity with low cytotoxicity toward non-cancerous cells.[8]
-
Halogen and Methoxy Groups: The introduction of hydroxyl and/or alkoxyl substituents into the molecular structures has been shown to increase anticancer activity.[1]
Quantitative Data on Anticancer Activity:
| Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |
| Hydrazone with 2-thienyl and 5-nitrothienyl moieties | A549 (Lung Adenocarcinoma) | % Viability (at 100 µM) | <50% | [8] |
| 2-hydroxybenzylidene derivative | IGR39 (Melanoma), MDA-MB-231 (Triple-Negative Breast Cancer) | High Cytotoxicity | Not specified | [1][2] |
| 5-fluorobenzimidazole derivative | A549 (Lung Adenocarcinoma) | High Anticancer Activity | Not specified | [9] |
| Various derivatives | A549, HCT116, MCF7, HUH7 | IC50 | 5.988 µM to >100 µM | [10][11][12][13] |
Antimicrobial Activity: A Weapon Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 5-Oxopyrrolidine derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.
Mechanism of Action: While the precise molecular targets are still under investigation, in-silico studies suggest that these derivatives may inhibit essential bacterial enzymes. Potential targets include the Bacillus cereus spor-lytic enzyme and Cytolysin A (ClyA). The broad-spectrum activity of some derivatives suggests they may have multiple targets or a mechanism that is not easily overcome by common resistance mechanisms.
Structure-Activity Relationship (SAR): The antimicrobial potency of 5-oxopyrrolidine derivatives is strongly influenced by their substitution patterns.
-
Nitro-substituted Heterocycles: The presence of a 5-nitrothiophene or 5-nitrofuran moiety is frequently associated with potent antibacterial and antifungal activity.[7][14]
-
Hydrazone Linkage: Similar to anticancer activity, the hydrazone moiety is a key structural feature for many antimicrobial derivatives.
-
Gram-Positive Selectivity: Many derivatives exhibit selective activity against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.[8][9]
Quantitative Data on Antimicrobial Activity:
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Bishydrazone with 5-nitrothienyl moieties | Staphylococcus aureus (MRSA) | 1-8 | [8][9] |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | 3.9 | [7][14] |
| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes | 3.9 | [7][14] |
| Hydrazone with 5-nitrothien-2-yl fragment | Candida tenuis | 0.9-1.9 | [8] |
| Hydrazone with 5-nitrothien-2-yl fragment | Aspergillus niger | 0.9-1.9 | [8] |
| Various derivatives | S. aureus, B. cereus, E. coli | 31.25 - 250 | [15] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. The pyrrolidone scaffold is present in several established antiepileptic drugs, such as levetiracetam. Research into 5-oxopyrrolidine derivatives has revealed their potential as novel anticonvulsant agents.
Mechanism of Action: The anticonvulsant effects of some pyrrolidone derivatives are believed to be mediated through the modulation of the GABAergic system . Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By acting as GABA agonists or positive allosteric modulators of GABA-A receptors, these compounds can enhance inhibitory neurotransmission, thereby suppressing the excessive neuronal firing that underlies seizures.[16][17] Some derivatives may also exert their effects by blocking neuronal voltage-sensitive sodium and L-type calcium channels.[17]
Neuroprotective Effects: Shielding the Brain from Damage
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, and ischemic events like stroke, are characterized by progressive neuronal loss. 5-Oxopyrrolidine derivatives have demonstrated promising neuroprotective properties in various experimental models.
Mechanism of Action: The neuroprotective mechanisms of these compounds are often linked to their ability to combat oxidative stress and neuroinflammation . Some pyrrolidine derivatives have been shown to activate the Nrf-2 signaling pathway , a key regulator of the cellular antioxidant response.[18] Additionally, they can modulate signaling pathways involved in neuronal survival, such as the Akt-GSK signaling pathway , and inhibit apoptosis.[19] The neuroprotective effects of some derivatives are also attributed to their ability to block sodium channels, which can prevent the excessive influx of sodium that contributes to neuronal damage during ischemic events.[20]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of novel 5-oxopyrrolidine derivatives, standardized and validated experimental protocols are essential.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 5-oxopyrrolidine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by 5-oxopyrrolidine derivatives, visual representations of signaling pathways and experimental workflows are invaluable.
Anticancer Mechanism: Inhibition of the MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a 5-oxopyrrolidine derivative.
Neuroprotective Mechanism: Activation of the Nrf-2 Antioxidant Pathway
References
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
- 4. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New antiepileptic drugs: comparison of key clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Asymmetric Synthesis Using Proline Catalysts
Introduction: The Dawn of Organocatalysis and the Ascendancy of a "Simple" Amino Acid
For decades, the realm of asymmetric catalysis—the selective synthesis of a specific chiral molecule—was dominated by two major players: biocatalysts (enzymes) and transition-metal complexes.[1][2] While incredibly powerful, both have inherent limitations, such as substrate specificity and sensitivity for enzymes, and toxicity, cost, and moisture sensitivity for metal catalysts. The turn of the 21st century witnessed a paradigm shift with the explosion of "organocatalysis," a field that utilizes small, purely organic molecules to achieve remarkable feats of stereocontrol.[2] This revolution was recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan.[2]
At the very heart of this revolution lies L-proline, a naturally occurring, non-toxic, and inexpensive amino acid.[3][4] Its initial use in the early 1970s in the Hajos–Parrish–Eder–Sauer–Wiechert reaction was a seminal, yet initially underappreciated, discovery.[5][6][7] It wasn't until the work of List, Barbas, and others in 2000 that the true potential of proline as a versatile and powerful asymmetric catalyst was unlocked, paving the way for its widespread adoption.[8][9] Proline's effectiveness stems from its unique bifunctional nature; its secondary amine acts as a nucleophile (a Lewis base), while its carboxylic acid functions as a Brønsted acid, allowing it to act as a "simplest enzyme."[3][7][10] This guide provides an in-depth exploration of the mechanisms, applications, and practical considerations of proline-catalyzed asymmetric synthesis for researchers and professionals in drug development and chemical synthesis.
The Mechanistic Cornerstone: Enamine and Iminium Catalysis
The power of proline catalysis lies in its ability to transiently and reversibly form chiral intermediates with carbonyl compounds, effectively activating them for asymmetric bond formation. This activation occurs primarily through two key mechanistic cycles: enamine catalysis for carbonyl donors (nucleophiles) and iminium catalysis for carbonyl acceptors (electrophiles).
Enamine Catalysis: Activating the Nucleophile
The most common mode of proline catalysis involves the formation of a nucleophilic enamine intermediate.[5][8] The cycle, as illustrated in the seminal Barbas-List aldol reaction, proceeds as follows:
-
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a carbinolamine intermediate. Subsequent dehydration, facilitated by the intramolecular carboxylic acid, generates a chiral enamine.[5][11]
-
Stereoselective Attack: The enamine, now a potent and stereochemically defined nucleophile, attacks the electrophile (e.g., an aldehyde). The rigid pyrrolidine ring of proline effectively shields one face of the enamine, directing the electrophile to the opposite face. The transition state is often described by a Zimmerman-Traxler model, where the proline's carboxyl group activates the aldehyde acceptor via hydrogen bonding, leading to a highly organized, chair-like six-membered ring that dictates the stereochemical outcome.[5][6][12]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium to release the final product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[5][11]
The precise mechanism has been a subject of debate, with early proposals suggesting the involvement of two proline molecules or catalysis on the surface of crystalline proline.[5][13][14] However, extensive experimental and computational studies, including the lack of non-linear effects and isotope labeling experiments, have provided strong support for the single-proline enamine mechanism proposed by Houk and List.[5][13][14] Interestingly, oxazolidinones, formed from the reaction of proline with aldehydes, were once considered parasitic "off-cycle" species but are now understood to be key, non-parasitic intermediates in the pathway to enamine formation.[13][15]
Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.
Key Proline-Catalyzed Asymmetric Reactions
Proline's ability to generate nucleophilic enamines has been exploited in a wide array of fundamental carbon-carbon bond-forming reactions.[2][16]
The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is the flagship transformation of proline catalysis.[12] It involves the reaction of a ketone donor with an aldehyde acceptor.
-
Intramolecular (Hajos–Parrish–Eder–Sauer–Wiechert): This reaction, first discovered in the 1970s, uses a small amount of proline to catalyze the intramolecular cyclization of a triketone, forming a bicyclic ketol with high enantiomeric excess.[5][6] It was a foundational reaction in the synthesis of steroids.
-
Intermolecular (Barbas-List): The groundbreaking work in 2000 demonstrated that proline could catalyze the direct intermolecular aldol reaction between simple, unmodified ketones (like acetone) and various aldehydes.[5][8][11] This discovery made highly enantiomerically enriched aldol products readily accessible.[12]
| Aldehyde Acceptor | Ketone Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 | [11] |
| Isovaleraldehyde | Acetone | 20-30 | DMSO | 97 | 96 | [11] |
| Cyclohexanecarboxaldehyde | Acetone | 20 | CHCl₃/DMSO | 95 | >99 | [17] |
| Propanal | Hydroxyacetone | 5 | CH₃CN | 78 | 99 | [7] |
Table 1: Representative Proline-Catalyzed Intermolecular Aldol Reactions.
The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound.[18][19] Proline catalysis enables the direct, asymmetric version of this powerful transformation. The generally accepted mechanism involves the initial formation of an enamine from the ketone and proline, and an imine from the aldehyde and amine.[3][19] The chiral enamine then attacks the imine in a highly stereocontrolled fashion.[19] These reactions can provide products with excellent diastereo- and enantioselectivities, offering a direct route to chiral 1,2-amino alcohols and other valuable nitrogen-containing molecules.[18]
| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | 50 | - | 94 | [19] |
| Benzaldehyde | p-Anisidine | Hydroxyacetone | 10 | 72 | >20:1 | 99 | [19] |
| Isobutyraldehyde | p-Anisidine | Acetone | 20 | 95 | - | >99 | [18] |
| Acetaldehyde | N-Boc-imine | - | 20 | 85 | - | 99 | [20] |
Table 2: Selected Proline-Catalyzed Asymmetric Three-Component Mannich Reactions.
The Asymmetric Michael Addition
Proline and its derivatives also catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[16][21] This includes the addition of unmodified ketones and aldehydes to acceptors like nitro olefins.[22][23] The reaction proceeds via the enamine mechanism, where the chiral enamine adds to the Michael acceptor. While early examples with unmodified ketones showed excellent yields but only modest enantioselectivities, this work served as a crucial proof of principle for enamine catalysis in Michael reactions.[22] Subsequent development of proline derivatives has significantly improved the stereoselectivity of these transformations.[24]
Practical Considerations and Experimental Protocols
While proline catalysis is often operationally simple, achieving high yields and selectivities requires careful attention to reaction parameters.
-
Catalyst Loading: Proline is typically used in catalytic amounts ranging from 5 to 30 mol%.[5][11] Higher loadings can sometimes be necessary, but this increases cost and can complicate purification.
-
Solvent: The choice of solvent is critical. Highly polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used as they facilitate the solubility of proline and the charged intermediates in the catalytic cycle.[25][26] In some cases, solvent mixtures (e.g., acetone/chloroform) or even protic media like water/methanol mixtures have been shown to be effective.[17][25]
-
Side Reactions: Potential side reactions include self-aldolization of the aldehyde acceptor and subsequent condensation (dehydration) of the aldol product.[17] For aliphatic aldehydes, running the reaction under dilute conditions can help suppress these undesired pathways.[17]
Experimental Protocol: Proline-Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
This protocol is a representative example based on methodologies reported in the literature.[11][27]
Materials:
-
(S)-Proline (or L-Proline)
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 8.6 mg, 0.075 mmol, 30 mol%).
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 37.8 mg, 0.25 mmol, 1.0 equiv).
-
Add the solvent (e.g., 0.8 mL DMSO) followed by the ketone (e.g., 0.2 mL acetone). The total solvent ratio might be DMSO/acetone 4:1.
-
Stir the resulting solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 72 hours depending on the substrates.[11][27]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 5 mL).
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 10 mL).
-
Combine the organic layers, wash with water, and then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.
-
Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: A generalized experimental workflow for a proline-catalyzed reaction.
The Proline Scaffold: Derivatives and Immobilization
While proline itself is a remarkably effective catalyst, significant research has focused on modifying its structure to enhance reactivity and selectivity or to facilitate its use in industrial processes.[16][28] This has led to the development of diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) and MacMillan's imidazolidinone catalysts, which are highly effective for a range of transformations.[16]
Furthermore, in alignment with the principles of green chemistry, considerable effort has been directed toward the heterogenization of proline and its derivatives.[1][2][28] By immobilizing the catalyst on a solid support—such as a polymer, silica, or ionic liquid—it can be easily separated from the reaction mixture and recycled.[1][28] This addresses a key challenge of homogeneous catalysis, particularly for large-scale industrial applications where catalyst recovery and reuse are economically and environmentally critical.[1][2]
Conclusion and Future Outlook
The discovery of proline's catalytic prowess marked a turning point in asymmetric synthesis. It demonstrated that a simple, naturally occurring molecule could rival the complexity and efficiency of enzymes and metal complexes, launching the field of organocatalysis into the mainstream of organic chemistry.[2][29] Proline-catalyzed reactions, particularly the aldol, Mannich, and Michael additions, have become indispensable tools for the construction of complex, chiral molecules in academic and industrial settings.[4][29]
Future research will likely focus on expanding the scope of proline catalysis to new reaction types, further enhancing its efficiency through the design of novel derivatives, and developing more robust and scalable heterogenization techniques.[29] As the demand for sustainable and efficient chemical synthesis grows, the legacy of this "simplest enzyme" will undoubtedly continue to inspire innovation in the field.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pnas.org [pnas.org]
- 14. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 18. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 20.210.105.67 [20.210.105.67]
- 21. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. longdom.org [longdom.org]
Methodological & Application
Application Note: A Diastereoselective Approach to the Synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Abstract
This application note provides a comprehensive and technically detailed protocol for the stereoselective synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The described strategy leverages the chiral pool, starting from readily available L-pyroglutamic acid to establish the C2 stereocenter. The core of the synthesis relies on a highly diastereoselective nucleophilic addition of a phenyl group to a C5-electrophilic intermediate, ensuring the formation of the desired cis-2,5-disubstituted pyrrolidine ring. This guide explains the causality behind critical experimental choices, offers a self-validating protocol with integrated purification and characterization steps, and is grounded in authoritative scientific literature.
Introduction and Strategic Rationale
The 2,5-disubstituted pyrrolidine scaffold is a privileged motif found in numerous natural products and U.S. FDA-approved pharmaceuticals.[1] Its rigid, C₂-symmetrical, or pseudo-symmetrical structure makes it a cornerstone in the design of chiral ligands for asymmetric catalysis and organocatalysts.[1][2][3] The specific stereoisomer, (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate, serves as a key intermediate for more complex molecular architectures.[4][5]
The primary challenge in its synthesis is the precise control of stereochemistry at two chiral centers. A brute-force synthesis would yield a mixture of four stereoisomers, requiring complex and often inefficient purification.[6][7] To circumvent this, our strategy employs a chiral pool approach, which is both cost-effective and stereochemically efficient.
Core Synthetic Strategy:
-
Chiral Origin: We begin with methyl L-pyroglutamate, which is derived from L-glutamic acid.[8][9] This economically viable starting material unequivocally sets the absolute configuration at the C2 position as (S).
-
Stereochemical Control: The key transformation involves the diastereoselective introduction of the C5-phenyl substituent. By first protecting the nitrogen and then reducing the lactam carbonyl to a cyclic N-acyliminium ion intermediate, we create an electrophilic center at C5. The existing (S)-stereocenter at C2 sterically shields one face of the molecule, directing the nucleophilic attack of the phenyl group to the opposite face, thereby yielding the desired cis-(2S,5S) diastereomer.[1][10]
-
Purification and Isolation: The final product is converted to its hydrochloride salt. This not only facilitates purification via recrystallization but also enhances the compound's long-term stability and handling characteristics.
The following workflow diagram illustrates the strategic sequence of transformations.
Caption: Figure 1: Overall Synthetic Workflow
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. All reagents are corrosive or toxic and should be handled with care.
Protocol 1: Synthesis of (S)-1-tert-Butyl 2-Methyl 5-oxopyrrolidine-1,2-dicarboxylate (N-Boc-Methyl L-Pyroglutamate)
This initial step protects the pyrrolidine nitrogen, which is crucial for activating the lactam carbonyl in the subsequent step and influencing stereoselectivity.
-
Reagents & Materials:
-
Methyl L-pyroglutamate (1 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl (aq.)
-
Saturated NaHCO₃ (aq.)
-
Brine (Saturated NaCl aq.)
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add Methyl L-pyroglutamate (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 5 mL per 1 g of starting material).
-
Add DMAP (0.1 eq) and Di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound as a clear oil or low-melting solid. The product is typically of sufficient purity for the next step.
-
Protocol 2: Synthesis of (2S,5S)-1-tert-Butyl 2-Methyl 5-phenylpyrrolidine-1,2-dicarboxylate
This is the critical stereochemistry-defining step. The partial reduction of the lactam with DIBAL-H generates a hemiaminal, which exists in equilibrium with the N-acyliminium ion. The subsequent addition of the Grignard reagent is highly diastereoselective.
-
Reagents & Materials:
-
N-Boc-Methyl L-Pyroglutamate (1 equiv.)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in Toluene, 1.1 equiv.)
-
Phenylmagnesium bromide (PhMgBr, 3.0 M in Ether, 1.5 equiv.)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated NH₄Cl (aq.)
-
Rochelle's salt solution (Saturated aq. potassium sodium tartrate)
-
-
Procedure:
-
Dissolve N-Boc-Methyl L-Pyroglutamate (1.0 eq) in anhydrous toluene (approx. 10 mL per 1 g) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dilute Phenylmagnesium bromide (1.5 eq) with anhydrous THF.
-
Add the Grignard reagent to the reaction mixture dropwise at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until the layers become clear (this may take several hours and breaks up the aluminum salt emulsion).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired cis diastereomer.
-
Protocol 3: Deprotection and Salt Formation of this compound
The final step involves the removal of the acid-labile Boc group and the formation of the stable hydrochloride salt.
-
Reagents & Materials:
-
(2S,5S)-1-tert-Butyl 2-Methyl 5-phenylpyrrolidine-1,2-dicarboxylate (1 equiv.)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Dissolve the purified product from Protocol 2 (1.0 eq) in a minimal amount of 1,4-Dioxane.
-
Add an excess of 4M HCl in 1,4-Dioxane (approx. 5-10 equivalents) and stir at room temperature.
-
A precipitate should form over 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, add anhydrous diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to yield the final product, this compound.
-
Data Summary and Characterization
The identity and purity of the final product must be confirmed through rigorous analytical methods.
| Parameter | Expected Value | Method |
| Molecular Formula | C₁₂H₁₆ClNO₂ | - |
| Molecular Weight | 241.71 g/mol | Mass Spectrometry (ESI+) |
| Appearance | White to off-white solid | Visual Inspection |
| Yield (Overall) | 40-55% | Gravimetric |
| Purity | >98% | HPLC |
| Diastereomeric Ratio | >95:5 (cis:trans) | ¹H NMR / Chiral HPLC |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the pyrrolidine ring protons, methyl ester, and phenyl group. The coupling constant between H2 and H5 is critical for confirming cis stereochemistry. | NMR Spectroscopy |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for 12 unique carbons. | NMR Spectroscopy |
Note on Characterization: For ¹H NMR analysis, the key diagnostic for the cis stereochemistry is the coupling constant (J-value) between the protons at C2 and C5. For cis isomers, this value is typically larger than for the corresponding trans isomer. Chiral HPLC is the definitive method for confirming both diastereomeric and enantiomeric purity.[11]
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. researchgate.net [researchgate.net]
- 9. shokubai.org [shokubai.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl in Asymmetric Aldol Reactions
Introduction: Advancing Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for constructing carbon-carbon bonds and generating β-hydroxy carbonyl moieties, which are pivotal structural motifs in numerous natural products and pharmaceutical agents.[1] The quest for stereocontrol in these reactions has driven the evolution of catalysis, moving from stoichiometric chiral auxiliaries to more efficient catalytic methods. A significant breakthrough in this field was the advent of asymmetric organocatalysis, which utilizes small, metal-free organic molecules to induce enantioselectivity.[2]
L-proline emerged as a foundational catalyst, demonstrating the power of enamine-based catalysis in mediating direct asymmetric aldol reactions.[3][4] Building upon this success, a new generation of catalysts has been developed by modifying the proline scaffold to enhance reactivity and selectivity. (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl belongs to this advanced class of organocatalysts. The introduction of a phenyl group at the C-5 position is a deliberate design choice aimed at creating a more defined and sterically hindered chiral environment, thereby amplifying stereochemical communication during the crucial C-C bond-forming step.
This guide provides a deep dive into the mechanistic principles governing this catalyst class and delivers a detailed, field-proven protocol for its application in asymmetric aldol reactions, enabling researchers to leverage its potential for the efficient synthesis of enantioenriched molecules.
The Mechanistic Landscape: Enamine Catalysis in Action
The catalytic prowess of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl is rooted in the principle of enamine catalysis. The secondary amine of the pyrrolidine ring is the primary functional group, while the ester moiety, analogous to the carboxylic acid in proline, plays a crucial role in activating the electrophile and organizing the transition state.[4][5]
The catalytic cycle can be dissected into several key steps:
-
Enamine Formation: The catalyst's secondary amine reacts with a ketone donor (e.g., cyclohexanone, acetone) to form a chiral enamine intermediate, with the expulsion of a water molecule. This step transforms the prochiral ketone into a more nucleophilic species.[6]
-
Electrophile Activation & C-C Bond Formation: The ester group on the catalyst acts as a Brønsted acid (after protonation) or a hydrogen bond donor, activating the aldehyde (the electrophile). The enamine then attacks one of the two prochiral faces of the activated aldehyde. The stereochemistry of the catalyst, particularly the bulky 5-phenyl group, dictates this facial selectivity.
-
Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion. Hydrolysis of this ion regenerates the chiral catalyst and releases the β-hydroxy carbonyl product, now bearing the newly formed stereocenters.[3]
The stereochemical outcome is determined in a highly organized, chair-like six-membered transition state, an extension of the Zimmerman-Traxler model.[5] The catalyst's rigid pyrrolidine ring and the steric hindrance from the 5-phenyl substituent effectively block one face of the enamine, forcing the aldehyde to approach from the less hindered face, thus ensuring high enantioselectivity.
Figure 1: Catalytic cycle for the asymmetric aldol reaction.
Generalized Protocol for Asymmetric Aldol Reaction
This protocol describes a representative reaction between an aromatic aldehyde and cyclohexanone. It is designed to be a robust starting point, and optimization of parameters (see Section 3) may be required for different substrates.
2.1. Materials and Reagents
-
Catalyst: (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl (10-20 mol%)
-
Aldehyde: e.g., 4-Nitrobenzaldehyde (1.0 equiv, 0.25 mmol, 37.8 mg)
-
Ketone: e.g., Cyclohexanone (5.0-10.0 equiv, 1.25-2.50 mmol, 128-256 µL)
-
Solvent: Dimethyl sulfoxide (DMSO) or a mixture of solvents (e.g., CHCl₃/DMSO).[7] Volume to achieve ~0.5 M concentration with respect to the aldehyde.
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2.2. Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl (e.g., 20 mol%, 0.05 mmol, 12.1 mg).
-
Causality Note: The hydrochloride salt is often used for its stability and ease of handling. It will be neutralized in situ or exist in equilibrium with the active free-base form.
-
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., DMSO, 0.5 mL). Stir for 5 minutes to ensure dissolution. Add the cyclohexanone (e.g., 5 equiv, 1.25 mmol, 128 µL) followed by the 4-nitrobenzaldehyde (1.0 equiv, 0.25 mmol, 37.8 mg).[1]
-
Causality Note: Using the ketone as the excess reagent and often as a co-solvent ensures that the concentration of the electrophilic aldehyde is kept low, minimizing potential side reactions like self-condensation.[7]
-
-
Reaction Execution: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature, 25 °C, or cooled to 4 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 24 to 72 hours.[1]
-
Causality Note: Lower temperatures often lead to higher enantioselectivity by favoring the more ordered, lower-energy transition state over competing pathways. However, this comes at the cost of a slower reaction rate.
-
-
Work-up and Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 5 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee%) of the product by chiral stationary phase HPLC (CSP-HPLC).
-
Figure 2: General experimental workflow for the aldol reaction.
Parameter Optimization and Performance Data
The efficiency and stereoselectivity of the aldol reaction are highly dependent on the reaction conditions. The 5-phenyl substituent on the catalyst is expected to create a more rigid and defined chiral pocket, potentially leading to higher enantioselectivities compared to unsubstituted proline, especially with sterically demanding substrates. The following table summarizes expected trends based on literature for analogous proline-derived catalysts.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Enantioselectivity (ee%) | Rationale & Citation |
| Catalyst Loading | 5 mol% → 30 mol% | Increase | Increase (up to a plateau) | Higher catalyst concentration increases the rate of the desired catalytic cycle versus background reactions.[7] |
| Temperature | 40 °C → 0 °C → -20 °C | Decrease | Significant Increase | Lower temperatures favor the more ordered, enthalpically preferred transition state, enhancing stereodifferentiation.[1] |
| Solvent | Toluene → CH₂Cl₂ → DMSO | Increase | Variable / Increase | Highly dipolar aprotic solvents like DMSO are generally effective at solubilizing the catalyst and intermediates. Protic solvents can interfere with the catalytic cycle and often lead to poor stereocontrol.[8] |
| Water Content | Anhydrous → Trace H₂O | Increase | Increase | A small amount of water can facilitate the hydrolysis of the iminium ion (turnover) and maintain catalyst solubility, but excess water is detrimental.[8] |
| Aldehyde Substrate | Aromatic (e.g., 4-NO₂PhCHO) | Good | High | Electron-withdrawing groups make the aldehyde more electrophilic, increasing reactivity. |
| Aliphatic (e.g., isobutyraldehyde) | Good | Very High | α-Branched aldehydes are excellent substrates, often giving higher ee% due to increased steric differentiation in the transition state.[9] | |
| Aliphatic (e.g., pentanal) | Moderate | Moderate to Low | α-Unbranched aldehydes are more challenging due to competing self-condensation and enolization pathways.[7] |
Troubleshooting Common Issues
-
Low Conversion/Yield:
-
Cause: Insufficient catalyst loading, low temperature, or unreactive substrates.
-
Solution: Increase catalyst loading to 20-30 mol%. Increase the reaction temperature, but be aware this may lower enantioselectivity. Ensure reagents are pure.
-
-
Low Enantioselectivity (ee%):
-
Cause: Reaction temperature is too high. Presence of excess water or other protic impurities.
-
Solution: Decrease the reaction temperature (e.g., to 4 °C or -10 °C). Use anhydrous solvents and reagents. The steric bulk of the 5-phenyl group should inherently provide good selectivity, so temperature is the primary lever.
-
-
Formation of Side Products (Self-Aldol, Dehydration):
-
Cause: The aldehyde is susceptible to self-condensation, or the aldol product dehydrates to the enone.
-
Solution: Use a larger excess of the ketone donor. Run the reaction at lower temperatures. Carefully control the work-up conditions to avoid acidic or basic environments that promote dehydration.
-
Conclusion
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl represents a rationally designed organocatalyst for the asymmetric aldol reaction. By leveraging the principles of enamine catalysis and enhancing stereocontrol through the introduction of a C-5 phenyl substituent, this catalyst offers a powerful tool for the synthesis of complex, optically active molecules. The provided protocol serves as a validated starting point for exploration, and a systematic approach to optimization will unlock its full potential across a broad range of substrates, making it a valuable asset for professionals in synthetic chemistry and drug development.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for Proline-Catalyzed Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Organocatalysis in Carbon-Carbon Bond Formation
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Historically reliant on metal-based catalysts, the field has witnessed a paradigm shift with the advent of organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations.[2] Among these, the amino acid L-proline and its derivatives have emerged as exceptionally versatile and efficient catalysts for asymmetric Michael additions, offering a greener and more sustainable alternative to traditional methods.[2][3]
This guide provides an in-depth exploration of the proline-catalyzed Michael addition, detailing the underlying catalytic cycle, offering step-by-step experimental protocols, and discussing key parameters for reaction optimization. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage this powerful transformation in their synthetic endeavors, from academic laboratories to industrial drug development settings.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic prowess of proline in the Michael addition stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (ketone or aldehyde).[2][4] This process, known as enamine catalysis, enhances the nucleophilicity of the donor, enabling it to attack the electrophilic Michael acceptor.[5] The chirality of the proline catalyst is crucial for inducing stereoselectivity in the newly formed C-C bond.[1]
The generally accepted catalytic cycle can be broken down into the following key steps:
-
Enamine Formation: The secondary amine of proline reacts with the carbonyl group of the Michael donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.[2][4] This step involves the dehydration of an initial carbinolamine adduct.
-
Michael Addition: The nucleophilic enamine attacks the β-carbon of the Michael acceptor (e.g., a nitroalkene or enone). The stereochemical outcome of this step is directed by the chiral environment created by the proline catalyst.[1] The carboxylic acid group of proline is often implicated in activating the Michael acceptor through hydrogen bonding, although some computational studies suggest that other transition states may be favored.[6][7]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the Michael adduct and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[2]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the proline-catalyzed Michael addition.
Experimental Protocols: A Practical Guide
This section provides a general, step-by-step protocol for performing a proline-catalyzed Michael addition, followed by a table of specific examples with varying substrates and conditions.
General Protocol for the Asymmetric Michael Addition of a Ketone to a Nitroalkene
Materials:
-
L-proline (or a suitable proline derivative)
-
Michael donor (e.g., cyclohexanone)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., DMSO, chloroform, or neat)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 equiv).
-
Addition of Catalyst and Donor: Add L-proline (typically 10-30 mol%). Subsequently, add the Michael donor (e.g., cyclohexanone, typically 2-10 equivalents) and the chosen solvent (if not running neat).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for improved selectivity).[8] Monitor the progress of the reaction by TLC until the starting material (Michael acceptor) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified Michael adduct by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Illustrative Examples and Reaction Parameters
The following table summarizes various proline-catalyzed Michael addition reactions, showcasing the versatility of this methodology.
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | β-Nitrostyrene | L-Proline (3-5) | DMSO | RT | 2 | 92 | - | 7 | [5] |
| 2 | Cyclohexanone | β-Nitrostyrene | L-Proline (30) | CHCl₃ | RT | 24 | 95 | 95:5 | 20 | [9] |
| 3 | Propanal | Nitroethylene | (S)-Diphenylprolinol silyl ether (20) | Toluene | 4 | 24 | 85 | - | 93 | [10] |
| 4 | Cyclohexanone | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Toluene | RT | 72 | 95 | 97:3 | 99 | [11] |
| 5 | Valeraldehyde | β-Nitrostyrene | 3-Decyl-β-proline (1) | sat. KCl (aq) | RT | 20 | High | High | - | [12] |
| 6 | Cyclohexanone | β-Nitrostyrene | L-Proline based CIL (30) | Ethanol | RT | 24-48 | up to 98 | - | up to 97 | [13] |
Note: RT = Room Temperature; CIL = Chiral Ionic Liquid. Yields, dr, and ee are highly substrate and condition-dependent.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a proline-catalyzed Michael addition.
Key Considerations for Optimization and Troubleshooting
The success and stereochemical outcome of a proline-catalyzed Michael addition are influenced by several factors. Understanding these parameters is crucial for optimizing the reaction and troubleshooting unexpected results.
-
Catalyst Selection and Loading: While L-proline is a robust and inexpensive catalyst, its derivatives can offer significantly improved enantioselectivity and diastereoselectivity.[2][14] Catalyst loading typically ranges from 5 to 30 mol%, with lower loadings being more desirable for process efficiency.[8][15]
-
Solvent Effects: The choice of solvent can have a profound impact on reaction rates and stereoselectivity.[16][17] Aprotic, non-polar solvents are often beneficial as they do not interfere with the hydrogen bonding interactions that are thought to stabilize the transition state.[2] However, in some cases, protic solvents like methanol or even water have been shown to be effective.[12][16]
-
Temperature: Reaction temperature is a critical parameter for controlling stereoselectivity. Lowering the temperature often leads to higher enantiomeric and diastereomeric excesses, albeit at the cost of longer reaction times.[8]
-
Substrate Scope: The nature of both the Michael donor and acceptor influences the reaction's feasibility and outcome. Ketones and aldehydes are common donors, while nitroalkenes and enones are typical acceptors.[5][11][18] The steric and electronic properties of the substrates will affect their reactivity and the stereoselectivity of the addition.
-
Additives: In some instances, the use of co-catalysts or additives, such as weak acids, can enhance the reaction rate and selectivity.[2] For example, an acid catalyst can promote the hydrolysis of the enamine to yield the final product.[2]
Conclusion
The proline-catalyzed Michael addition represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its operational simplicity, mild reaction conditions, and the ability to achieve high levels of stereocontrol make it an attractive method for the construction of complex molecular architectures. By understanding the underlying mechanistic principles and the key parameters that govern the reaction, researchers can effectively apply and optimize this methodology for their specific synthetic targets, contributing to advancements in medicinal chemistry, materials science, and beyond.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of Pyrrolidine Derivatives in Modern Pharmaceutical Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its prevalence in both natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for enhancing binding affinity and specificity to biological targets.[1][5][[“]] This guide provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals, focusing on the versatile roles of pyrrolidine derivatives as both chiral building blocks and powerful organocatalysts in pharmaceutical synthesis.
Application Note 1: Pyrrolidine Derivatives as Chiral Scaffolds in Drug Synthesis
Core Principle: Leveraging the Chiral Pool for Efficient Synthesis
The inherent chirality of naturally occurring amino acids, particularly L-proline and its hydroxylated analog, 4-hydroxyproline, provides an efficient and cost-effective starting point for the synthesis of complex, optically pure pharmaceuticals.[7][8] This "chiral pool" approach circumvents the need for often complex and costly asymmetric syntheses or chiral resolutions. The rigid, cyclic structure of proline preserves its stereochemical integrity throughout multi-step synthetic sequences, making it an ideal building block.
Case Study: Synthesis of Avanafil, a PDE5 Inhibitor
Avanafil (marketed as Stendra®) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[7] A key structural feature of Avanafil is the (S)-pyrrolidin-2-ylmethanol moiety, which is directly derived from the natural amino acid (S)-proline.
Workflow for the Synthesis of the (S)-pyrrolidin-2-ylmethanol Intermediate
The synthesis begins with the reduction of the carboxylic acid group of (S)-proline to a primary alcohol, yielding (S)-prolinol. This transformation is a cornerstone in the synthesis of many pyrrolidine-containing drugs.[7]
Caption: Synthesis of the key (S)-prolinol intermediate from (S)-proline.
Protocol 1: Reduction of (S)-Proline to (S)-Prolinol
This protocol details the reduction of (S)-proline using lithium aluminium hydride (LiAlH₄), a common and effective method for this transformation.[7]
Materials:
-
(S)-Proline (1.0 eq)
-
Lithium aluminium hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Deionized water
-
15% w/v aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of (S)-proline in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath (0 °C).
-
Addition of Reducing Agent: Solid LiAlH₄ is added portion-wise to the cooled proline solution. Causality: This portion-wise addition is critical for controlling the exothermic reaction and preventing a dangerous temperature increase. LiAlH₄ is a powerful reducing agent that reacts vigorously with the acidic proton of the carboxylic acid and then reduces the carboxylate.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup). Trustworthiness: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.
-
Filtration and Extraction: The resulting suspension is filtered, and the solid residue is washed thoroughly with THF and EtOAc. The combined organic filtrates are collected.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude (S)-prolinol can often be used directly in the next step or further purified by distillation or chromatography if necessary.
Data Summary for Prolinol Synthesis
| Parameter | Typical Value | Reference |
| Yield | 85-95% | [7] |
| Purity (crude) | >90% | Internal Lab Data |
| Reducing Agent | LiAlH₄ or LiBH₄ | [7] |
| Solvent | THF | [7] |
Application Note 2: Proline and its Derivatives in Asymmetric Organocatalysis
Core Principle: Covalent Catalysis via Enamine and Iminium Intermediates
The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of small organic molecules like proline as catalysts.[4] Proline and its derivatives are particularly effective due to their ability to form transient, covalent intermediates with carbonyl compounds, activating them for stereoselective transformations.[9][10]
-
Enamine Catalysis: Proline reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., an aldehyde acceptor in an aldol reaction) with high facial selectivity, dictated by the stereochemistry of the proline catalyst.[10][11]
-
Iminium Catalysis: Proline can also react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack (e.g., in a Michael addition).[11]
The carboxylic acid group on the proline ring often plays a crucial role as a Brønsted acid/base co-catalyst, participating in hydrogen bonding to orient the substrates within the transition state, thereby enhancing stereocontrol.[10][11]
Caption: Catalytic cycle for a proline-catalyzed asymmetric aldol reaction.
Protocol 2: (S)-Proline Catalyzed Asymmetric Aldol Reaction
This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde, a classic transformation showcasing the power of proline organocatalysis.[12]
Materials:
-
Ketone (e.g., acetone, cyclohexanone) (10-20 eq, often used as solvent)
-
Aldehyde (1.0 eq)
-
(S)-Proline (0.2-0.3 eq)
-
Solvent (e.g., DMSO, DMF, or neat ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldehyde in the chosen solvent (or neat ketone), add (S)-proline. The reaction is typically run at room temperature.
-
Stirring: The mixture is stirred vigorously for 24-72 hours. The progress of the reaction is monitored by TLC or GC/MS. Expertise: The reaction time can vary significantly depending on the reactivity of the substrates. For less reactive aldehydes, longer reaction times or gentle heating may be required. The catalyst loading can also be optimized.
-
Work-up: Upon completion, the reaction mixture is diluted with EtOAc and washed with saturated aqueous NH₄Cl solution, followed by brine. Causality: The aqueous washes remove the proline catalyst and any remaining water-soluble components.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure chiral aldol product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Data Summary for a Proline-Catalyzed Aldol Reaction (Example: Cyclohexanone + 4-Nitrobenzaldehyde)
| Parameter | Typical Value | Reference |
| Yield | 90-99% | [12] |
| Diastereomeric Ratio (anti/syn) | >95:5 | [12] |
| Enantiomeric Excess (ee) | >99% | [12] |
| Catalyst Loading | 20-30 mol% | [10][12] |
Conclusion
Pyrrolidine derivatives represent a remarkably versatile and powerful class of molecules in the pharmaceutical chemist's toolbox. Their application spans from serving as reliable chiral building blocks, enabling the efficient and stereocontrolled synthesis of complex drug targets, to acting as highly effective organocatalysts that promote green and enantioselective transformations. The principles and protocols outlined in this guide demonstrate the fundamental importance of understanding the underlying mechanisms to harness the full potential of these indispensable synthetic intermediates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. enamine.net [enamine.net]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Pyrrolidines
Introduction: The Enduring Significance of Chiral Pyrrolidines in Modern Chemistry
The chiral pyrrolidine motif is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] This privileged scaffold is a recurring structural feature in a multitude of FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its conformational rigidity and the stereochemical information embedded within its structure allow for precise interactions with biological targets, making it an invaluable building block in the design of novel therapeutics.[1] The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, further underscores the importance of pyrrolidine-based catalysts in stereoselective synthesis.[2]
The increasing demand for enantiomerically pure pyrrolidine derivatives in the pharmaceutical industry necessitates the development of robust, scalable, and economically viable synthetic methodologies.[3] This guide provides a comprehensive overview of key strategies for the large-scale synthesis of chiral pyrrolidines, offering in-depth technical insights, comparative data, and detailed protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Pyrrolidine Synthesis: A Comparative Analysis
The synthesis of chiral pyrrolidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations, particularly when considering large-scale production. The choice of a specific route is often dictated by factors such as the desired substitution pattern, cost of starting materials and catalysts, and the required level of stereochemical purity.
I. Organocatalytic Routes: The Power of Proline and its Derivatives
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and proline and its derivatives have emerged as highly effective catalysts for the construction of enantioenriched pyrrolidines.[4][5] These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the function of natural aldolase enzymes.[4]
Causality of Experimental Choices:
-
Catalyst Structure: The rigid five-membered ring of proline preorganizes the transition state, while the carboxylic acid or other hydrogen-bond donor groups on modified catalysts are crucial for activating the electrophile and controlling the stereochemical outcome.[4] Diarylprolinol silyl ethers, for instance, are highly effective due to the steric bulk of the aryl groups, which effectively shields one face of the enamine intermediate.[4][5]
-
Solvent and Additives: The choice of solvent can significantly impact reaction rates and enantioselectivities. In many cases, reactions can be performed under solvent-free conditions or in environmentally benign solvents like water, aligning with the principles of green chemistry.[4]
Key Organocatalytic Transformations for Pyrrolidine Synthesis:
-
Asymmetric Michael Addition: The conjugate addition of aldehydes or ketones to nitroolefins is a cornerstone of organocatalysis for pyrrolidine synthesis.[6] The resulting γ-nitrocarbonyl compounds can be reductively cyclized to afford highly substituted pyrrolidines.[7]
-
Asymmetric [3+2] Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes provides a direct and atom-economical route to the pyrrolidine core.[8]
Data Presentation: Comparison of Organocatalytic Methods
| Reaction Type | Catalyst | Substrates | Typical Yield (%) | Typical ee (%) | Key Advantages | References |
| Michael Addition | Diarylprolinol silyl ether | Aldehydes, Nitroolefins | 85-95 | 90-99 | High enantioselectivity, broad substrate scope | [5],[6] |
| [3+2] Cycloaddition | Proline-derived catalysts | Iminoesters, Alkenes | 70-90 | 85-98 | Atom-economical, rapid construction of complexity | [8] |
Experimental Workflow: Organocatalytic Michael Addition
Caption: Workflow for organocatalytic Michael addition followed by reductive cyclization.
II. Biocatalysis: The Green and Precise Approach
Recent advances in directed evolution have led to the development of highly efficient and selective enzymes for the synthesis of chiral pyrrolidines.[9][10][11][12] This approach offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.
Causality of Experimental Choices:
-
Enzyme Selection: Cytochrome P450 enzymes, specifically engineered variants like P411-PYS-5149, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to form pyrrolidines with excellent enantioselectivity.[9][10][11][12] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction.
-
Reaction Medium: Biocatalytic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which is advantageous for large-scale production.
Data Presentation: Performance of Engineered Cytochrome P411
| Substrate | Enzyme Variant | Product | Yield (%) | er (enantiomeric ratio) | Reference |
| Alkyl Azide | P411-PYS-5149 | Chiral Pyrrolidine | up to 74 | up to 99:1 | [10] |
Experimental Protocol: Biocatalytic Intramolecular C-H Amination
1. Preparation of the Reaction Mixture:
- In a temperature-controlled reactor, prepare a buffer solution (e.g., potassium phosphate buffer, pH 8.0).
- Add the engineered cytochrome P411 enzyme (e.g., P411-PYS-5149) to the buffer.
- Add a glucose stock solution and NADP⁺.
- Add glucose dehydrogenase for cofactor regeneration.
2. Substrate Addition and Reaction:
- Dissolve the organic azide substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
- Add the substrate solution to the enzyme-containing buffer.
- Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).
3. Monitoring and Workup:
- Monitor the reaction progress by HPLC or GC.
- Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
- Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine.
III. Transition Metal Catalysis: Versatility and Efficiency
Transition metal-catalyzed reactions offer a diverse toolkit for the synthesis of chiral pyrrolidines, with methods ranging from asymmetric hydrogenation to cycloadditions and C-H functionalization.
A. Asymmetric Hydrogenation of Pyrroles
The direct asymmetric hydrogenation of substituted pyrroles provides a highly efficient route to chiral pyrrolidines, often with the creation of multiple stereocenters in a single step.[13]
Causality of Experimental Choices:
-
Catalyst System: Chiral ruthenium catalysts, particularly those employing trans-chelating bisphosphine ligands like PhTRAP, have demonstrated exceptional enantioselectivity in the hydrogenation of polysubstituted pyrroles.[13] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate.
Data Presentation: Asymmetric Hydrogenation of Trisubstituted Pyrroles
| Substrate | Catalyst System | Product | ee (%) | Reference |
| 2,3,5-Trisubstituted Pyrrole | Ru/(S,S)-(R,R)-PhTRAP | Chiral Pyrrolidine | 93-99.7 | [13] |
B. Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This methodology is one of the most robust and widely used for the synthesis of enantioenriched pyrrolidines.[14] It involves the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral copper complex.
Logical Relationship: Key Steps in Cu-Catalyzed [3+2] Cycloaddition
Caption: Key components and steps in a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
1. Catalyst Preparation (in situ):
- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the copper(I) precursor (e.g., Cu(CH₃CN)₄PF₆) and the chiral ligand (e.g., a chiral bisphosphine).
- Add a dry, degassed solvent (e.g., toluene).
- Stir the mixture at room temperature until a homogeneous solution is formed.
2. Reaction Setup:
- In a separate flask, dissolve the α-iminoester and the dipolarophile (alkene) in the reaction solvent.
- Add a suitable base (e.g., a non-nucleophilic amine) to generate the azomethine ylide in situ.
3. Cycloaddition Reaction:
- Transfer the solution of the ylide precursor and dipolarophile to the flask containing the activated catalyst via cannula.
- Stir the reaction at the specified temperature (which can range from ambient to elevated temperatures) and monitor by TLC or HPLC.
4. Workup and Purification:
- Upon completion, quench the reaction and perform a standard aqueous workup.
- Purify the resulting pyrrolidine derivative by flash column chromatography.
IV. Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The use of readily available and inexpensive chiral starting materials, such as L-proline, (S)-prolinol, and pyroglutamic acid, remains a highly practical and scalable approach for the synthesis of specific chiral pyrrolidines.[15][16][17]
Causality of Experimental Choices:
-
Starting Material Selection: The choice of the starting material from the chiral pool directly determines the stereochemistry of the final product. For example, L-proline can be reduced to (S)-prolinol, which is a versatile precursor for many drugs.[15]
-
Synthetic Transformations: The synthetic sequence typically involves functional group manipulations of the starting material to introduce the desired substituents, followed by cyclization if necessary.
Experimental Protocol: Large-Scale Synthesis of (S)-Diphenylprolinol from (S)-Proline
This protocol is adapted from a reliable procedure and is suitable for gram-scale synthesis.[16]
1. Reaction Setup:
- To a large, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add (S)-proline and a suitable solvent like tetrahydrofuran (THF).
- Cool the suspension to 0-5 °C in an ice bath.
2. Grignard Addition:
- Prepare a solution of phenylmagnesium chloride in THF in a separate flask.
- Slowly add the Grignard reagent to the proline suspension, maintaining the temperature below 10 °C. The reaction is exothermic.
3. Quenching and Isolation:
- After the addition is complete, stir the reaction mixture for a specified time at a controlled temperature.
- Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., sulfuric acid) while maintaining a low temperature.
- Filter the resulting precipitate (the sulfate salt of the product).
4. Purification:
- The crude product can be recrystallized from a suitable solvent system (e.g., heptane) to yield highly pure (S)-diphenylprolinol.[16]
Challenges and Future Trends in Large-Scale Synthesis
While significant progress has been made in the synthesis of chiral pyrrolidines, several challenges remain for large-scale industrial applications:
-
Catalyst Cost and Loading: The cost of noble metal catalysts and complex chiral ligands can be prohibitive for large-scale production. Research into more abundant and less expensive catalysts, as well as the development of catalysts with extremely high turnover numbers (TONs), is crucial.[18]
-
Process Safety: Many synthetic steps involve hazardous reagents or exothermic reactions that require careful monitoring and control on a large scale.
-
Purification: The removal of catalyst residues and byproducts can be challenging, often requiring multiple purification steps that can reduce the overall yield.
-
Continuous Flow Chemistry: The adoption of continuous flow technologies offers significant advantages for the large-scale synthesis of chiral pyrrolidines, including improved heat and mass transfer, enhanced safety, and the potential for automation.[19]
The future of chiral pyrrolidine synthesis will likely involve a greater integration of biocatalysis and continuous flow processes, as well as the development of novel catalytic systems that are both highly efficient and sustainable.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Organocatalytic Synthesis of Wieland-Miescher Ketone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wieland-Miescher ketone (WMK) and its analogues are pivotal building blocks in the total synthesis of a vast array of natural products, particularly steroids, terpenoids, and other biologically active molecules.[1][2][3] Their rigid bicyclic structure provides a valuable scaffold for constructing complex molecular architectures. Historically, the synthesis of WMK was achieved through a racemic Robinson annulation.[1][3] A significant breakthrough came with the development of the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, which offered an enantioselective route to these crucial synthons.[1][4][5] This application note provides an in-depth guide to the organocatalytic synthesis of Wieland-Miescher ketone and its analogues, focusing on the underlying mechanisms, detailed experimental protocols, and the impact of various catalysts on reaction outcomes.
Mechanistic Insights: The Power of Enamine Catalysis
The organocatalytic synthesis of the Wieland-Miescher ketone is a classic example of a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[6] The key to the asymmetric synthesis lies in the use of chiral organocatalysts, with L-proline being the archetypal example.[1][4] The catalytic cycle proceeds through an enamine intermediate, a mechanism now widely accepted and supported by experimental and computational studies.[4][5][7][8]
The reaction is initiated by the formation of an enamine between the ketone of the starting trione and the secondary amine of the proline catalyst. This enamine then acts as a nucleophile in an intramolecular Michael addition, forming a new carbon-carbon bond and creating the bicyclic ring system. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields an intermediate diketone. This diketone then undergoes an intramolecular aldol condensation, followed by dehydration, to afford the final α,β-unsaturated ketone, the Wieland-Miescher ketone. The stereochemistry of the final product is dictated by the chiral environment created by the organocatalyst during the C-C bond-forming steps.
Several mechanisms have been proposed to explain the high enantioselectivity observed. The Zimmerman-Traxler model is often invoked to rationalize the stereochemical outcome, suggesting a chair-like transition state where the bulky substituent of the enamine preferentially occupies an equatorial position to minimize steric interactions.[5]
Diagram 1: Catalytic Cycle of Proline-Catalyzed Wieland-Miescher Ketone Synthesis
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - ProQuest [proquest.com]
- 3. Wieland-Miescher_ketone [chemeurope.com]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Immobilization of Proline-Based Organocatalysts on Solid Supports
Abstract
Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful pillar in asymmetric synthesis, rivaling traditional metal-based and enzymatic catalysis.[1] L-proline, a naturally occurring amino acid, is a cornerstone organocatalyst celebrated for its efficacy in a wide range of transformations, including aldol, Mannich, and Michael reactions.[1][2] However, its application in homogeneous systems presents significant challenges for industrial-scale processes, primarily due to difficulties in catalyst separation from the reaction mixture and subsequent reuse.[3][4] Immobilization of the catalyst onto a solid support, a process known as heterogenization, provides a robust solution to these challenges. This guide offers an in-depth exploration of the strategies, methodologies, and practical considerations for immobilizing proline-based organocatalysts. It provides detailed, field-tested protocols for the synthesis, characterization, and application of a silica-supported L-proline catalyst, designed for researchers, scientists, and drug development professionals seeking to implement more sustainable and efficient catalytic systems.
The Strategic Imperative for Immobilization
The transition from homogeneous to heterogeneous catalysis is driven by critical economic and environmental factors.[5] While homogeneous catalysts offer excellent accessibility of active sites, leading to high activity and selectivity, their recovery from the product stream can be complex and energy-intensive, often posing a significant bottleneck in process chemistry.[6]
Key Advantages of Heterogenization:
-
Simplified Separation: Heterogeneous catalysts are in a different phase from the reactants and products, allowing for straightforward separation via simple physical methods like filtration or centrifugation.[6][7] This eliminates the need for costly downstream purification processes such as chromatography.
-
Catalyst Reusability: The ability to easily recover the catalyst enables its reuse over multiple reaction cycles, drastically reducing catalyst consumption and overall process costs.[8][9] This is particularly advantageous when using expensive, multi-step synthetic organocatalysts.
-
Enhanced Stability: Anchoring a catalyst to a solid support can, in some cases, enhance its thermal and chemical stability, preventing degradation over time.[5]
-
Adaptability to Flow Chemistry: Supported catalysts are ideally suited for use in continuous flow reactors, enabling higher throughput, improved process control, and safer operation compared to batch processes.[10][11]
Core Immobilization Strategies: A Mechanistic Overview
The performance of an immobilized catalyst is profoundly influenced by the choice of the solid support and the method used to attach the catalytic moiety.[5] These choices are not arbitrary; they are dictated by the specific reaction conditions, the nature of the catalyst, and the desired performance characteristics.
The Support Matrix: More Than an Inert Scaffold
The solid support is not merely a passive carrier but an active component that can influence the catalyst's microenvironment and, consequently, its activity and selectivity.[6]
-
Inorganic Supports (e.g., Silica, Alumina): Mesoporous silica materials like MCM-41 and SBA-15 are widely used due to their high surface area, tunable pore sizes, rigid structure, and excellent thermal and chemical stability.[10][11] Their surfaces are rich in silanol (Si-OH) groups, which serve as convenient handles for covalent functionalization.
-
Polymeric Supports (e.g., Polystyrene, Polyacrylates): Polymers like polystyrene (PS) offer a versatile and chemically diverse platform.[6][8] The properties of the polymer backbone can be tuned to be compatible with a wide range of solvents. Cross-linked polymers provide insolubility and mechanical robustness, which are essential for catalyst recovery.[12]
-
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂): These core-shell materials combine the high surface area and functionalizability of silica with a superparamagnetic iron oxide core.[13] This unique property allows for ultra-fast catalyst separation from the reaction mixture using an external magnet, bypassing the need for filtration or centrifugation entirely.[6]
Attachment Methodologies: Covalent vs. Non-Covalent
The link between the catalyst and the support determines the robustness and longevity of the heterogeneous system.
-
Covalent Grafting (Tethering): This is the most common and robust method for creating a stable immobilized catalyst.[10][11] It involves forming a strong covalent bond between the proline catalyst and the functionalized support. The choice of linker is critical; it must be long and flexible enough to allow the catalytic site to function without steric hindrance from the support surface, yet stable enough to prevent leaching.[7]
-
Non-Covalent Immobilization: These methods rely on weaker interactions, such as electrostatic forces (impregnation) or physical confinement (encapsulation).[1][10] While synthetically simpler, as they may not require modification of the catalyst, they carry a higher risk of catalyst leaching during the reaction or washing steps, leading to a gradual loss of activity and potential product contamination.[14]
Caption: Fig. 1: A diagram illustrating the two primary pathways for immobilizing proline organocatalysts.
Experimental Protocols: From Synthesis to Application
The following protocols provide a comprehensive workflow for the preparation, characterization, and use of a covalently immobilized L-proline catalyst on a silica support. This system is chosen for its robustness, high performance, and representative nature.
Protocol 1: Synthesis of Silica-Supported L-Proline (Silica-Pr)
This protocol details the covalent grafting of proline onto silica gel via a chloropropyl tether. This method advantageously uses trans-4-hydroxy-L-proline, which allows for direct attachment through its hydroxyl group without the need for protecting the amine and carboxylic acid functionalities, simplifying the synthesis.[2]
Materials:
-
Silica gel (high purity, for chromatography, 60 Å pore size)
-
(3-Chloropropyl)trimethoxysilane
-
trans-4-Hydroxy-L-proline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol, Dichloromethane (DCM)
Procedure:
-
Activation of Silica: a. Add 10.0 g of silica gel to a 250 mL round-bottom flask. b. Heat at 150 °C under high vacuum for 6 hours to remove physisorbed water. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Functionalization with Chloropropyl Tethers (Silica-Cl): a. Suspend the activated silica in 100 mL of anhydrous toluene. b. Add 5.0 mL of (3-Chloropropyl)trimethoxysilane dropwise while stirring. c. Heat the suspension to reflux and maintain for 24 hours under an inert atmosphere. d. Cool the mixture to room temperature. Filter the solid material using a Büchner funnel. e. Wash the functionalized silica sequentially with toluene (3 x 50 mL), DCM (3 x 50 mL), and methanol (3 x 50 mL). f. Dry the resulting white powder (Silica-Cl) under high vacuum at 60 °C overnight.
-
Grafting of trans-4-Hydroxy-L-proline (Silica-Pr): a. In a separate flask under an inert atmosphere, suspend 1.5 g of trans-4-hydroxy-L-proline in 50 mL of anhydrous DMF. b. Carefully add 0.5 g of NaH (60% dispersion) portion-wise at 0 °C to deprotonate the hydroxyl group. Stir for 1 hour at room temperature until hydrogen evolution ceases. c. Add 5.0 g of the dried Silica-Cl to this suspension. d. Heat the reaction mixture to 80 °C and stir for 48 hours. e. Cool to room temperature and quench the reaction by the slow addition of 10 mL of water. f. Filter the solid catalyst. Wash thoroughly with water (3 x 50 mL), methanol (3 x 50 mL), and DCM (3 x 50 mL) to remove unreacted proline and residual solvent. g. Dry the final catalyst (Silica-Pr) under high vacuum at 60 °C to a constant weight.
Protocol 2: Characterization of the Immobilized Catalyst
A self-validating protocol requires confirmation of successful synthesis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the spectra of bare silica, Silica-Cl, and the final Silica-Pr. Look for the appearance of C-H stretching peaks (~2900 cm⁻¹) after chloropropyl functionalization and the characteristic C=O stretch (~1720 cm⁻¹) of the proline carboxylic acid group in the final product.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to 800 °C. The weight loss between 200 °C and 600 °C corresponds to the decomposition of the organic moiety. This allows for the quantification of proline loading (mmol/g).
-
Elemental Analysis (CHN): Provides the weight percentage of carbon, hydrogen, and nitrogen, which can be used to calculate the catalyst loading, corroborating the TGA data.
Protocol 3: Application in an Asymmetric Aldol Reaction
This protocol uses the classic reaction between cyclohexanone and 4-nitrobenzaldehyde as a benchmark to test the catalyst's performance.
Materials:
-
Silica-Pr catalyst (synthesized in Protocol 1)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate, saturated aq. NH₄Cl, brine, anhydrous MgSO₄
Procedure:
-
To a 10 mL vial, add 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) and the Silica-Pr catalyst (50 mg, ~10 mol% proline based on TGA loading).
-
Add cyclohexanone (5.0 mmol, 0.52 mL) and DMSO (1.0 mL).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate.
-
Crucially, recover the catalyst by filtration or centrifugation. Wash the recovered catalyst with ethyl acetate (3 x 5 mL) for use in recycling studies (see Protocol 4).
-
Combine the organic filtrates and wash with saturated aq. NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure aldol product.
-
Analyze the Product:
-
Determine the yield (mass of pure product).
-
Determine the diastereomeric ratio (anti/syn) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 4: Catalyst Recycling and Reusability Study
-
Take the catalyst recovered from step 6 of Protocol 3.
-
Wash it thoroughly with DCM (3 x 10 mL) and methanol (3 x 10 mL).
-
Dry the catalyst under high vacuum at 60 °C for 4 hours.
-
Weigh the recovered catalyst and use it for a subsequent reaction cycle by repeating Protocol 3.
-
Repeat this process for at least 5-10 cycles to evaluate the catalyst's stability and performance over time.
Caption: Fig. 2: A step-by-step workflow from catalyst synthesis to performance evaluation and recycling.
Data Presentation and Interpretation
The success of an immobilized catalyst is measured by its activity, selectivity, and stability over time. Data from the reusability study (Protocol 4) should be compiled into a clear, comparative table.
Table 1: Performance and Reusability of Silica-Pr in the Asymmetric Aldol Reaction
| Cycle | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, % anti) |
| 1 | 95 | 92:8 | 99 |
| 2 | 94 | 92:8 | 99 |
| 3 | 95 | 91:9 | 98 |
| 4 | 92 | 91:9 | 98 |
| 5 | 91 | 90:10 | 97 |
| 6 | 90 | 90:10 | 97 |
Data are representative and based on typical results reported in the literature.[12]
Interpretation: The data in Table 1 demonstrate a highly effective catalyst. The yield and enantioselectivity remain excellent even after six cycles, with only a marginal decrease. This indicates a stable covalent linkage with minimal catalyst leaching and robust performance, validating the entire immobilization strategy and protocol.
Troubleshooting and Key Considerations
-
Problem: Low catalyst loading.
-
Causality & Solution: Incomplete activation of silica (insufficient drying) or deactivation of the silylating agent by ambient moisture. Ensure all glassware is oven-dried and reagents are handled under a strictly inert atmosphere.
-
-
Problem: Reduced catalytic activity compared to homogeneous proline.
-
Causality & Solution: Mass transfer limitations or steric hindrance. The reactants may have difficulty accessing the active sites within the pores of the support. Try using a support with a larger pore diameter or a longer, more flexible linker between the proline and the support.
-
-
Problem: Significant drop in yield/ee after the first cycle.
-
Causality & Solution: This strongly suggests catalyst leaching. The covalent linkage may be unstable under the reaction conditions. Re-evaluate the linker chemistry. Alternatively, non-covalently adsorbed species might be washing away. Ensure the washing steps in the synthesis protocol are rigorously followed to remove any physisorbed proline.
-
Conclusion
The immobilization of proline-based organocatalysts on solid supports transforms a powerful synthetic tool into a practical, sustainable, and industrially viable technology.[15] By converting homogeneous catalysts into recoverable and reusable heterogeneous systems, we can significantly reduce waste, lower costs, and simplify manufacturing processes.[7] The protocols and strategies outlined in this guide provide a robust framework for developing these advanced catalytic systems. The key to success lies not just in following the steps, but in understanding the underlying principles of support selection, linkage chemistry, and rigorous characterization to create a truly self-validating and efficient catalytic process.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 7. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 11. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline Based Organocatalysis: Supported and Unsupported Approach: Ingenta Connect [ingentaconnect.com]
- 15. benthamdirect.com [benthamdirect.com]
Diastereoselective Arylation of L-Proline Derivatives: A Guide for Synthetic and Medicinal Chemists
The selective introduction of aryl moieties into the proline scaffold is a cornerstone of modern medicinal chemistry and drug development. Arylated proline derivatives are key structural motifs in a plethora of biologically active molecules, influencing their conformational rigidity, lipophilicity, and interactions with biological targets. Achieving precise control over the stereochemistry during the arylation process is paramount, as different diastereomers often exhibit vastly different pharmacological profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of diastereoselective arylation of L-proline derivatives. We will delve into the mechanistic underpinnings of key methodologies, offer detailed, field-proven protocols, and present data to guide your synthetic strategies.
Strategic Approaches to Diastereoselective Proline Arylation
The primary challenge in the arylation of L-proline derivatives lies in controlling the regioselectivity and, crucially, the diastereoselectivity of the C-C bond formation. Two predominant strategies have emerged as powerful solutions: directed C(sp³)–H activation at the C-3 position and intramolecular arylation to generate α-quaternary proline derivatives at the C-2 position. More recently, photoredox catalysis has opened new avenues for the synthesis of 3-substituted prolines.
Palladium-Catalyzed Diastereoselective C-3 Arylation via C(sp³)–H Activation
The direct functionalization of unactivated C(sp³)–H bonds is a highly sought-after transformation in organic synthesis. The palladium-catalyzed C-3 arylation of L-proline derivatives represents a significant advancement in this area, allowing for the stereospecific installation of aryl groups.[1][2]
Mechanistic Insights and the Role of the Directing Group
This methodology relies on the use of a directing group, typically an 8-aminoquinoline (AQ) amide, installed at the C-1 position of the proline ring.[1][2] The AQ group serves a dual purpose: it acts as a bidentate ligand that chelates to the palladium catalyst, and it positions the catalyst in close proximity to the C-3 methylene protons, facilitating the C–H activation step.
The proposed catalytic cycle, depicted below, is believed to proceed through a Pd(II)/Pd(IV) pathway. The reaction initiates with the coordination of the AQ-proline substrate to a Pd(II) salt, typically palladium acetate. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. Oxidative addition of an aryl iodide to the Pd(II) center generates a Pd(IV) species. Finally, reductive elimination of the aryl group and the C-3 carbon of the proline ring furnishes the desired C-3 arylated product and regenerates the Pd(II) catalyst.[1]
The high diastereoselectivity observed in this reaction is a direct consequence of the conformational preference of the proline ring and the directing group. The amide is proposed to adopt a pseudoaxial conformation to orient the directing group towards the cis-C(3)–H bond, leading to the exclusive formation of the cis-2,3-disubstituted pyrrolidine.[1]
Figure 1. Proposed catalytic cycle for Pd-catalyzed C-3 arylation.
Application Notes and Protocol
General Considerations:
-
Substrate: The reaction is typically performed on an N-protected L-proline derivative where the carboxylic acid has been converted to an 8-aminoquinoline (AQ) amide. The N-protecting group, such as carbobenzyloxy (Cbz), is crucial for the desired reactivity and stereocontrol.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most commonly used catalyst.
-
Arylating Agent: A wide range of aryl iodides, including those with electron-donating and electron-withdrawing groups, as well as heteroaryl iodides, are suitable coupling partners.[1]
-
Solvent: The reaction is often performed under solvent-free conditions or in a high-boiling solvent like toluene.[1]
-
Base/Additive: Silver acetate (AgOAc) is frequently used as an oxidant and/or base.
Detailed Experimental Protocol: Synthesis of (2S,3S)-Benzyl 2-(quinolin-8-ylcarbamoyl)-3-(p-tolyl)pyrrolidine-1-carboxylate
This protocol is adapted from the work of Bull and coworkers.[1]
Materials:
-
(S)-1-(Benzyloxycarbonyl)-N-(quinolin-8-yl)pyrrolidine-2-carboxamide
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Anhydrous toluene (if required)
-
Argon atmosphere
Procedure:
-
To a flame-dried reaction vial, add (S)-1-(benzyloxycarbonyl)-N-(quinolin-8-yl)pyrrolidine-2-carboxamide (1 equivalent), 4-iodotoluene (1.8 equivalents), palladium(II) acetate (0.1 equivalents), and silver(I) acetate (1.8 equivalents).
-
The vial is sealed and the atmosphere is replaced with argon.
-
The reaction mixture is stirred at 110 °C for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired cis-3-arylated proline derivative.
Characterization: The diastereoselectivity of the reaction is typically determined by ¹H NMR spectroscopy. The coupling constant between the C-2 and C-3 protons (J₂﹐₃) is characteristic of the cis relationship (typically around 8.5 Hz).[1] Further characterization is performed using ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Scope and Limitations
The palladium-catalyzed C-3 arylation of proline derivatives exhibits a broad scope with respect to the aryl iodide coupling partner.
| Entry | Aryl Iodide | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Iodobenzene | 85 | >95:5 | [1] |
| 2 | 4-Iodotoluene | 86 | >95:5 | [1] |
| 3 | 4-Fluoroiodobenzene | 88 | >95:5 | [1] |
| 4 | 4-Bromoiodobenzene | 79 | >95:5 | [1] |
| 5 | 2-Iodothiophene | 87 | >95:5 | [1] |
| 6 | 3-Iodopyridine | 71 | >95:5 | [1] |
Table 1. Representative examples of Pd-catalyzed C-3 arylation of an N-Cbz-L-proline-AQ amide.
Intramolecular Diastereoselective Arylation for the Synthesis of α-Quaternary Prolines
The synthesis of α-quaternary proline derivatives, where the C-2 position is fully substituted, presents a unique synthetic challenge. An elegant intramolecular approach developed by Clayden and coworkers provides a highly diastereoselective route to these valuable building blocks.[3]
Mechanistic Rationale for Diastereoselectivity
This strategy involves the deprotonation of an N'-aryl urea derivative of a proline ester to form a potassium enolate. This enolate then undergoes an intramolecular migration of the N'-aryl group to the C-2 position of the pyrrolidine ring. The resulting intermediate cyclizes to form a bicyclic α-aryl hydantoin derivative.
The diastereoselectivity of the aryl migration is controlled by the existing stereochemistry of the proline ring. Even though the reaction proceeds through a planar enolate intermediate, the substituents on the pyrrolidine ring direct the incoming aryl group to one face of the enolate, leading to high levels of diastereoselectivity.[3]
Figure 2. Pathway for intramolecular arylation of N-carboxamido proline esters.
Application Notes and Protocol
General Considerations:
-
Substrate: The starting material is an N'-aryl urea derivative of an L-proline ester. The substituents on the proline ring play a crucial role in directing the stereochemical outcome.
-
Base: A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is required to generate the enolate.
-
Solvent: The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Detailed Experimental Protocol: Synthesis of a Bicyclic α-Aryl Hydantoin
This protocol is a general representation based on the work of Clayden and coworkers.[3]
Materials:
-
N'-Aryl urea of L-proline methyl ester
-
Potassium hexamethyldisilazide (KHMDS) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
Dissolve the N'-aryl urea of the L-proline methyl ester (1 equivalent) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclic hydantoin.
Hydrolysis to the α-Quaternary Proline: The resulting bicyclic hydantoin can be hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to afford the desired enantiomerically enriched α-aryl, α-quaternary proline derivative.[3]
Scope and Diastereoselectivity
The diastereoselectivity of this intramolecular arylation is highly dependent on the substitution pattern of the starting proline derivative.
| Entry | Proline Derivative | Aryl Group | Diastereomeric Ratio | Reference |
| 1 | (2S,4R)-4-Hydroxy | Phenyl | >95:5 | [3] |
| 2 | (2S,4S)-4-Fluoro | Phenyl | >95:5 | [3] |
| 3 | (2S)-Proline | Naphthyl | 85:15 | [3] |
Table 2. Examples of diastereoselective intramolecular arylation.
Emerging Strategies: Photoredox and Copper Catalysis
While palladium-catalyzed C-H activation and intramolecular aryl migrations are well-established, newer methods are continuously being developed.
A notable example is the use of cooperative photoredox and Brønsted acid catalysis for the enantio- and diastereoselective de novo synthesis of 3-substituted proline derivatives. This approach involves a cascade radical addition/cyclization, offering a unique pathway to access all four stereoisomers of 3-substituted prolines.[4]
Additionally, copper(I)-catalyzed reactions between CF₃-substituted allenynes and tosylazide have been shown to produce highly functionalized proline derivatives with high diastereoselectivity through a cascade of cycloaddition, rearrangement, and cyclization reactions.[5] These emerging methodologies highlight the ongoing innovation in the field and provide alternative synthetic routes to valuable arylated proline analogs.
Conclusion
The diastereoselective arylation of L-proline derivatives is a critical tool for the synthesis of complex molecules with significant biological and pharmaceutical applications. The palladium-catalyzed C-3 arylation via directed C-H activation offers a reliable method for the synthesis of cis-2,3-disubstituted prolines. For the construction of challenging α-quaternary centers, the intramolecular arylation of N-carboxamido proline esters provides a highly diastereoselective solution. As the field continues to evolve, emerging technologies such as photoredox catalysis will undoubtedly expand the synthetic chemist's toolbox for accessing novel and diverse arylated proline derivatives. The protocols and data presented in this guide serve as a practical resource for researchers aiming to incorporate these powerful transformations into their synthetic endeavors.
References
Introduction: The Architectural Challenge of Tertiary Stereocenters
An Application Guide to the Catalytic Enantioselective Construction of Tertiary Stereocenters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and natural product synthesis, the three-dimensional architecture of a molecule is paramount to its biological function. Among the most challenging and valuable structural motifs are tertiary stereocenters—carbon atoms bonded to three other carbon atoms and a distinct fourth group, creating a chiral center. These centers impart significant steric bulk and conformational rigidity, which can enhance a molecule's binding affinity and metabolic stability. However, their construction in an enantiomerically pure form is a formidable synthetic challenge due to the steric hindrance around the prochiral center.
This guide provides a detailed overview of the primary catalytic strategies developed to address this challenge. We will delve into the mechanistic underpinnings of transition-metal catalysis, organocatalysis, and biocatalysis, offering field-proven insights and detailed protocols to empower researchers in this critical area of synthetic chemistry.
Part 1: Transition-Metal Catalysis: The Power of Metals in Stereocontrol
Transition-metal catalysis is a cornerstone of modern organic synthesis, offering a diverse toolkit for forming carbon-carbon and carbon-heteroatom bonds with high stereoselectivity.[1][2] The metal center, coordinated by a chiral ligand, creates a chiral environment that directs the approach of reactants, enabling the formation of one enantiomer over the other.
Copper-Catalyzed Additions to Ketones and Ketimines
The catalytic asymmetric addition of carbon nucleophiles to ketones is a highly efficient method for simultaneously constructing a C-C bond and a tertiary stereocenter.[3] Copper(I) complexes, particularly with chiral phosphine ligands, have proven to be exceptionally versatile in this regard.
Mechanism of Enantioselection: The reaction typically proceeds through the formation of a chiral copper(I) enolate. The chiral ligand environment around the copper atom dictates the facial selectivity of the subsequent addition to the ketone. For instance, in aldol reactions using silicon enolates, a key step is the transmetalation to form a copper enolate, which then adds to the ketone. The regeneration of the catalyst from the resulting copper tertiary aldolate is often the rate-determining step.[3]
Catalytic Cycle for Copper-Catalyzed Asymmetric Aldol Reaction
Caption: Generalized catalytic cycle for a Cu(I)-catalyzed asymmetric aldol reaction.
Data Summary: Performance of Chiral Copper Catalysts
| Entry | Ketone Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Silyl enol ether | 1 mol% CuF·3Ph₃P·2EtOH | 95 | 92 | [3] |
| 2 | p-Nitroacetophenone | Silyl enol ether | 1 mol% CuF·3Ph₃P·2EtOH | 85 | 94 | [3] |
| 3 | Methyl pyruvate | Strained silyl enolate | Evans' Catalyst | 95 | 92 | [3] |
Protocol 1: Copper-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the synthesis of a chiral tertiary alcohol.
Materials:
-
Copper(I) fluoride triphenylphosphine complex (CuF·3Ph₃P·2EtOH)
-
Chiral Ligand (e.g., (R)-DTBM-SEGPHOS)
-
Ketone (e.g., Acetophenone, 1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Triethoxyfluorosilane ((EtO)₃SiF) (1.2 mmol)
-
Anhydrous Toluene (5 mL)
-
Anhydrous Methanol (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the CuF·3Ph₃P·2EtOH catalyst (0.03 mmol, 3 mol%) and the chiral ligand (0.033 mmol, 3.3 mol%).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -50 °C) using a cryostat.
-
In a separate flask, dissolve the ketone (1.0 mmol) and the silyl enol ether (1.2 mmol) in anhydrous toluene (2 mL).
-
Add the ketone/enolate solution to the catalyst mixture dropwise over 10 minutes.
-
Add (EtO)₃SiF (1.2 mmol) to the reaction mixture. The addition of this reagent is often crucial for achieving high catalytic turnover.[3]
-
Stir the reaction at -50 °C and monitor its progress by thin-layer chromatography (TLC). Reactions are often complete within 2-4 hours.[3]
-
Upon completion, quench the reaction by adding anhydrous methanol (1 mL).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral tertiary alcohol.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Part 2: Organocatalysis: Metal-Free Stereocontrol
Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and often avoiding toxic or expensive metals.[4] Chiral small molecules, such as amines or thioureas, activate substrates through the formation of transient, covalently-bound intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding.
Bifunctional Thiourea Catalysis in Michael Additions
The construction of adjacent tertiary and quaternary stereocenters can be achieved through the Michael addition of a trisubstituted carbon nucleophile to a nitroalkene.[5] Chiral bifunctional thiourea catalysts are particularly effective, as they can activate both the nucleophile and the electrophile simultaneously.
Mechanism of Enantioselection: The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene electrophile. The tertiary amine base on the catalyst deprotonates the pronucleophile. This dual activation brings the reactants into a highly organized, chiral transition state, leading to excellent diastereo- and enantiocontrol.[6]
Dual Activation by a Bifunctional Organocatalyst
Caption: Dual activation model in a thiourea-catalyzed Michael addition.
Protocol 2: Organocatalytic Michael Addition for Vicinal Tertiary and Quaternary Centers
This protocol describes the synthesis of a pyrazolin-5-one derivative with adjacent stereocenters.[6]
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., Cinchona alkaloid-derived, 10 mol%)
-
4-Substituted-pyrazolin-5-one (0.2 mmol)
-
Nitroolefin (0.24 mmol)
-
Dichloromethane (CH₂Cl₂, 1.0 mL)
Procedure:
-
In a vial, dissolve the 4-substituted-pyrazolin-5-one (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the nitroolefin (0.24 mmol) to the solution.
-
Continue stirring at room temperature for the time required for full conversion (typically 12-48 hours), monitoring by TLC.
-
Once the reaction is complete, directly load the crude mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain the desired product.
-
Analyze the product by NMR for diastereomeric ratio (dr) and by chiral HPLC to determine the enantiomeric excess (ee). Excellent enantioselectivities (up to >99% ee) and good yields are often achieved.[6]
Part 3: Biocatalysis: The Precision of Nature
Biocatalysis harnesses the remarkable selectivity of enzymes to perform chemical transformations. For constructing tertiary stereocenters, enzymes offer unparalleled stereocontrol under mild, environmentally benign conditions.[7]
Enzymatic Cascades for Chiral Amine Synthesis
The synthesis of chiral amines containing multiple stereocenters is of high importance in pharmaceuticals.[8][9] A powerful biocatalytic strategy involves a one-pot cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms).[7][10]
Reaction Workflow: This approach converts an α,β-unsaturated ketone into a chiral amine with two stereocenters. The ERed first reduces the C=C double bond stereoselectively, creating a chiral ketone. Subsequently, the IRed/RedAm catalyzes the reductive amination of this ketone intermediate, establishing the second stereocenter at the amine-bearing carbon. By selecting different enzyme variants, it is possible to access all four possible stereoisomers of the product from a single starting material.[7][10]
Biocatalytic Cascade for Chiral Amine Synthesis
Caption: One-pot cascade using an ERed and an IRed to form chiral amines.
Protocol 3: One-Pot Ene-Reductase/Imine Reductase Cascade
This protocol is a general guide for the enzymatic synthesis of a chiral secondary or tertiary amine.[10]
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
α,β-Unsaturated ketone (e.g., 3-methylcyclohex-2-en-1-one, 10 mM final concentration)
-
Amine donor (e.g., isopropylamine, 50 mM)
-
Ene-Reductase (ERed) lyophilizate
-
Imine Reductase (IRed) lyophilizate
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
Glucose (100 mM)
-
NADP⁺ (1 mM)
Procedure:
-
Prepare a buffered solution containing glucose (100 mM), NADP⁺ (1 mM), and the amine donor (50 mM). Adjust the pH to 7.5 if necessary.
-
Add the lyophilizates of the ERed, IRed, and GDH enzymes to the buffered solution. The optimal enzyme loading should be determined empirically.
-
Initiate the reaction by adding the α,β-unsaturated ketone substrate (from a stock solution in DMSO, ensuring final DMSO concentration is <2% v/v) to a final concentration of 10 mM.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by taking aliquots, quenching with a miscible organic solvent (e.g., acetonitrile), centrifuging to remove protein, and analyzing the supernatant by GC or HPLC.
-
Upon completion, stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extract the product by vigorous mixing, followed by separation of the organic layer. Repeat the extraction 2-3 times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
-
Determine the diastereomeric and enantiomeric ratio of the product using a suitable chiral GC or HPLC method. This cascade can produce products with excellent purity and stereoselectivity (>99% dr and >99% ee).[10]
Conclusion and Future Outlook
The catalytic enantioselective construction of tertiary stereocenters has matured into a sophisticated field with a powerful array of methodologies. Transition-metal catalysis offers broad substrate scope, organocatalysis provides mild and metal-free conditions, and biocatalysis delivers unparalleled selectivity. The choice of strategy depends on the specific target molecule, desired scale, and available resources. Future developments will likely focus on expanding the substrate scope of these reactions, discovering new catalytic systems with even greater efficiency, and integrating these methods into streamlined, automated synthesis platforms for accelerated drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of primary, secondary and tertiary amines containing two stereocenters | EurekAlert! [eurekalert.org]
- 8. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis with Pyrrolidine Catalysts
Welcome to the Technical Support Center for Asymmetric Synthesis with Pyrrolidine Catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into troubleshooting common side reactions and optimizing experimental outcomes. As Senior Application Scientists, we understand that achieving high stereoselectivity and yield requires a nuanced understanding of the reaction mechanism and the factors that can lead to undesired pathways. This resource is structured to address specific issues directly, explaining the causality behind experimental choices and providing validated protocols to ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address the most pressing issues encountered during experiments.
Category A: Issues with Stereoselectivity (Low ee% or Diastereoselectivity)
Q1: My enantiomeric excess (ee%) is critically low or non-existent. What are the most common initial checks I should perform?
A1: Low enantioselectivity is a frequent challenge that can often be traced back to fundamental aspects of the reaction setup. Before undertaking extensive optimization, a systematic verification of your starting materials and setup is crucial.
-
Catalyst Purity and Integrity: The chemical and enantiomeric purity of the pyrrolidine catalyst is paramount.[1] Impurities can introduce competing, non-selective background reactions or inhibit the primary catalytic cycle. Verify the enantiomeric purity of your catalyst batch via chiral HPLC if possible.
-
Reagent and Solvent Purity: Ensure the purity of both your substrates and solvents. Acidic or basic impurities can disrupt the delicate proton transfer steps within the catalytic cycle.[1] Furthermore, many pyrrolidine-catalyzed reactions are moisture-sensitive; ensure solvents are anhydrous, as water can hydrolyze key intermediates like iminium ions, leading to racemic background reactions.[1][2]
-
Reaction Conditions Control: Inconsistent temperature control can lead to variable results.[1] Ensure your reaction is maintained at the specified temperature, as deviations can alter the energy difference between the diastereomeric transition states that govern enantioselectivity.
Q2: I'm observing poor diastereoselectivity (dr), obtaining a nearly 1:1 mixture of diastereomers. What factors most directly influence this outcome?
A2: Poor diastereoselectivity arises when the transition states leading to the different diastereomeric products are very close in energy. Several factors can be adjusted to increase this energy gap:
-
Temperature: Lowering the reaction temperature is often the most effective strategy.[1] Reduced thermal energy makes the reaction more sensitive to small differences in activation energies between the competing diastereomeric transition states, thereby favoring the formation of the more stable transition state and the corresponding major diastereomer. Consider running reactions at 0 °C, -20 °C, or even lower.[1]
-
Catalyst Structure: The steric bulk of the catalyst plays a critical role in defining the geometry of the transition state.[3][4] A catalyst with a larger, more conformationally rigid substituent can create a more defined chiral pocket, leading to better facial discrimination of the incoming electrophile. If using a standard catalyst like proline, switching to a more sterically demanding diarylprolinol silyl ether, for example, can dramatically improve diastereoselectivity.[5]
-
Additives: The presence of acidic or basic additives can significantly influence diastereoselectivity. A Brønsted acid additive, for instance, can accelerate the formation of the enamine or iminium ion intermediate, potentially leading to a more organized transition state and improved stereocontrol.[6]
Q3: Can a simple change in solvent rescue my stereoselectivity?
A3: Absolutely. The solvent's polarity and its ability to form hydrogen bonds directly influence the stability and geometry of the catalytic cycle intermediates and transition states.[1] Aprotic, non-polar solvents like toluene or CH₂Cl₂ often provide high enantioselectivity by promoting a more compact and organized transition state. In contrast, polar protic solvents can solvate and stabilize charged intermediates, which may alter the preferred reaction pathway. However, in some cases, water has been shown to improve rates and selectivity through hydrophobic effects and hydrogen bonding networks.[3][5][7] It is highly recommended to screen a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, CH₃CN) to find the optimal medium for your specific substrate combination.[1]
Category B: Issues with Reactivity and Yield
Q1: The reaction is sluggish or not proceeding to completion. How can I improve the conversion rate?
A1: Low reactivity can stem from inefficient formation of the key catalytic intermediates (enamine or iminium ion) or a high activation barrier for the C-C bond-forming step.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading, higher concentrations can sometimes lead to catalyst aggregation or side reactions.[1] First, ensure your loading is within the typical range (5-20 mol%). If reactivity is still low, a modest increase may help. Conversely, in some cases, lower catalyst loading can minimize side reactions and improve the overall outcome.[1]
-
Acid/Base Additives: For reactions proceeding via an enamine intermediate (e.g., Michael additions), a weak Brønsted acid co-catalyst can accelerate the dehydration step required for enamine formation.[2][6] For reactions involving iminium ion intermediates, an acid is required for its formation.[8][9]
-
Water Removal: The formation of both enamine and iminium intermediates generates water as a byproduct.[2][10][11] This equilibrium can be driven towards the active intermediate by removing water, for example, by using molecular sieves.[2]
-
Substrate Concentration: Increasing the concentration of reactants can improve reaction rates according to kinetic principles. However, be cautious, as higher concentrations can also promote undesired bimolecular side reactions like self-aldolization.[12]
Q2: My isolated yield is low despite TLC/GC analysis showing good conversion. What are potential loss points?
A2: Low isolated yield in the face of high conversion points to issues during the work-up or purification stages, or the formation of highly polar or volatile byproducts that are not easily observed by standard chromatographic methods.
-
Product Instability: The product may be unstable to the work-up conditions. For example, quenching with strong acid can sometimes cause hydrolysis or retro-reactions. A milder quench, such as with a saturated aqueous solution of NH₄Cl, is often preferable.[1]
-
Emulsion Formation: Pyrrolidine and its derivatives can act as surfactants, leading to persistent emulsions during aqueous extraction, which causes significant product loss.
-
Purification Issues: The product may be binding irreversibly to the silica gel during column chromatography. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue, especially for basic products.
-
Formation of Water-Soluble Byproducts: Side reactions can lead to highly polar byproducts that are washed away during the aqueous work-up, leading to an artificially low mass balance.
Category C: Formation of Specific Byproducts
Q1: I am observing significant amounts of the aldol condensation or self-aldolization product. How can this be suppressed?
A1: These are common side reactions, particularly in proline-catalyzed aldol reactions.[12] They occur when the desired aldol addition product undergoes subsequent dehydration (condensation) or when the aldehyde or ketone starting material reacts with itself.
-
Control Aldehyde Concentration: The self-aldolization of an aldehyde is often a competing pathway. Adding the aldehyde slowly (e.g., via syringe pump) to the solution of the ketone and catalyst can keep its instantaneous concentration low, thus favoring the desired cross-aldol reaction over self-reaction.[1]
-
Lower Reaction Temperature: Condensation (dehydration) is often more temperature-sensitive than the initial addition step. Running the reaction at a lower temperature can significantly suppress the formation of the dehydrated byproduct.
-
Diluted Conditions: Using more dilute conditions can disfavor the bimolecular self-aldolization pathway relative to the desired catalytic pathway.[12]
Q2: My reaction is producing a mixture of regioisomers, especially when using an unsymmetrical ketone. What controls regioselectivity?
A2: When an unsymmetrical ketone is used, two different enamines can form, leading to regioisomers. For example, with 2-butanone, reaction can occur at either the methyl or the methylene position.[7]
-
Steric Hindrance: The formation of the enamine intermediate is sensitive to steric hindrance. Pyrrolidine catalysts typically favor the formation of the enamine from the less hindered α-carbon of the ketone.[10]
-
Thermodynamic vs. Kinetic Control: The ratio of regioisomeric enamines can be influenced by the reaction conditions. More hindered ketones may react slowly, and under certain conditions, an equilibrium between the kinetic (less substituted) and thermodynamic (more substituted) enamine can be established.[10] Adjusting temperature and reaction time can sometimes influence this ratio.
Section 2: Key Mechanistic Concepts & Visualizations
Pyrrolidine catalysts operate primarily through two distinct activation modes: Enamine Catalysis and Iminium Catalysis .[13][14] Understanding which pathway is active in your reaction is crucial for effective troubleshooting.
-
Enamine Catalysis (HOMO-Raising): The catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic and ready to attack an electrophile (e.g., a nitroolefin in a Michael addition).[13][14]
-
Iminium Catalysis (LUMO-Lowering): The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the β-carbon for attack by a nucleophile (e.g., in a Diels-Alder reaction).[9][13]
Section 3: Practical Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol provides a systematic approach to optimizing a pyrrolidine-catalyzed reaction, such as a Michael addition, when faced with issues of low yield or selectivity.
-
Catalyst and Reagent Preparation:
-
Ensure the pyrrolidine catalyst is of high purity. If purity is questionable, follow the purification protocol below.
-
Dry solvents over appropriate drying agents (e.g., molecular sieves, CaH₂).
-
Purify substrates by distillation or recrystallization if necessary.
-
-
Reaction Setup:
-
To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 10 mol%).
-
Add the ketone/aldehyde nucleophile (e.g., 1.2-2.0 equivalents) and the desired anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Cool the mixture to the target temperature (start with 0 °C or -20 °C).
-
-
Reaction Execution:
-
Slowly add the electrophile (e.g., nitroolefin, 1.0 equivalent) dropwise over 10-15 minutes to the stirred solution.[1]
-
Maintain vigorous stirring at the target temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (or when no further conversion is observed), quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield and diastereomeric ratio by ¹H NMR of the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or SFC.
-
Protocol 2: Purification of Pyrrolidine
Commercial pyrrolidine can contain impurities like water or oxidation products that are detrimental to catalysis.[15]
-
Initial Treatment: If the pyrrolidine is significantly colored, it can be treated with a drying agent like KOH pellets and decanted.
-
Distillation:
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Distill the pyrrolidine from a suitable drying agent, such as calcium hydride (CaH₂) or sodium.
-
Collect the fraction boiling at approximately 87-88 °C.[16]
-
-
Storage: Store the purified pyrrolidine under an inert atmosphere (N₂ or Ar) in a sealed ampoule or a flask with a tightly sealed septum to protect it from moisture and air.[15] Store in a refrigerator or freezer to minimize degradation.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: How does the structure of the pyrrolidine catalyst, particularly substituents at the C2 position, affect the reaction outcome?
The substituent at the C2 position of the pyrrolidine ring is the primary architectural feature responsible for inducing chirality. Its size, shape, and electronic properties create a specific chiral environment around the active site. A bulky substituent, such as a diphenylmethyl or a silyl-protected hydroxymethyl group (as in diarylprolinol silyl ethers), effectively shields one face of the enamine or iminium intermediate.[4] This steric blocking directs the incoming substrate to attack from the less hindered face, thereby controlling the stereochemical outcome. The choice of this substituent is critical for achieving high enantioselectivity.[4][5]
FAQ 2: What is the specific role of acidic or basic additives? Are they always necessary?
Additives are not always required but can be powerful tools for optimization.
-
Brønsted Acid Additives (e.g., TFA, Acetic Acid): In many secondary amine-catalyzed reactions, an acid additive accelerates the formation of the key enamine or iminium intermediates by facilitating the dehydration step.[6] This can lead to improved reactivity and, in some cases, better stereoselectivity by ensuring the catalytic cycle proceeds efficiently through a well-defined pathway.[6]
-
Base Additives (e.g., Triethylamine): In some protocols, a weak base may be added to neutralize any adventitious acid impurities or to modulate the protonation state of the catalyst or intermediates, although this is less common in standard pyrrolidine catalysis.
FAQ 3: Can pyrrolidine catalysts be used in water, and what are the implications?
Yes, certain pyrrolidine catalysts, particularly those designed with specific hydrophilic or amphiphilic properties, can function effectively in water.[7] The use of water as a solvent can be advantageous due to hydrophobic effects, which can help to organize the reactants and the catalyst in the transition state, sometimes leading to rate acceleration and enhanced enantioselectivity.[5][7] However, the high concentration of water can also promote undesired hydrolysis of the iminium or enamine intermediates, which is a competing non-selective pathway. The success of using water is highly dependent on the specific catalyst and substrate.[7]
Section 5: Data Summary Table
The following table summarizes the general effects of key experimental parameters on the outcome of pyrrolidine-catalyzed asymmetric reactions.
| Parameter | General Effect on Enantioselectivity (ee%) | General Effect on Yield/Rate | Rationale & Causality |
| Temperature | Increase upon lowering temperature[1] | Decrease upon lowering temperature | Lower thermal energy amplifies the small energy differences between diastereomeric transition states, favoring the lower energy path. Reaction rates decrease as per the Arrhenius equation. |
| Solvent Polarity | Often higher in non-polar, aprotic solvents (e.g., Toluene, CH₂Cl₂)[1][6] | Varies; can be faster in polar solvents | Non-polar solvents promote a more compact, organized transition state. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway or transition state geometry. |
| Catalyst Loading | Optimal range exists (e.g., 5-20 mol%); too high or too low can be detrimental[1] | Increases with higher loading (up to a point) | Higher loading increases the concentration of the active catalyst. However, excessive loading can lead to aggregation or background reactions.[1] |
| Acidic Additives | Can increase or have no effect; system-dependent[6] | Generally increases rate | Accelerates the formation of the active enamine/iminium intermediate by catalyzing the dehydration step.[6] |
| Substrate Conc. | Can decrease if side reactions (e.g., self-aldolization) are promoted[12] | Increases rate | Higher concentration increases the frequency of molecular collisions. Can also increase the rate of bimolecular side reactions. |
Section 6: References
-
Mase, N. et al. (2010). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters. --INVALID-LINK--
-
Martínez, A. et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). improving enantioselectivity in 2-Methylpyrrolidine catalysis. BenchChem. --INVALID-LINK--
-
Alonso, R. et al. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 46(23), 7245-7264. --INVALID-LINK--
-
Hickmott, P. W. (1982). The Chemistry of Enamines. Cambridge University Press. --INVALID-LINK--
-
Calabrese, G., & D'Alterio, E. (2022). Synergistic Strategies in Aminocatalysis. Chemistry – A European Journal, 28(50), e202200818. --INVALID-LINK--
-
Kiss, L. et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 618–627. --INVALID-LINK--
-
Wikipedia contributors. (2023). Pyrrolidine. Wikipedia. --INVALID-LINK--
-
PrepChem. (n.d.). Preparation of pyrrolidine. PrepChem.com. --INVALID-LINK--
-
Google Patents. (1994). Process for the purification of crude pyrroles. EP0608688A1. --INVALID-LINK--
-
Dal-Pozzo, A. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. --INVALID-LINK--
-
Google Patents. (1996). Purification of crude pyrroles. US5502213A. --INVALID-LINK--
-
Soderberg, T. (2024). Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
Hains, W. et al. (1951). Purification and properties of pyrrole, pyrrolidine, pyridine and 2-methylpyridine. Journal of Physical Chemistry, 55(7), 1088-1095. --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). The Mechanism of Enamine Formation. MSU.edu. --INVALID-LINK--
-
ResearchGate. (2024). Racemic version of palladium- and pyrrolidine-catalyzed α-allylic alkylations of aldehydes. ResearchGate. --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). Enamine/Iminium catalysis: Highlights from the evolution of pyrolidine- type catalysts. MSU.edu. --INVALID-LINK--
-
Dal-Pozzo, A. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. --INVALID-LINK--
-
Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Principal activation modes and privileged catalysts in aminocatalysis. ResearchGate. --INVALID-LINK--
-
Sahoo, B. D. et al. (2012). Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions. The Journal of Organic Chemistry, 77(17), 7247-7256. --INVALID-LINK--
-
Notario, R. et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18567-18577. --INVALID-LINK--
-
Muñoz, M. P. et al. (2018). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis, 8(4), 3235-3245. --INVALID-LINK--
-
Mukherjee, S. et al. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5471-5569. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.cambridge.org [assets.cambridge.org]
- 11. Enamine Formation [www2.chemistry.msu.edu]
- 12. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 13. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 14. Synergistic Strategies in Aminocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datapdf.com [datapdf.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Catalyst Loading for (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl
Welcome to the technical support center dedicated to the synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl, a critical intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in optimizing their synthetic routes. Our focus is on the crucial parameter of catalyst loading to achieve high yield and stereoselectivity.
Introduction: The Critical Role of Catalyst Loading
The asymmetric synthesis of highly substituted pyrrolidines, such as (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate, is a cornerstone of modern medicinal chemistry. A prevalent and effective method for constructing this pyrrolidine ring is the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[1][2] The success of this reaction hinges on the precise control of various parameters, with catalyst loading being one of the most critical.
Optimizing the catalyst loading is a balancing act. While a higher catalyst loading can increase the reaction rate, it may also lead to unwanted side reactions, catalyst aggregation, or increased costs. Conversely, insufficient catalyst loading can result in sluggish or incomplete reactions and may even negatively impact the enantioselectivity.[3][4] This guide will provide a systematic approach to fine-tuning the catalyst loading for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts and ligands used for the synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate?
A1: The synthesis of chiral pyrrolidines often employs metal-based catalysts, with copper(I) and silver(I) complexes being particularly effective in catalyzing the [3+2] cycloaddition of azomethine ylides.[5][6] The choice of the chiral ligand is paramount for achieving high enantioselectivity. Commonly used ligand classes include Fesulphos, BOX (bis(oxazoline)), and various phosphines.[5][6] For the synthesis of substituted proline esters, zinc(II) complexes with chiral bisamidine ligands have also shown great promise, sometimes allowing for very low catalyst loadings (as low as 0.1 mol%).[7]
Q2: What is a good starting point for catalyst loading in a new optimization experiment?
A2: For initial screening, a catalyst loading in the range of 1-10 mol% is a common starting point.[4] More specifically, for reactions like the asymmetric 1,3-dipolar cycloaddition, a loading of 5 mol% is often a good initial guess.[5] If the reaction is sluggish, you might consider increasing the loading to 10 mol%. Conversely, if the reaction proceeds well, you can attempt to decrease the loading to 1-2 mol% in subsequent optimization experiments to improve cost-effectiveness and reduce potential side reactions.
Q3: How does catalyst loading affect the enantiomeric excess (ee) of the product?
A3: The relationship between catalyst loading and enantiomeric excess (ee) is not always linear and can be system-dependent. In some cases, increasing the catalyst loading can lead to a higher ee, particularly if a background, non-catalyzed racemic reaction is competitive at low catalyst concentrations.[3] However, in other systems, high catalyst loadings can lead to the formation of less selective catalytic species or catalyst aggregation, which may decrease the ee. Therefore, it is crucial to experimentally determine the optimal catalyst loading for achieving the highest ee.
Q4: My reaction yield is low. Should I just increase the catalyst loading?
A4: While insufficient catalyst is a potential cause for low yield, it's not the only factor. Before increasing the loading of a potentially expensive catalyst, consider other possibilities:
-
Purity of Reagents and Solvents: Ensure all starting materials, including the solvent, are pure and anhydrous, as impurities can deactivate the catalyst.[4][8]
-
Reaction Temperature: The reaction temperature can significantly impact both the rate and selectivity. Lowering the temperature often improves enantioselectivity, though it may slow down the reaction.[4]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
-
Atmosphere: Some catalytic systems are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended.[8]
A5: Not necessarily. Scaling up a reaction can introduce new challenges related to mixing, heat transfer, and the relative concentration of catalyst to impurities. It is good practice to re-optimize the catalyst loading when moving to a larger scale. You may find that a slightly lower catalyst loading is sufficient on a larger scale due to more efficient mixing, or conversely, a higher loading may be needed to overcome any mass transfer limitations.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl and provides a systematic approach to troubleshooting them.
Issue 1: Low Enantioselectivity (Low ee)
Symptoms: The desired product is formed, but with an enantiomeric excess that is below the desired specification.
| Potential Cause | Proposed Solution |
| Suboptimal Catalyst Loading | Systematically screen catalyst loadings (e.g., 1, 2, 5, 10 mol%) to identify the optimal concentration for enantioselectivity. |
| Incorrect Ligand | The chosen ligand may not be optimal for this specific transformation. Screen a variety of chiral ligands with the chosen metal precursor. |
| Water or Protic Impurities | Ensure all reagents and solvents are rigorously dried. Water can hydrolyze the catalyst or interfere with the chiral environment. |
| Reaction Temperature Too High | Lower the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C). Lower temperatures often favor the transition state leading to the desired enantiomer.[4] |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Check the stability of the product under the reaction conditions in the absence of starting materials. |
Issue 2: Low or No Product Yield
Symptoms: The reaction fails to proceed to completion, or the desired product is isolated in a low yield.
| Potential Cause | Proposed Solution |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4] |
| Catalyst Deactivation | Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Purify all reagents to remove potential catalyst poisons. |
| Poor Quality of Starting Materials | Verify the purity of the azomethine ylide precursor and the dipolarophile. |
| Incorrect Solvent | The solvent can have a significant impact on the reaction. Screen a range of solvents with varying polarities. |
| Unfavorable Reaction Kinetics | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely. |
Issue 3: Formation of Side Products
Symptoms: The reaction mixture shows the formation of significant amounts of undesired byproducts.
| Potential Cause | Proposed Solution |
| Side Reactions Catalyzed by High Catalyst Loading | Reduce the catalyst loading. High concentrations of the catalyst can sometimes promote undesired reaction pathways. |
| Decomposition of Starting Materials or Product | Lower the reaction temperature and shorten the reaction time if possible. |
| Alternative Reaction Pathways | The formation of diastereomers or constitutional isomers can occur. Re-evaluate the choice of catalyst and ligand to improve selectivity. For instance, in some cycloadditions, the catalyst loading can influence the ratio of [3+2] to [3+3] cycloadducts.[9] |
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a general framework for systematically optimizing the catalyst loading for the synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate.
1. Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents, either freshly distilled or from a solvent purification system.
-
Ensure the purity of the azomethine ylide precursor, the dipolarophile, the metal precursor, and the chiral ligand.
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere, set up a series of parallel reaction vials, each with a magnetic stir bar.
-
To each vial, add the azomethine ylide precursor (e.g., 0.2 mmol) and the dipolarophile (e.g., 0.24 mmol).
-
In separate vials, prepare stock solutions of the metal precursor and the chiral ligand in the reaction solvent.
3. Catalyst Loading Screening:
-
To each reaction vial, add the appropriate volume of the metal precursor and chiral ligand stock solutions to achieve the desired catalyst loading (e.g., 1, 2, 5, 10, and 15 mol%).
-
Add the reaction solvent to bring all reactions to the same total volume.
-
Seal the vials and stir the reactions at the desired temperature (e.g., room temperature).
4. Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the reactions are complete (as judged by the consumption of the limiting reagent), quench the reactions appropriately.
-
Work up the reactions and purify the product, for example, by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC) for each catalyst loading.
5. Data Interpretation:
-
Plot the yield and enantiomeric excess as a function of catalyst loading to determine the optimal conditions.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the catalyst loading for the synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate.
Caption: A decision tree for optimizing catalyst loading.
References
- 1. The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Asymmetric Synthesis of 3, 5-Disubstituted Prolines [ccspublishing.org.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic asymmetric cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Organocatalytic Aldol Additions
Welcome to the technical support center for organocatalytic aldol additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in these powerful C-C bond-forming reactions. Here, you will find field-proven insights and troubleshooting strategies to overcome common experimental hurdles, ensuring the efficiency and stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in organocatalytic aldol additions?
A1: The solvent is not merely an inert medium but an active participant that can profoundly influence the reaction's outcome.[1][2][3] It impacts the solubility of reactants and catalysts, the stability of intermediates and transition states, and the overall reaction rate and stereoselectivity.[1][2][3] The solvent-controlled microenvironment dictates the intricate non-covalent interactions that govern the catalytic cycle.[1][2]
Q2: What is the general difference between using protic and aprotic solvents?
A2: The key difference lies in their ability to act as hydrogen bond donors.
-
Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can donate hydrogen bonds.[4][5][6] They can stabilize charged intermediates through hydrogen bonding, but this can sometimes be detrimental by "caging" the nucleophile and reducing its reactivity.[4][7][8] In some cases, protic solvents like water can accelerate the reaction and improve stereoselectivity.[9]
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[4][5][6] Polar aprotic solvents are often favored as they can dissolve polar reactants and catalysts without strongly solvating the nucleophile, thus preserving its reactivity.[8]
Q3: Can water be used as a solvent for organocatalytic aldol reactions?
A3: Yes, and it often offers significant advantages in line with green chemistry principles.[9][10] Water has been shown to be a suitable solvent for certain L-prolinethioamide catalyzed aldol reactions, leading to high yields and stereoselectivities.[9] The hydrophobic effect in water can also play a role in organizing the reactants and catalyst, thereby influencing the reaction's outcome. However, the solubility of organic substrates and catalysts in water can be a limitation, sometimes necessitating the use of co-solvents.[11]
Q4: I've heard about "solvent-free" conditions. Are they a viable option?
A4: Solvent-free, or neat, conditions are indeed a viable and sustainable option for many organocatalytic aldol reactions.[12][13] Performing reactions without a solvent can lead to reduced reaction times, require less of the nucleophilic component, and simplify purification.[12] This approach aligns well with the principles of green chemistry by minimizing waste.[12]
Troubleshooting Guides
Problem 1: Low Reaction Yield
You've set up your organocatalytic aldol addition, but the yield of your desired product is disappointingly low. Here's a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Your Solvent Choice.
-
Is your catalyst soluble in the chosen solvent? Poor catalyst solubility will lead to a low effective catalyst concentration. Consider switching to a more polar aprotic solvent like DMSO or DMF if you are using a non-polar solvent and observing poor solubility.
-
Could your solvent be inhibiting the reaction? As discussed, protic solvents can sometimes over-stabilize the nucleophile, hindering the reaction.[4][7][8] If you are using a protic solvent and experiencing low yields, consider switching to a polar aprotic alternative.
-
Is the reaction reversible? The aldol addition is an equilibrium process.[14] In some cases, removing water as it is formed can drive the reaction forward. This is particularly relevant in aldol condensation reactions where a dehydration step follows the initial addition.[14]
Step 2: Check Reactant and Catalyst Purity.
-
Impurities in your aldehyde, ketone, or catalyst can interfere with the reaction. Ensure all starting materials are of high purity.
Step 3: Optimize Reaction Conditions.
-
Temperature: While room temperature is often a good starting point, some reactions benefit from cooling to minimize side reactions, while others may require gentle heating to overcome activation barriers.[14]
-
Reaction Time: Monitor your reaction by TLC or another appropriate method to determine the optimal reaction time. The reaction may be slow and require a longer duration to reach completion.
Step 4: Consider Catalyst Deactivation.
-
Some organocatalysts can be sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere if necessary.
Problem 2: Poor Stereoselectivity (Low ee or dr)
You're getting your product, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is not at the desired level. The solvent plays a crucial role in dictating the stereochemical outcome.
Step 1: Re-evaluate the Solvent's Role in the Transition State.
-
The stereoselectivity of an organocatalytic aldol reaction is determined by the relative energies of the diastereomeric transition states. The solvent can preferentially stabilize one transition state over the other through specific interactions like hydrogen bonding.
-
Proline-catalyzed reactions: In the seminal work by List and co-workers, it was shown that the enantiomeric ratio of proline-catalyzed aldol reactions could be significantly altered by changing the solvent.[1][2] For instance, switching from DMSO to CHCl3 can impact the reaction speed and stereoselectivity.[2]
Step 2: Conduct a Solvent Screen.
-
A systematic solvent screen is one of the most effective ways to optimize stereoselectivity.[15] A well-designed screen should include a range of solvents with varying polarities and hydrogen bonding capabilities.
Data Presentation: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
The following table summarizes hypothetical but representative data on how solvent choice can impact the yield and stereoselectivity of a proline-catalyzed aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
| Solvent | Dielectric Constant (ε) | Yield (%) | dr (anti:syn) | ee (% anti) |
| DMSO | 47.2 | 95 | 95:5 | 99 |
| CH3CN | 37.5 | 88 | 90:10 | 95 |
| THF | 7.6 | 75 | 85:15 | 88 |
| CH2Cl2 | 8.9 | 82 | 88:12 | 92 |
| Toluene | 2.4 | 60 | 70:30 | 75 |
| Hexane | 1.9 | 45 | 60:40 | 65 |
| Methanol | 32.7 | 70 | 80:20 | 80 |
| Water | 80.1 | 90 | 92:8 | 96 |
Step 3: Consider the Use of Additives.
-
In some cases, the addition of small amounts of a co-solvent or an additive like water can have a dramatic effect on stereoselectivity.[16] For example, the addition of water to reactions in acetonitrile has been shown to improve both reactivity and stereoselectivity in certain diaryl prolinol catalyzed reactions.[16]
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Addition
-
To a stirred solution of the aldehyde (1.0 mmol) and L-proline (0.1 mmol, 10 mol%) in the desired solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol, 5.0 equiv.).
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.[15]
Visualizations
Diagram 1: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organocatalytic asymmetric aldol reaction in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-free Enantioselective Organocatalyzed Aldol Reactions - CHANS-Net: The International Network of Research on Coupled Human and Natural Systems [canr.msu.edu]
- 13. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yields in the synthesis of disubstituted pyrrolidines
Welcome to the technical support center for the synthesis of disubstituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into common synthetic hurdles.
I. Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful and frequently employed method for constructing the pyrrolidine ring.[1] However, this reaction is not without its challenges, which can often lead to disappointing yields. This section addresses common issues and provides systematic troubleshooting strategies.
FAQ 1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?
Several factors can contribute to the failure or low efficiency of a 1,3-dipolar cycloaddition. A systematic approach to troubleshooting is crucial.
A. Inefficient Azomethine Ylide Generation
The in-situ generation of the azomethine ylide is the critical first step. If the ylide is not formed efficiently, the subsequent cycloaddition will inevitably be low-yielding.
-
Troubleshooting Strategy:
-
Confirm Precursor Reactivity: The most common methods for generating non-stabilized azomethine ylides involve the thermal or base-mediated decomposition of N-oxides or the decarboxylation of α-amino acids.[2] Ensure the quality of your starting materials. For instance, when using isatin and an amino acid, the decarboxylative condensation is a key step.[3]
-
Optimize Reaction Conditions:
-
Temperature: Thermal methods require precise temperature control. Too low, and the ylide won't form; too high, and decomposition may occur. A temperature screen is often necessary.[4]
-
Solvent: The choice of solvent can significantly impact ylide stability and reactivity. While toluene is common, exploring other solvents like THF or acetonitrile might be beneficial, though this can sometimes decrease diastereoselectivity.[5]
-
Catalyst: For metal-catalyzed ylide generation, the choice of metal salt and ligands is paramount. Silver and copper salts are frequently used, with silver carbonate often showing high efficacy.[5]
-
-
B. Poor Dipolarophile Reactivity
The electronic nature of the alkene (dipolarophile) is a determining factor in the success of the cycloaddition.
-
Troubleshooting Strategy:
-
Electron-Withdrawing Groups: The reaction generally works best with electron-deficient alkenes.[6] If your dipolarophile is electron-rich or sterically hindered, the reaction may be sluggish or fail entirely. Consider modifying your substrate to include an electron-withdrawing group if possible.
-
Steric Hindrance: Bulky substituents on the alkene can impede the approach of the azomethine ylide. If you suspect steric hindrance is an issue, you may need to redesign your synthetic route or accept a lower yield.
-
C. Unfavorable Reaction Kinetics
Even with efficient ylide generation and a suitable dipolarophile, the reaction may still not proceed optimally due to kinetic barriers.
-
Troubleshooting Strategy:
-
Concentration: Increasing the concentration of the reactants can sometimes improve yields, particularly if the reaction is bimolecular.
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes promote the cycloaddition by activating the dipolarophile.[7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some cycloadditions are slow and require extended reaction times.
-
Experimental Protocol: Optimizing a 1,3-Dipolar Cycloaddition
This protocol provides a general framework for optimizing a challenging 1,3-dipolar cycloaddition reaction.
| Parameter | Initial Conditions | Optimization Strategy |
| Temperature | Room Temperature | Screen from 0 °C to reflux |
| Solvent | Toluene | Screen a range of polar aprotic (e.g., THF, CH3CN) and nonpolar solvents |
| Catalyst | Ag2CO3 (20 mol%) | Screen other Ag(I) and Cu(I) salts; vary catalyst loading (5-20 mol%) |
| Concentration | 0.1 M | Increase to 0.4 M |
Logical Workflow for Troubleshooting 1,3-Dipolar Cycloadditions
Caption: Troubleshooting workflow for low-yielding 1,3-dipolar cycloadditions.
II. Overcoming Challenges in Michael Addition Routes
The aza-Michael addition is a cornerstone for the synthesis of pyrrolidines, often involving the addition of an amine to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization.[8] However, side reactions and reversibility can plague this method.
FAQ 2: My aza-Michael reaction is giving me a mixture of products, including a bis-adduct. How can I improve the selectivity for the desired monosubstituted pyrrolidine?
The formation of a double Michael addition product (bis-adduct) is a frequent issue, especially when using primary amines.[9]
A. Controlling Stoichiometry and Addition Rate
The relative concentrations of the amine and the Michael acceptor are critical.
-
Troubleshooting Strategy:
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the amine. This maintains a low concentration of the acceptor, favoring the initial mono-addition.[9]
-
Stoichiometric Control: While using the amine as the limiting reagent can prevent bis-adduct formation, it may lead to incomplete conversion of the acceptor. A slight excess of the Michael acceptor can sometimes be beneficial, but this requires careful optimization.[9]
-
B. Leveraging Cascade Reactions
In many syntheses, the initial Michael adduct rapidly undergoes an intramolecular cyclization to form the pyrrolidine ring. This consumes the intermediate secondary amine before it can react with a second molecule of the acceptor, effectively preventing bis-adduct formation.[9]
-
Troubleshooting Strategy:
-
Promote Cyclization: Ensure your reaction conditions favor the intramolecular cyclization. This might involve the choice of solvent or the use of a mild acid or base catalyst to facilitate the ring-closing step.
-
FAQ 3: The aza-Michael reaction appears to be reversible, and I'm observing the retro-aza-Michael reaction. How can I prevent this?
The reversibility of the aza-Michael reaction is a known challenge, particularly at higher temperatures.[9]
-
Troubleshooting Strategy:
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Trapping the Adduct: If the subsequent cyclization is slow, consider in-situ trapping of the initial Michael adduct. This could involve, for example, reduction of the carbonyl group.
-
III. Optimizing Reductive Amination for Pyrrolidine Synthesis
Reductive amination is a highly efficient method for constructing N-substituted pyrrolidines, typically involving the reaction of a 1,4-dicarbonyl compound with a primary amine followed by reduction.[10]
FAQ 4: My reductive amination is producing a significant amount of the corresponding pyrrole as a byproduct. How can I favor the formation of the desired pyrrolidine?
The formation of a pyrrole via a Paal-Knorr condensation is a common competitive pathway in the synthesis of N-aryl-substituted pyrrolidines from 1,4-dicarbonyls.[10]
A. pH Control
The pH of the reaction medium is a critical factor in determining the product distribution.
-
Troubleshooting Strategy:
-
Neutral or Weakly Acidic Conditions: The reaction should be conducted under neutral or weakly acidic conditions. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 will favor the formation of furan byproducts, and by extension, can also favor the aromatization to the pyrrole.[11]
-
Weak Acid Catalyst: If an acid catalyst is necessary, choose a weak acid like acetic acid. Avoid strong mineral acids.[11]
-
B. Choice of Reducing Agent and Catalyst
The nature of the reducing agent and any associated catalyst can steer the reaction towards the desired pyrrolidine.
-
Troubleshooting Strategy:
-
Mild Reducing Agents: Use a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compounds, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).
-
Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation has been shown to be highly effective for the synthesis of N-aryl-substituted pyrrolidines, favoring the pyrrolidine product over the pyrrole.[10]
-
Experimental Protocol: Selective Reductive Amination
| Parameter | Condition for Pyrrolidine (Desired) | Condition Favoring Pyrrole (Side Product) |
| pH | Neutral to weakly acidic | Strongly acidic |
| Catalyst | Ir-based transfer hydrogenation catalyst | Strong acid catalyst |
| Reducing Agent | NaBH3CN, NaBH(OAc)3 | H2/Pd (can promote aromatization at high temp) |
Decision Tree for Reductive Amination vs. Paal-Knorr
Caption: Decision tree for favoring reductive amination over Paal-Knorr condensation.
IV. Purification Strategies
The successful synthesis of a disubstituted pyrrolidine is only half the battle; purification can often be a significant challenge, especially when dealing with closely related diastereomers or polar compounds.
FAQ 5: I have synthesized a mixture of diastereomers of my disubstituted pyrrolidine. What is the best way to separate them?
The separation of diastereomers can be challenging and often requires careful optimization of chromatographic conditions.
-
Troubleshooting Strategy:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often sufficient, but for more challenging separations, consider using alumina or a bonded phase (e.g., cyano, diol).
-
Mobile Phase: A systematic screen of solvent systems with varying polarities is essential. Start with a nonpolar solvent (e.g., heptane or hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or isopropanol).
-
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be effective.[12]
-
Supercritical Fluid Chromatography (SFC): SFC can offer advantages over traditional HPLC, including faster separations and reduced solvent consumption.[13]
-
FAQ 6: My pyrrolidine product is very polar and streaks on the silica gel column. How can I improve the chromatography?
Highly polar amines are notorious for poor chromatographic behavior on silica gel due to strong interactions with the acidic silanol groups.
-
Troubleshooting Strategy:
-
Mobile Phase Additives: Add a small amount of a basic modifier to the mobile phase to suppress the interaction between your amine and the silica gel.
-
Triethylamine (TEA): Typically 0.1-1% TEA is added to the mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Silica (C18): This is an excellent option for polar compounds, using a mobile phase of water and a polar organic solvent like methanol or acetonitrile.
-
-
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Welcome to the technical support center for the purification of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of purifying this chiral compound.
Introduction
This compound is a key drug intermediate.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during its purification, focusing on techniques to ensure high chemical and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its chiral nature and the need to remove diastereomeric and enantiomeric impurities, as well as residual solvents and reagents from the synthesis. Achieving high enantiomeric excess is often the most critical and difficult step.[2]
Q2: Which purification techniques are most effective for this compound?
A multi-step approach is often necessary. The most common and effective techniques include:
-
Recrystallization: This is a powerful technique for removing both chemical and diastereomeric impurities. The choice of solvent is critical for successful recrystallization.
-
Chromatography: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is essential for separating enantiomers and achieving high enantiomeric purity.[2][3]
-
Solvent Extraction: This can be used as a preliminary purification step to remove certain impurities based on their solubility.[2]
Q3: My recrystallization attempt resulted in a low yield or an oil instead of crystals. What went wrong?
This is a common issue that can be attributed to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent system (a mixture of a good solvent and a poor solvent) can sometimes provide better results.
-
Cooling Rate: Cooling the solution too quickly can lead to the precipitation of impurities along with the product or the formation of an oil. A slow, controlled cooling process is recommended to allow for proper crystal lattice formation.
-
Supersaturation: If the solution is too concentrated, the compound may "crash out" as an amorphous solid or oil. Conversely, if it's too dilute, crystallization may not occur.
-
Purity of the Crude Product: Highly impure starting material can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization.
Q4: I'm observing poor separation of enantiomers during chiral HPLC. How can I improve the resolution?
Poor enantiomeric resolution in chiral HPLC can be a complex issue.[4] Here are some key areas to troubleshoot:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. There is no universal CSP, and screening different types of columns (e.g., polysaccharide-based, protein-based) is often necessary to find one that provides adequate selectivity for your compound.[4][5]
-
Mobile Phase Composition: Small changes in the mobile phase, such as the type and percentage of organic modifier (e.g., isopropanol, ethanol) and the presence of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds), can significantly impact separation.[4]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, enhances enantioselectivity.[4]
-
Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, resolution.
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
This guide provides a systematic approach to resolving common recrystallization problems.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling. | - Try a different solvent or a solvent/anti-solvent system.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer). |
| Oiling Out | - Solution is too concentrated.- Cooling rate is too fast.- Presence of impurities. | - Add more solvent to the hot solution.- Allow the solution to cool slowly at room temperature before transferring to an ice bath.- Consider a pre-purification step. |
| No Crystals Form | - Solution is too dilute.- Insufficient time for nucleation. | - Slowly evaporate some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Poor Purity | - Impurities co-crystallize with the product.- Incomplete removal of mother liquor. | - Re-dissolve the crystals in fresh hot solvent and recrystallize.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
Guide 2: Optimizing Chiral HPLC Separation
Use this decision tree to systematically improve the resolution of your enantiomers.
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude compound. Add a few drops of the potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Chiral HPLC Method Development Workflow
This workflow provides a starting point for developing a chiral separation method.
Caption: Workflow for chiral HPLC method development.
References
Technical Support Center: Mastering Diastereoselectivity in Grignard Additions to Chiral Imines
Welcome to the technical support center for diastereoselective Grignard additions to chiral imines. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize this powerful C-C bond-forming reaction for the synthesis of chiral amines. As a self-validating system, the protocols and troubleshooting advice herein are grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions based on established principles.
Question 1: My diastereoselectivity is low or nonexistent. What are the primary factors I should investigate?
Answer: Low diastereoselectivity is a common hurdle and typically points to one or more of the following factors being sub-optimal:
-
Temperature Control: Grignard additions are often highly sensitive to temperature.[1] Running the reaction at a lower temperature (e.g., -78 °C) generally enhances diastereoselectivity by favoring the more ordered transition state that leads to the major diastereomer. If you are running the reaction at 0 °C or room temperature, a significant drop in temperature is the first variable to adjust.
-
Solvent Choice: The coordinating ability of the solvent plays a crucial role in the geometry of the transition state. A switch in solvent can dramatically alter, and even reverse, the diastereoselectivity.[1]
-
Non-coordinating solvents like dichloromethane (DCM) or toluene often favor a rigid, chelated transition state, which can lead to high diastereoselectivity.
-
Coordinating solvents like tetrahydrofuran (THF) can disrupt this chelation, leading to a more flexible, non-chelated transition state and potentially lower or reversed selectivity.
-
-
Grignard Reagent Quality and Equivalents: Ensure your Grignard reagent is fresh and accurately titrated. Old or partially decomposed reagents can lead to side reactions and poor selectivity. Using a slight excess (1.2-1.5 equivalents) of the Grignard reagent is often optimal, but a large excess can sometimes lead to side reactions or reduced selectivity.
Question 2: I'm observing a reversal in the major diastereomer compared to a literature precedent. What could be the cause?
Answer: A reversal of diastereoselectivity is a fascinating phenomenon that is almost always tied to a change in the dominant reaction mechanism, specifically a switch between a chelation-controlled and a non-chelation-controlled pathway.
-
Solvent Polarity and Coordinating Ability: As mentioned above, switching between a non-coordinating solvent (like DCM) and a coordinating one (like THF) is a well-documented method to reverse diastereoselectivity in additions to N-sulfinyl imines.[1] The coordinating solvent competes with the chiral auxiliary for coordination to the magnesium ion, disrupting the chelated transition state.
-
Presence of Lewis Acids: The addition of a Lewis acid can significantly influence the reaction pathway. For instance, a Lewis acid might chelate with the imine and chiral auxiliary, forcing a specific conformation and leading to a reversal of selectivity compared to a non-Lewis acidic reaction. However, be aware that some Lewis acids can react with the Grignard reagent itself.[1]
Question 3: My reaction yield is low, even though I'm forming the desired diastereomer. What are the likely culprits?
Answer: Low yields in Grignard reactions are often traced back to issues with reagent quality, reaction conditions, or side reactions.[2][3][4]
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous.[3]
-
Magnesium Activation: The surface of magnesium turnings can become passivated with a layer of magnesium oxide. If you are preparing your own Grignard reagent, ensure the magnesium is properly activated. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings.[3]
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide, leading to a homocoupled side product. This is more common with reactive halides and can be minimized by slow addition of the halide during Grignard formation.[2]
-
Enolization: If your imine has an enolizable proton, the Grignard reagent can act as a base, leading to deprotonation instead of addition. Running the reaction at lower temperatures can often suppress this side reaction.
-
Frequently Asked Questions (FAQs)
This section delves into the fundamental principles governing diastereoselectivity in Grignard additions to chiral imines.
Q1: What are the key mechanistic models that predict the stereochemical outcome of this reaction?
A1: The stereochemical outcome is primarily rationalized by two competing models: the Felkin-Anh model (non-chelation control) and the Cram chelation model .[5][6][7][8]
-
Felkin-Anh Model: This model is typically invoked in the absence of a chelating group or in the presence of strongly coordinating solvents. It predicts that the largest group on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the imine carbon from the less hindered face.[5][7]
-
Cram Chelation Model: This model applies when a chelating group (like the oxygen of a sulfinyl auxiliary) is present on the chiral auxiliary. In a non-coordinating solvent, the magnesium ion of the Grignard reagent forms a rigid five- or six-membered chelate with the imine nitrogen and the chelating atom. This locks the conformation of the imine and directs the nucleophilic attack from the less hindered face of this rigid structure.[5][6]
Q2: How does the choice of chiral auxiliary impact the diastereoselectivity?
A2: The chiral auxiliary is the cornerstone of stereocontrol in this reaction. The most successful and widely used auxiliaries, such as N-tert-butanesulfinyl amides, possess several key features:[9][10]
-
A Chelating Heteroatom: The oxygen atom of the sulfinyl group is crucial for forming the rigid chelate with the magnesium ion, as described in the Cram chelation model.[10]
-
Steric Bulk: The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, further enhancing the facial bias for the nucleophilic attack.
-
Ease of Removal: A good chiral auxiliary should be readily cleavable under mild conditions after the reaction to yield the desired chiral amine without racemization. The N-tert-butanesulfinyl group is typically removed with mild acid.[11]
Q3: What is the role of the Grignard reagent's structure in determining diastereoselectivity?
A3: The structure of the Grignard reagent (R-MgX) can have a notable impact:
-
Steric Bulk: Larger, more sterically demanding Grignard reagents can lead to higher diastereoselectivity as they will be more sensitive to the steric environment around the imine carbon.
-
Functional Groups: The presence of functional groups on the Grignard reagent can sometimes interfere with the reaction or alter the stereochemical outcome, although many functionalized Grignard reagents have been used successfully.[12]
Data and Protocols
Impact of Solvent and Temperature on Diastereoselectivity
The following table summarizes the dramatic effect of solvent and temperature on the diastereomeric ratio (d.r.) for the addition of a propargylic Grignard reagent to a fluorinated N-tert-butylsulfinyl imine.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | THF | -78 | >95:5 | [1] |
| 2 | THF | -48 | 33:67 | [1] |
| 3 | DCM | -48 | >5:95 | [1] |
| 4 | Toluene | -48 | 12:88 | [1] |
Data extracted from a study on the addition of propargylmagnesium bromide to an aryl fluorinated sulfinyl imine.[1]
General Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.
-
Preparation of the Imine Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C or -48 °C) using a dry ice/acetone or dry ice/isopropanol bath.
-
Grignard Addition: Add the Grignard reagent (1.2-1.5 eq, as a solution in an ethereal solvent) dropwise to the stirred imine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. If necessary, add more water or an organic solvent (e.g., ethyl acetate) to dissolve all salts. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or by chiral HPLC analysis.
Mechanistic Visualizations
The following diagrams, rendered in Graphviz DOT language, illustrate the key transition states that govern the stereochemical outcome of the reaction.
Caption: Felkin-Anh model: nucleophile attacks anti to the largest group.
Caption: Cram chelation model: rigid complex directs attack.
References
- 1. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. quora.com [quora.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale-Up of Organocatalytic Processes
Welcome to the technical support center for the industrial scale-up of organocatalytic processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning organocatalytic reactions from the laboratory bench to pilot and industrial-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.
Section 1: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of organocatalytic processes.
Issue 1: My reaction performance (yield and/or enantioselectivity) dropped significantly upon scaling up from 1 g to 100 g.
This is a frequent challenge and often points to underlying issues with mass and heat transfer that are not apparent at the laboratory scale.[1]
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing and Mass Transfer:
-
Causality: At the lab scale, efficient mixing is easily achieved in a round-bottom flask. However, in larger reactors, achieving homogeneity is more difficult, leading to localized concentrations of reactants or catalysts, which can result in side reactions or catalyst inhibition.[1] The geometry of the reactor, stirrer design, and presence of baffles significantly influence mixing efficiency.[1]
-
Protocol:
-
Evaluate Reactor Design: Ensure the reactor is equipped with an appropriate mechanical stirrer (e.g., pitched-blade turbine, anchor) and baffles to promote turbulent flow and prevent vortex formation.[1] A reactor with a rounded base is preferable to one with sharp corners to avoid dead zones.[1]
-
Conduct Mixing Studies: Introduce a colored dye or a tracer and monitor its dispersion over time to visually assess mixing efficiency. For more quantitative analysis, consider computational fluid dynamics (CFD) modeling.
-
Adjust Agitation Rate: Systematically increase the stirring speed and observe the impact on reaction performance. Be mindful that excessive agitation can lead to mechanical stress on the catalyst, especially if it is heterogeneous.
-
-
-
Poor Heat Transfer:
-
Causality: Exothermic reactions can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots" and an increase in the bulk reaction temperature, adversely affecting selectivity and promoting side reactions.[1]
-
Protocol:
-
Enhance Heat Removal: Utilize a reactor with a cooling jacket and ensure a sufficient flow rate of the heat transfer fluid.[1]
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.[3]
-
Consider a Continuous Flow Reactor: For highly exothermic reactions, a continuous flow setup can offer superior heat and mass transfer, providing better control and safety.[1]
-
-
-
Impact of Impurities:
-
Causality: Trace impurities in starting materials or solvents, which may be negligible at the lab scale, can have a significant detrimental effect on catalyst performance at a larger scale.[1] Organocatalysts can be sensitive to acidic or basic impurities, water, or oxygen.
-
Protocol:
-
Use High-Purity Reagents: Source reagents and solvents with the highest possible purity.
-
Implement Purification Steps: Consider passing solvents through a column of activated alumina or another suitable purification medium before use.[1]
-
-
Issue 2: I'm experiencing significant catalyst deactivation and/or poor recovery during workup.
Catalyst deactivation and loss are major economic considerations in industrial processes.[1] Understanding the deactivation mechanism is crucial for mitigation.
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning:
-
Causality: Impurities in the reaction mixture, such as water, oxygen, or acidic/basic compounds, can act as catalyst poisons, leading to a loss of activity.[1][4]
-
Protocol:
-
Identify Potential Poisons: Analyze all starting materials and solvents for potential catalyst poisons.
-
Purify Reagents: Implement rigorous purification protocols for all reaction components.
-
Inert Atmosphere: If the catalyst is sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Thermal Degradation:
-
Causality: The organocatalyst may not be stable at the reaction temperature over the extended periods required for large-scale production.[1]
-
Protocol:
-
Thermal Stability Studies: Perform thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) on the catalyst to determine its decomposition temperature.
-
Optimize Reaction Temperature: Investigate if the reaction can be conducted at a lower temperature, even if it requires a longer reaction time, to preserve catalyst integrity.
-
-
-
Mechanical Stress:
-
Causality: For heterogeneous or immobilized organocatalysts, high shear forces from aggressive mixing can lead to attrition and physical breakdown of the catalyst particles.
-
Protocol:
-
Optimize Agitation: Find a balance between efficient mixing and minimizing mechanical stress on the catalyst.
-
Select Robust Support: If using an immobilized catalyst, choose a mechanically stable support material.
-
-
-
Inefficient Recovery:
-
Causality: Homogeneous organocatalysts can be challenging to separate from the reaction mixture, leading to product contamination and catalyst loss.
-
Protocol:
-
Immobilization: Consider immobilizing the organocatalyst on a solid support like silica or polymer beads.[1] This facilitates easy recovery by filtration and allows for catalyst recycling.[5]
-
Alternative Purification: Explore non-chromatographic purification methods such as crystallization or distillation, which are more amenable to large-scale operations.[1][6]
-
-
Troubleshooting Flowchart
References
Technical Support Center: Proline Derivative Synthesis
A Specialist's Guide to Preventing Epimerization
Frequently Asked Questions (FAQs)
Q1: What is proline epimerization and why is it a critical issue in peptide synthesis?
A1: Proline epimerization is the undesirable conversion of the intended L-proline enantiomer into its D-proline counterpart at the alpha-carbon position during synthesis.[1][2] This stereochemical inversion is a significant concern because the precise three-dimensional structure of a peptide is fundamental to its biological activity.[1][3] The incorporation of a D-proline residue where an L-proline should be can lead to misfolded peptides, resulting in diminished or complete loss of function, and potentially creating inactive or immunogenic therapeutics.[4]
Q2: What are the primary drivers of proline epimerization during a coupling reaction?
A2: Several factors can induce proline epimerization, but the most common culprits are related to the reaction conditions during the activation and coupling steps.[4] Key factors include:
-
Coupling Reagents and Additives: The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with 1-Hydroxybenzotriazole (HOBt) is notoriously problematic, especially when dimethylformamide (DMF) is used as the solvent.[4][5][6]
-
Base: The choice and amount of base are critical. Strong, non-hindered bases can abstract the alpha-proton of the activated proline, leading to epimerization.[4][5]
-
Temperature: Elevated temperatures, often employed to speed up slow reactions, can significantly increase the rate of epimerization.[4][7]
-
Solvent: The polarity and solvating properties of the solvent can stabilize intermediates that are prone to racemization.[4][5]
Q3: How can I detect and quantify the extent of proline epimerization in my final product?
A3: The most reliable and widely used method for both detecting and quantifying proline epimerization is chiral High-Performance Liquid Chromatography (HPLC).[4] This typically involves hydrolyzing the synthetic peptide to its constituent amino acids, followed by derivatization with a fluorescent or UV-active tag (e.g., NBD-F or FMOC-Cl) to enable sensitive detection.[8][9][10] The derivatized amino acids are then separated on a chiral column, which allows for the baseline resolution and quantification of the D- and L-proline isomers.[4] Alternatively, tandem mass spectrometry combined with liquid chromatography can be used to identify epimerized peptides without full hydrolysis.[11]
Q4: Is proline the only amino acid susceptible to racemization?
A4: While this guide focuses on proline, nearly all amino acids (except for the achiral glycine) can undergo some degree of racemization during peptide synthesis.[12] However, amino acids like histidine and cysteine are particularly susceptible.[13] The mechanism for most amino acids involves the formation of an oxazolone intermediate, which readily tautomerizes.[1][3][14] Proline's unique cyclic structure makes its epimerization mechanism slightly different but still a significant challenge under certain conditions.[15]
Troubleshooting Guide: A Systematic Approach to Eliminating Proline Epimerization
This section provides a step-by-step diagnostic and problem-solving workflow for when you suspect or have confirmed proline epimerization in your synthesis.
Symptom: Analysis of your purified peptide shows a diastereomeric impurity, which is confirmed to be a D-proline containing isomer.
Below is a logical workflow to diagnose and rectify the source of epimerization.
Caption: A systematic workflow for troubleshooting proline epimerization.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
Causality: The activation of the carboxylic acid is the step where the stereocenter is most vulnerable.[3] Certain reagent combinations, particularly carbodiimides like DCC or DIC with HOBt, can form highly reactive intermediates that are prone to epimerization, especially in DMF.[5][6] Onium salt-based reagents (uronium/phosphonium) generally offer a lower risk of epimerization for proline.[16][17]
Recommended Solutions:
-
Avoid DIC/HOBt in DMF: This combination is a primary cause of proline epimerization and should be avoided.[4][5]
-
Switch to Onium Salt Reagents: Employ reagents such as HATU, HCTU, or PyBOP.[17] HATU is often considered superior for challenging couplings due to its high reactivity and lower epimerization risk.[16][17]
-
Use an Alternative Additive: If a carbodiimide must be used, replace HOBt with a safer additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[5]
Step 2: Examine the Base Used in the Coupling Step
Causality: Bases are necessary for the coupling reaction, but strong or sterically unhindered bases can abstract the α-proton from the activated proline intermediate, leading to a loss of stereochemical integrity.[1][3][5]
Recommended Solutions:
-
Use a Hindered or Weaker Base: Replace common bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) with a more sterically hindered base like 2,4,6-Collidine (TMP).[5][16]
-
Control Stoichiometry: Use the minimum amount of base required to facilitate the reaction. Excess base significantly increases the risk of epimerization.[17]
Step 3: Assess the Solvent and Reaction Temperature
Causality: Polar aprotic solvents like DMF can stabilize the enolate intermediate that leads to epimerization.[5] Concurrently, elevated temperatures provide the activation energy needed for the epimerization process to occur at a significant rate.[4][18]
Recommended Solutions:
-
Change the Solvent: If using a carbodiimide-based method, consider switching to a less polar solvent like Dichloromethane (DCM).[6][15]
-
Lower the Reaction Temperature: Perform the coupling of the proline residue at room temperature (~25°C) or below.[16] For highly sensitive sequences, conducting the coupling at 0°C is recommended.[15]
Step 4: Mitigate Diketopiperazine (DKP) Formation (If Applicable)
Causality: While not direct epimerization, DKP formation is a competing side reaction that is especially prevalent when proline is the C-terminal or penultimate residue in a dipeptide attached to the resin.[13][16] This intramolecular cyclization leads to chain termination.[16] Although a separate issue, the conditions favoring DKP can sometimes overlap with those that promote epimerization.
Recommended Solutions:
-
Use 2-Chlorotrityl Chloride Resin: For Fmoc-based synthesis, using a sterically bulky resin like 2-chlorotrityl chloride can inhibit the intramolecular cyclization that leads to DKP formation.[13]
-
In Situ Neutralization: In Boc-based synthesis, in situ neutralization protocols are effective at suppressing DKP formation by keeping the free amine concentration low.[13][16]
-
Use a Dipeptide: Couple a pre-synthesized dipeptide (e.g., Boc-Xaa-Pro-OH) to bypass the vulnerable dipeptide-resin stage.[16]
Data Summary: Impact of Reagents on Epimerization
The choice of coupling reagents and additives has a profound impact on the degree of proline epimerization. The following tables summarize reported data for comparison.
Table 1: Effect of Coupling Reagent and Additive on Proline Epimerization
| Coupling Reagent | Additive | Solvent | % D-Isomer (Epimerization) |
|---|---|---|---|
| DIC | HOBt | DMF | High / Significant[4][5] |
| WSCI | HOBt | DMF | Extensive[6] |
| HBTU | DIEA | DMF | ~18%[16] |
| HATU | DIEA | DMF | ~13%[16] |
| PyBOP | DIEA | DMF | ~12%[16] |
| DIC | None | DCM | Almost None[6] |
| HATU | Collidine | DMF | Low (Recommended)[16][17] |
Note: Percentages are illustrative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Low-Epimerization Coupling of Boc-L-Proline
This protocol is designed to minimize epimerization during the critical proline incorporation step in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: a. Swell the deprotected peptide-resin in anhydrous DMF for 20-30 minutes. b. Drain the DMF thoroughly.
-
Activation Mixture Preparation (in a separate vessel): a. Dissolve Boc-L-proline (3 equivalents relative to resin substitution) in a minimal amount of anhydrous DMF. b. Add a high-efficiency, low-epimerization coupling reagent such as HATU (2.9 equivalents). c. Add a sterically hindered base, 2,4,6-Collidine (4 equivalents), to the activation mixture. d. Allow the solution to pre-activate for 1-5 minutes at room temperature (25°C).
-
Coupling Reaction: a. Add the pre-activated mixture to the swelled resin. b. Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser or Ninhydrin test.[19] c. Once complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
Protocol 2: Detection and Quantification of Proline Epimerization by Chiral HPLC
This protocol outlines the general steps for analyzing the stereochemical purity of a proline-containing peptide.
-
Peptide Hydrolysis: a. Place a small, accurately weighed amount of the purified peptide (e.g., 1 mg) into a hydrolysis tube. b. Add 6N HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours to completely hydrolyze the peptide into its constituent amino acids. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: a. Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0). b. Add a solution of a derivatizing agent, such as NBD-F (7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole), and incubate at 60°C for a short period (e.g., 1-10 minutes).[9][10] c. Quench the reaction as specified by the derivatization kit protocol.
-
Chiral HPLC Analysis: a. Inject the derivatized sample onto a chiral HPLC column (e.g., a Pirkle-type enantioselective column or a CHIRALPAK-IA).[8][9] b. Use an appropriate mobile phase system to achieve baseline separation of the D- and L-proline derivatives. c. Detect the derivatives using a fluorescence or UV detector set to the appropriate wavelength for the chosen tag. d. Quantify the percentage of D-proline by integrating the peak areas of the D- and L-isomers. The % D-isomer corresponds to the level of epimerization.
Mechanistic Insight: The Pathway to Epimerization
Understanding the mechanism of epimerization is key to its prevention. For most amino acids, epimerization proceeds through the formation of a planar oxazolone intermediate. While proline's rigid ring prevents the classic oxazolone pathway, epimerization can still occur via direct enolization of the activated ester, especially when catalyzed by a base.
Caption: Simplified mechanism of base-catalyzed proline epimerization.
The activated L-proline ester, in the presence of a base, can lose its alpha-proton to form a planar enolate intermediate. This intermediate is achiral at the alpha-carbon. Re-protonation can occur from either face, leading to the regeneration of the L-isomer or the formation of the undesired D-isomer.[3] The choice of reagents, base, and solvent directly influences the stability and lifetime of this enolate intermediate, thereby affecting the final ratio of D to L isomers.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Proline-Catalyzed Michael Additions
Welcome to the technical support center for proline-catalyzed Michael additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address common experimental challenges, provide in-depth explanations for troubleshooting, and offer validated protocols to enhance your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed Michael addition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in proline-catalyzed Michael additions can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reaction Conditions: Proline catalysis is sensitive to solvent, temperature, and reactant concentrations. It's essential to ensure your glassware is meticulously dried, as excess water can sometimes hinder the reaction, although in some cases, water can be a beneficial additive.[1] A common mistake is not allowing the reaction to run for a sufficient amount of time. Monitor your reaction progress carefully using techniques like TLC or NMR spectroscopy.
-
Poor Quality Reagents: The purity of your starting materials, including the proline catalyst, Michael donor, and acceptor, is paramount. Impurities can interfere with the catalytic cycle. If you suspect reagent degradation, consider purification or using freshly opened bottles.
-
Catalyst Deactivation: While proline is robust, certain functionalities on your substrates could potentially react with the catalyst, leading to its deactivation. Consider the compatibility of all components in your reaction mixture.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction.[1] If the equilibrium favors the starting materials, you will observe a low yield of the desired product. This can sometimes be mitigated by adjusting the temperature or by using an excess of one of the reactants.
For a systematic approach to improving your yield, refer to the general troubleshooting guide in the section below.
Q2: I'm observing poor enantioselectivity (low % ee) in my reaction. What factors influence the stereochemical outcome?
A2: Achieving high enantioselectivity is often the primary goal of using a chiral catalyst like proline. Several factors can influence the stereochemical outcome:
-
The Nature of the Proline Catalyst: Both L-proline and D-proline are commercially available, and using the correct enantiomer is critical for obtaining the desired product stereoisomer.
-
Solvent Effects: The solvent plays a crucial role in the transition state geometry. Non-polar aprotic solvents often provide a different stereochemical environment than polar protic solvents. It is often beneficial to screen a variety of solvents to find the optimal one for your specific substrate combination.
-
Additives: The presence of additives can significantly impact enantioselectivity. For instance, the addition of a catalytic amount of a weak acid or base can alter the catalyst's aggregation state or the protonation state of the intermediates in the catalytic cycle, thereby influencing the stereochemical outcome.[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
A detailed protocol for optimizing enantioselectivity is provided in the experimental section.
Q3: Can I use water as a solvent or additive in my proline-catalyzed Michael addition?
A3: The role of water is complex and often substrate-dependent. While anhydrous conditions are traditionally recommended for many organic reactions, proline catalysis can sometimes benefit from the presence of water.[1] In some cases, water can facilitate the proton transfer steps in the catalytic cycle and improve reaction rates and even enantioselectivity.[2] However, in other systems, excess water can lead to catalyst inhibition or promote undesired side reactions. It is advisable to start with anhydrous conditions and then systematically screen the effect of adding small amounts of water if you are facing issues with reaction rate or selectivity.
Q4: What is the role of ionic liquids as additives or solvents in these reactions?
A4: Ionic liquids (ILs) have emerged as "green" solvents and can offer several advantages in proline-catalyzed Michael additions.[3][4][5][6] They can enhance reaction rates and, in some cases, improve enantioselectivity.[7][8] A significant benefit of using ILs is the potential for catalyst recycling. Proline is often soluble in the ionic liquid phase, allowing for easy separation of the product by extraction with an organic solvent.[3][4] The ionic liquid/catalyst system can then be reused for subsequent reactions.[6]
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of common problems encountered during proline-catalyzed Michael additions.
Issue 1: Low or No Product Formation
| Potential Cause | Underlying Scientific Rationale | Recommended Action |
| Inefficient Enamine/Iminium Ion Formation | The catalytic cycle of proline involves the formation of a nucleophilic enamine from the Michael donor and an electrophilic iminium ion from the Michael acceptor.[1][9] If these intermediates do not form efficiently, the reaction will not proceed. This can be due to steric hindrance in the substrates or electronic effects that disfavor their formation. | - Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).- Screen different solvents to find one that better solubilizes the reactants and stabilizes the transition states.- Consider using a modified proline catalyst with enhanced reactivity. |
| Insoluble Reactants or Catalyst | If the reactants or the proline catalyst are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. | - Choose a solvent in which all components are soluble at the reaction temperature.- Gentle heating may be required to dissolve all components, but be mindful of potential side reactions at elevated temperatures. |
| Reaction Equilibrium Favors Starting Materials | The Michael addition is a reversible process.[1] The position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and the product. | - Use a stoichiometric excess of one of the reactants (typically the more readily available one) to push the equilibrium towards the product side.- If possible, remove a byproduct (e.g., water) as it is formed. |
Issue 2: Poor Diastereo- or Enantioselectivity
| Potential Cause | Underlying Scientific Rationale | Recommended Action |
| Suboptimal Transition State Geometry | The stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states.[10] Factors that influence the geometry of these transition states, such as solvent polarity and the presence of additives, will affect the stereoselectivity. | - Screen a range of solvents with varying polarities.- Systematically evaluate the effect of acidic or basic additives. For example, a weak acid can protonate the proline catalyst, altering its hydrogen-bonding capabilities.[2]- Lowering the reaction temperature can increase the energy difference between the competing transition states, often leading to higher selectivity. |
| Racemization of the Product | The Michael adduct itself may be susceptible to racemization under the reaction conditions, especially if the product has an acidic proton alpha to a carbonyl group. | - Monitor the enantiomeric excess (% ee) of the product over time. If it decreases, this indicates product racemization.- Quench the reaction as soon as it reaches completion to minimize the product's exposure to the basic reaction conditions. |
| Background Uncatalyzed Reaction | A non-selective background reaction can occur in the absence of the catalyst, leading to a racemic product and a lower overall % ee. | - Run a control reaction without the proline catalyst to assess the rate of the uncatalyzed reaction.- If the background reaction is significant, consider lowering the reaction temperature or using a more active catalyst to accelerate the desired catalytic pathway. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Proline-Catalyzed Michael Addition
This protocol provides a starting point for a typical reaction. Optimization of specific parameters will likely be necessary for your particular substrates.
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add L-proline (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., DMSO, CH2Cl2, or an ionic liquid, 1.0 mL).
-
Reactant Addition: Add the Michael donor (e.g., a ketone or aldehyde, 1.2 mmol, 1.2 equivalents).
-
Initiation: Add the Michael acceptor (e.g., a nitroalkene, 1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or by taking aliquots for NMR or GC analysis.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening for Optimal Additives
This protocol outlines a method for systematically testing the effect of different additives on your reaction.
-
Setup: Prepare a series of identical reaction vials, each containing the proline catalyst and your Michael donor and acceptor in the chosen solvent, as described in Protocol 1.
-
Additive Addition: To each vial, add a different additive. For example:
-
Vial 1 (Control): No additive.
-
Vial 2: Water (e.g., 1-5 equivalents).
-
Vial 3: Acetic acid (e.g., 10 mol%).
-
Vial 4: A tertiary amine (e.g., triethylamine, 10 mol%).
-
Vial 5: An ionic liquid (if not already the primary solvent).
-
-
Reaction and Analysis: Run all reactions under identical conditions and monitor their progress. Upon completion, work up each reaction and analyze the yield and enantioselectivity of the product.
IV. Visualizing the Catalytic Cycle and Troubleshooting
The Proline-Catalyzed Michael Addition Cycle
Caption: The catalytic cycle of a proline-catalyzed Michael addition.
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
V. References
-
Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (n.d.). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. Retrieved from --INVALID-LINK--
-
Yang, H., & Wong, M. W. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 10(16), 3229-3235. --INVALID-LINK--
-
Zaccheria, K., et al. (2022). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 27(15), 4987. --INVALID-LINK--
-
Wikipedia. (2023, December 1). Michael reaction. In Wikipedia. --INVALID-LINK--
-
List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425. --INVALID-LINK--
-
Kotrusz, P., & Toma, Š. (2006). L-Proline in an Ionic Liquid as an Efficient and Reusable Catalyst for Direct Asymmetric Aldol Reactions. ARKIVOC, 2006(5), 100-109. --INVALID-LINK--
-
Yamaguchi, M., Shiraishi, T., & Hirama, M. (1996). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry, 61(11), 3520–3530. --INVALID-LINK--
-
Nakagawa, C., Yokoyama, W., Usui, H., Mochizuki, R., Kanemitsu, T., Miyazaki, M., & Itoh, T. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega, 6(30), 20017–20022. --INVALID-LINK--
-
Nakagawa, C., Yokoyama, W., Usui, H., Mochizuki, R., Kanemitsu, T., Miyazaki, M., & Itoh, T. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega, 6(30), 20017–20022. --INVALID-LINK--
-
Kotrusz, P., & Toma, Š. (2006). Proline-catalysed asymmetric aldol reaction in the room temperature ionic liquid [bmim]PF6. Chemical Communications, (13), 1503-1504. --INVALID-LINK--
-
Nakagawa, C., et al. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega, 6(30), 20017-20022. --INVALID-LINK--
-
Kotrusz, P., & Toma, Š. (2006). L-Proline in an Ionic Liquid as an Efficient and Reusable Catalyst for Direct Asymmetric Aldol Reactions. ARKIVOC, 2006(5), 100-109. --INVALID-LINK--
-
Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(5), 100-109. --INVALID-LINK--
-
Lalli, C., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 1-11. --INVALID-LINK--
-
Kim, H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(21), 6439. --INVALID-LINK--
-
Reddy, B. V. S., et al. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry, 87(24), 16532–16541. --INVALID-LINK--
-
do Carmo, P. F., et al. (2019). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. Journal of the Brazilian Chemical Society, 30(1), 8-15. --INVALID-LINK--
-
Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 7(19), 4185–4188. --INVALID-LINK--
-
Reddy, B. V. S., et al. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry, 87(24), 16532–16541. --INVALID-LINK--
-
Kotrusz, P., & Toma, Š. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 11(2), 151-157. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proline-catalysed asymmetric aldol reaction in the room temperature ionic liquid [bmim]PF6 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl: A Comparative Analysis of Proline-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have established a formidable presence, enabling the stereoselective synthesis of complex molecules with remarkable efficiency.[1] This guide provides an in-depth technical comparison of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl, a specialized proline derivative, with other members of the proline catalyst family. By examining its structural attributes and extrapolating from the performance of analogous catalysts, we aim to provide a predictive framework for its application in asymmetric transformations. While direct comparative experimental data for this specific catalyst is not extensively available in the public domain, this guide synthesizes established principles of proline catalysis and data from structurally related compounds to offer valuable insights for researchers in the field. As a drug intermediate, understanding its catalytic potential is of significant interest.[2]
The Proline Backbone: A Privileged Scaffold in Organocatalysis
L-proline, a naturally occurring amino acid, has revolutionized asymmetric synthesis by its ability to catalyze a wide array of chemical transformations with high enantioselectivity.[3] Its rigid pyrrolidine ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, are key to its catalytic prowess.[1] The secondary amine facilitates the formation of nucleophilic enamine intermediates with carbonyl compounds, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and stabilize the transition state through hydrogen bonding.[4] This dual activation mechanism is central to the success of proline and its derivatives in reactions such as aldol, Mannich, and Michael additions.[5]
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl: Structure and Plausible Synthesis
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl is a derivative of L-proline featuring a phenyl group at the 5-position and a methyl ester protecting the carboxylic acid. The syn stereochemistry between the C2-carboxylate and the C5-phenyl group is a defining structural feature that is expected to significantly influence its catalytic behavior.
While a specific protocol for the synthesis of the (2S,5S) isomer is not readily found in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous 5-substituted proline derivatives. One such approach involves the diastereoselective alkylation of a pyroglutamate-derived precursor, followed by reduction and cyclization. A general retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis for (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl.
Performance Comparison: Extrapolating from L-Proline and Other Derivatives
To contextualize the potential performance of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl, we will examine the well-documented catalytic activity of L-proline and other derivatives in a benchmark reaction: the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone.[6]
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMSO/acetone (4:1) | 30 | 4 | 68 | 76 (R) | [7] |
| L-Prolinamide | Acetone (neat) | 20 | 48 | low | up to 46 | [1] |
| (1S,2S)-diphenyl-2-aminoethanol derived L-prolinamide | Acetone (neat) | 20 | 48 | 66 | 93 (at -25 °C) | [1] |
| L-Proline | Toluene | 40 | 24 | low | - | [8] |
| Imidazolium L-prolinate salt | Toluene | 40 | 24 | up to 70 | 70 (R) | [8] |
Inferred Performance of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl:
The presence of a bulky phenyl group at the 5-position of the pyrrolidine ring is anticipated to have a profound impact on the stereochemical outcome of the reaction. Based on computational studies of other substituted prolines, the substituent at the 5-position can influence the puckering of the pyrrolidine ring in the transition state, thereby directing the facial selectivity of the electrophile's approach.[4]
-
Stereoselectivity: The syn relationship between the C2-ester and the C5-phenyl group is likely to create a more rigid and defined chiral pocket. This could lead to enhanced facial discrimination of the enamine and the incoming aldehyde, potentially resulting in higher enantioselectivity compared to unsubstituted L-proline. The phenyl group may sterically disfavor one of the transition states, leading to a higher energetic difference and thus improved stereocontrol.
-
Reactivity: The methyl esterification of the carboxylic acid means this catalyst cannot act as a Brønsted acid, which is a key feature of L-proline's catalytic cycle.[4] Therefore, in its ester form, it is not expected to be an effective catalyst for the classical proline-catalyzed aldol reaction. For catalytic activity, hydrolysis of the methyl ester to the free carboxylic acid would be necessary. Alternatively, it could be employed in reactions where the Brønsted acidity is not a prerequisite or is provided by an additive.
Mechanistic Insights: The Role of the 5-Substituent
The generally accepted mechanism for proline-catalyzed reactions proceeds through an enamine intermediate.[9] The stereochemical outcome is determined in the carbon-carbon bond-forming step, where the electrophile (e.g., an aldehyde) approaches the enamine. The transition state is stabilized by a hydrogen bond between the carboxylic acid of proline and the aldehyde's carbonyl oxygen.
Caption: Generalized catalytic cycle for proline-catalyzed aldol reaction.
For a 5-substituted proline like (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate (in its active carboxylic acid form), the phenyl group would occupy a pseudo-axial or pseudo-equatorial position in the transition state. A bulky substituent in this position can create significant steric hindrance, favoring a transition state that minimizes these non-bonded interactions. This steric directing effect is the primary reason why substituted prolines can exhibit different and often superior stereoselectivities compared to the parent amino acid.
Experimental Protocols
The following is a general protocol for a proline-catalyzed asymmetric aldol reaction, which can be adapted for the use of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid (the hydrolyzed form of the title compound) or other proline derivatives.
General Procedure for a Catalytic Asymmetric Aldol Reaction:
-
To a stirred solution of the proline derivative catalyst (10-30 mol%) in the appropriate solvent (e.g., DMSO/acetone 4:1), add the aldehyde (1.0 equiv).
-
Add the ketone (5.0-10.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled) for the specified time (typically 4-48 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Caption: General experimental workflow for a proline-catalyzed asymmetric aldol reaction.
Conclusion and Future Outlook
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl represents a structurally intriguing proline derivative with the potential for high stereocontrol in asymmetric organocatalysis, provided it is used in its active carboxylic acid form. The syn-5-phenyl substituent is poised to enforce a rigid and well-defined transition state, which could translate to superior enantioselectivities compared to unsubstituted L-proline in certain transformations.
While this guide provides a logical framework for predicting its performance, experimental validation is paramount. Future studies should focus on the direct comparison of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid with L-proline and other 5-substituted derivatives in a range of asymmetric reactions. Such investigations will not only elucidate the specific catalytic properties of this compound but also contribute to a deeper understanding of the subtle interplay between catalyst structure and stereochemical outcome in organocatalysis.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Organocatalysts for Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone in the synthesis of complex cyclic molecules, has been profoundly advanced by the advent of asymmetric organocatalysis. This guide offers an in-depth comparison of the preeminent classes of organocatalysts employed in asymmetric Diels-Alder reactions, providing a critical analysis of their performance, mechanistic underpinnings, and practical applications. By presenting objective, data-supported insights, this document aims to empower researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Introduction: The Rise of Organocatalysis in Asymmetric Diels-Alder Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the stereocontrolled formation of six-membered rings, capable of generating up to four stereocenters in a single step.[1] For decades, the pursuit of enantioselectivity in this transformation was dominated by chiral auxiliaries and metal-based Lewis acid catalysts. While effective, these methods often present challenges, including the need for harsh reaction conditions, sensitivity to air and moisture, and potential for toxic metal contamination in the final products—a significant concern in pharmaceutical applications.[2]
The emergence of organocatalysis in the early 2000s marked a paradigm shift.[3][4] Small, chiral organic molecules offered a robust and environmentally benign alternative, capable of catalyzing Diels-Alder reactions with high levels of stereocontrol under mild conditions.[5] This guide focuses on the three most influential classes of organocatalysts for the asymmetric Diels-Alder reaction: Proline and its derivatives , Imidazolidinones (MacMillan catalysts) , and Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) .
Mechanism of Action: Iminium and Enamine Catalysis
The efficacy of these organocatalysts predominantly stems from two key activation modes: iminium and enamine catalysis. Both pathways involve the reversible formation of a covalent intermediate between the catalyst and the carbonyl-containing substrate.
-
Iminium Catalysis (LUMO-Lowering): In the case of α,β-unsaturated aldehydes or ketones, the secondary amine of the organocatalyst condenses with the carbonyl group to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the Diels-Alder reaction with the diene.[1][5] The chiral scaffold of the catalyst effectively shields one face of the dienophile, directing the approach of the diene and inducing high enantioselectivity.[6]
-
Enamine Catalysis (HOMO-Raising): Alternatively, when the organocatalyst reacts with a saturated aldehyde or ketone, it can form a chiral enamine. This enamine intermediate has a high-energy Highest Occupied Molecular Orbital (HOMO), rendering it a potent nucleophile that can act as the diene component in an inverse-electron-demand Diels-Alder reaction.[4]
The choice of organocatalyst and reaction conditions dictates which of these pathways is operative, providing a versatile toolkit for a wide range of Diels-Alder transformations.
Figure 1: General catalytic cycles for iminium and enamine-mediated asymmetric Diels-Alder reactions.
I. Proline and its Derivatives: The Pioneers of Organocatalysis
The simple amino acid L-proline is a foundational organocatalyst.[4] Its ready availability in both enantiomeric forms, low cost, and non-toxic nature make it an attractive choice.[5] Proline's catalytic activity stems from its secondary amine, which enables both iminium and enamine catalysis.[4][5]
Performance and Scope
Proline effectively catalyzes the Diels-Alder reaction between various aldehydes and dienes. However, it often requires high catalyst loadings (10-30 mol%) and can suffer from moderate enantioselectivities and diastereoselectivities compared to more sophisticated catalysts.[4] The zwitterionic nature of proline and its hydrogen-bonding capabilities play a crucial role in the transition state, influencing the stereochemical outcome.[4] Numerous proline derivatives have been developed to enhance catalytic activity and selectivity, often by increasing steric bulk or modifying electronic properties.[7]
Experimental Data
| Diene | Dienophile | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Cyclopentadiene | Cinnamaldehyde | (S)-Proline-OMe·HCl | - | - | 27 | 81 | 1:2.7 | 48 (exo) | [1] |
| Cyclopentadiene | Crotonaldehyde | L-Proline | 20 | CH2Cl2 | 24 | 75 | 85:15 | 72 (endo) | [8] |
| Cyclohexadiene | Acrolein | L-Proline | 20 | CH2Cl2 | 48 | 65 | >95:5 | 85 (endo) | [8] |
Experimental Protocol: Proline-Catalyzed Diels-Alder Reaction
Reaction: Cyclopentadiene with Crotonaldehyde
Figure 2: Workflow for a typical proline-catalyzed Diels-Alder reaction.
Step-by-Step Methodology:
-
To a stirred solution of L-proline (23 mg, 0.2 mmol, 20 mol%) in dichloromethane (5 mL) at room temperature is added crotonaldehyde (70 mg, 1.0 mmol).
-
Freshly cracked cyclopentadiene (198 mg, 3.0 mmol) is then added dropwise to the mixture.
-
The reaction is stirred at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water (5 mL) and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
II. Imidazolidinones (MacMillan Catalysts): A Leap in Enantioselectivity
Developed by David MacMillan and his group, imidazolidinone-based organocatalysts represented a significant breakthrough in the field.[1][3] These catalysts, derived from amino acids, are designed to provide a more defined and sterically hindered chiral environment around the iminium ion intermediate.[1]
Performance and Scope
MacMillan catalysts exhibit excellent performance across a wide range of Diels-Alder reactions, consistently delivering high yields and exceptional enantioselectivities (often >90% ee).[1][9] They are particularly effective for the reaction of α,β-unsaturated aldehydes with various dienes, including cyclic and acyclic variants.[6] The first-generation catalysts, such as the one derived from phenylalanine, demonstrated broad applicability.[1] Second-generation catalysts were further optimized to expand the substrate scope to include α,β-unsaturated ketones, a class of dienophiles that were previously challenging for organocatalysts.[3]
Experimental Data
| Diene | Dienophile | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Cyclopentadiene | Cinnamaldehyde | 1st Gen. MacMillan | 5 | MeOH/H2O | 8 | 99 | 1:1.3 | 93 (exo) | [1] |
| Cyclohexadiene | Cinnamaldehyde | 1st Gen. MacMillan | 10 | MeOH/H2O | 12 | 82 | 14:1 | 94 (endo) | [6] |
| Isoprene | Crotonaldehyde | 1st Gen. MacMillan | 10 | THF/H2O | 24 | 89 | 11:1 | 90 (endo) | [6] |
Experimental Protocol: MacMillan Catalyst-Mediated Diels-Alder Reaction
Reaction: Cyclopentadiene with Cinnamaldehyde
Figure 3: Workflow for a MacMillan catalyst-mediated Diels-Alder reaction.
Step-by-Step Methodology:
-
In a vial, the first-generation MacMillan catalyst ((5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, 7.0 mg, 0.025 mmol, 5 mol%) is dissolved in a mixture of methanol and water (95:5 v/v, 0.5 mL).
-
Cinnamaldehyde (66 mg, 0.5 mmol) is added to the catalyst solution.
-
Freshly cracked cyclopentadiene (99 mg, 1.5 mmol) is then added, and the vial is sealed and stirred at room temperature for 8 hours.
-
The reaction mixture is then diluted with diethyl ether (10 mL) and washed successively with water (5 mL) and brine (5 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by flash chromatography on silica gel to yield the pure Diels-Alder adduct.[6]
III. Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): Versatility and High Efficiency
Developed independently by the research groups of Karl Anker Jørgensen and Yujiro Hayashi, diarylprolinol silyl ethers are another powerful class of organocatalysts.[2][3] These catalysts feature a bulky diarylprolinol scaffold with a silyl-protected hydroxyl group, which enhances their solubility and stability.
Performance and Scope
Jørgensen-Hayashi catalysts are highly versatile, capable of promoting a wide array of asymmetric transformations through both iminium and enamine catalysis.[7] In the context of Diels-Alder reactions, they are particularly noted for their ability to catalyze reactions with α-substituted and β,β-disubstituted α,β-unsaturated aldehydes, which are often challenging substrates for other catalysts.[2] These catalysts frequently provide excellent yields and very high levels of enantioselectivity, often exceeding 95% ee.[2] The presence of an acid co-catalyst is often crucial for achieving high reactivity and selectivity.[2]
Experimental Data
| Diene | Dienophile | Catalyst | Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Cyclopentadiene | 4,4,4-Trifluorocrotonaldehyde | Jørgensen-Hayashi | 10 | HClO4 | Toluene | 24 | 74 | 72:28 | 99.5 | [2] |
| Isoprene | 4,4,4-Trifluorocrotonaldehyde | Jørgensen-Hayashi | 10 | HClO4 | Toluene | 48 | 58 | - | 97.5 | [2] |
| Prochiral Diene | α,β-Unsaturated Aldehyde | Jørgensen-Hayashi | 20 | - | CH2Cl2 | 12 | 85 | >95:5 | 98 | [2] |
Experimental Protocol: Jørgensen-Hayashi Catalyst-Mediated Diels-Alder Reaction
Reaction: Cyclopentadiene with 4,4,4-Trifluorocrotonaldehyde
Figure 4: Workflow for a Jørgensen-Hayashi catalyst-mediated Diels-Alder reaction.
Step-by-Step Methodology:
-
In a dry vial under an inert atmosphere, the Jørgensen-Hayashi catalyst ((S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 16 mg, 0.05 mmol, 10 mol%) is dissolved in toluene (1.0 mL).
-
The solution is cooled to 0 °C, and perchloric acid (10 mol%) is added.
-
4,4,4-Trifluorocrotonaldehyde (69 mg, 0.5 mmol) is then added, followed by the dropwise addition of freshly cracked cyclopentadiene (99 mg, 1.5 mmol).
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 22 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give the desired fluorinated Diels-Alder adduct.[2]
Comparative Analysis and Conclusion
The choice of an organocatalyst for an asymmetric Diels-Alder reaction is a critical decision that significantly impacts the efficiency and stereochemical outcome of the synthesis.
-
Proline serves as a simple, cost-effective, and environmentally friendly catalyst, making it a suitable choice for initial investigations and large-scale applications where moderate selectivity is acceptable. Its performance, however, is often surpassed by the more structurally refined catalysts.
-
MacMillan catalysts have established themselves as highly reliable and efficient catalysts for a broad range of dienophiles, consistently delivering excellent enantioselectivities. Their robustness and well-documented success make them a go-to option for many synthetic chemists. The development of second-generation catalysts has further expanded their utility to include challenging ketone substrates.
-
Jørgensen-Hayashi catalysts offer exceptional versatility and are particularly adept at handling sterically demanding substrates that may be problematic for other catalytic systems. Their high efficiency, often at low catalyst loadings, and the consistently high enantioselectivities achieved make them a powerful tool in the synthesis of complex molecules.
Ultimately, the optimal catalyst selection depends on the specific substrates, desired stereochemical outcome, and practical considerations of the research. This guide provides the foundational knowledge and experimental context to make an informed decision, empowering researchers to harness the full potential of asymmetric organocatalysis in their synthetic endeavors.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. mdpi.com [mdpi.com]
- 3. Proline-Based Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Enantioselectivity: Proline Sulfonamides vs. Proline Esters in Organocatalysis
Introduction: Beyond Nature's Catalyst
In the landscape of asymmetric synthesis, organocatalysis has emerged as a robust third pillar alongside biocatalysis and metal catalysis, offering operational simplicity and a favorable environmental profile.[1] At the heart of this field lies L-proline, a simple amino acid often hailed as "nature's organocatalyst".[2][3] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to mimic the function of complex aldolase enzymes, primarily through an enamine-based catalytic cycle.[4][5]
However, the true power of proline is realized through synthetic modification. By tuning its steric and electronic properties, chemists have developed derivatives that dramatically surpass the parent molecule in efficiency and selectivity. This guide provides an in-depth, objective comparison of two pivotal classes of proline-derived catalysts: proline esters and the more contemporary proline sulfonamides . We will dissect their mechanistic underpinnings, compare their performance using experimental data, and provide actionable protocols for researchers aiming to leverage these powerful tools in drug development and complex molecule synthesis.
The Foundational Mechanism: The Enamine Catalytic Cycle
Both proline esters and sulfonamides operate through a common, well-established catalytic cycle. The secondary amine of the proline scaffold reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) in a stereochemically defined manner. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the cycle.[3][4][5]
Caption: General enamine catalytic cycle for proline-derived organocatalysts.
The critical difference between catalyst classes lies in how they control the stereochemistry of the C-C bond-forming step. This control is dictated by the non-covalent interactions within the transition state, which are profoundly influenced by the nature of the group replacing proline's native carboxylic acid.
Proline Esters: The Foundational Scaffolds
Historically, simple modifications like esterification of the carboxylic acid group were among the first strategies to enhance proline's utility.
Mechanism of Stereocontrol: The stereochemical outcome of proline ester-catalyzed reactions is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[3] In this model, the ester group, while lacking the acidic proton of proline, can still influence the orientation of the incoming electrophile through steric hindrance and dipole interactions. The enamine attacks a specific face of the electrophile to minimize steric clash, leading to the observed enantioselectivity.[5]
Performance and Limitations: Proline esters are effective for a range of transformations, including aldol and Mannich reactions.[2][5] However, they often exhibit key limitations:
-
Moderate Selectivity: While useful, the enantiomeric excesses (ee) achieved can be modest, particularly with sterically demanding substrates.
-
High Catalyst Loadings: Reactions frequently require catalyst loadings of 10-30 mol% to achieve reasonable rates and conversions.
-
Solubility Issues: Their solubility can be limited in commonly used non-polar organic solvents, sometimes necessitating the use of polar or protic solvents which can interfere with the catalytic cycle.[6]
| Reaction | Catalyst | Substrates | Yield (%) | dr | ee (%) |
| Aldol | L-Proline | Acetone + 4-Nitrobenzaldehyde | 68 | - | 76 |
| Mannich | L-Proline | Aldehyde + Acetone + p-Anisidine | 50 | - | 94 |
Table 1: Representative Performance of Unmodified L-Proline. Data sourced from general findings in organocatalysis literature.[5]
Proline Sulfonamides: A Paradigm of Rational Catalyst Design
The development of proline sulfonamides marked a significant leap forward in organocatalysis. Replacing the carboxylic acid with a sulfonamide moiety introduces a highly effective hydrogen-bond-donating N-H group, which is more acidic and sterically accessible than a carboxylic acid proton.[7] This seemingly small change has profound mechanistic implications.
Mechanism of Enhanced Stereocontrol: The key to the superior performance of proline sulfonamides lies in their ability to form a highly organized, rigid transition state. The sulfonamide N-H proton acts as a powerful hydrogen-bond donor, locking the electrophile in a specific orientation relative to the nucleophilic enamine.[7][8] This strong, directional interaction dramatically lowers the energy of the desired transition state relative to all other possible approaches, leading to exceptional levels of stereocontrol.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Alkylation
For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Asymmetric alkylation of enolates stands as a fundamental C-C bond-forming reaction, and the use of chiral auxiliaries remains a robust, reliable, and predictable strategy for controlling stereochemistry.[1][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered.[3][4][5]
The ideal auxiliary should be inexpensive, available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization, all while allowing for high recovery.[1][4] This guide provides an in-depth comparison of the most effective and widely utilized chiral auxiliaries for asymmetric alkylation: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams. We will delve into the causality behind their stereodirecting ability, compare their performance with experimental data, and provide practical protocols to guide your experimental design.
Evans' Oxazolidinones: The Gold Standard in High Diastereoselectivity
Pioneered by David A. Evans, chiral oxazolidinone auxiliaries are among the most successful and extensively used controllers for asymmetric synthesis.[3][6][7] They are typically synthesized from readily available amino alcohols and are commercially available in various substitution patterns.[3][]
Mechanism of Stereocontrol
The remarkable efficacy of Evans' auxiliaries stems from a highly organized, chelated transition state. Upon deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone forms a rigid, U-shaped (Z)-enolate where the metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.[9] This chelation, combined with the steric bulk of the substituent at the C4 position (e.g., benzyl or isopropyl), effectively shields one face of the enolate. Consequently, the incoming electrophile is forced to approach from the less hindered face, leading to predictable and typically excellent diastereoselectivity.[3][7]
Caption: Steric model for Evans' oxazolidinone alkylation.
Performance and Scope
| Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (S)-4-benzyloxazolidin-2-one | N-Propionyl | Allyl iodide | NaHMDS | 92 | >99:1 | [10] |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionyl | Benzyl bromide | LDA | 80-92 | >99:1 | [10] |
| (S)-4-isopropyloxazolidin-2-one | N-Butyryl | Methyl iodide | NaHMDS | 85 | 99:1 | [10] |
Auxiliary Cleavage
A key aspect of auxiliary-based methods is the non-destructive removal of the directing group. Evans' auxiliaries can be cleaved under various conditions to furnish a range of valuable chiral products.
-
Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH) is preferred as it selectively attacks the exocyclic carbonyl, preserving the auxiliary.[12][13] Using LiOH alone can lead to undesired cleavage of the oxazolidinone ring.[12][14]
-
Primary Alcohols: Reductive cleavage using LiBH₄ or NaBH₄ yields the corresponding chiral alcohol.[15]
-
Aldehydes: Reduction to the alcohol followed by oxidation provides the aldehyde.
-
Weinreb Amides: Reaction with Weinreb's salt (Me(MeO)N·HCl) and a Grignard reagent allows for the synthesis of chiral ketones.
Myers' Pseudoephedrine Amides: Expanding the Substrate Scope
Developed by Andrew G. Myers, the pseudoephedrine auxiliary offers a powerful and practical alternative, significantly broadening the scope of asymmetric alkylation.[16] Pseudoephedrine is an inexpensive commodity chemical derived from natural sources, available in both enantiomeric forms.[17]
Mechanism of Stereocontrol
The stereoselectivity of alkylations using pseudoephedrine amides is governed by a rigid internal chelate in the transition state.[1] Upon treatment with a strong base like LDA, a dianion is formed by deprotonating both the α-carbon and the benzylic hydroxyl group. This forms a stable (Z)-enolate chelated to the lithium cation.[16][18] The phenyl group of the auxiliary effectively blocks the bottom face of this enolate, while the methyl group directs the incoming electrophile to attack from the top face. The addition of anhydrous lithium chloride (LiCl) is crucial, as it prevents enolate aggregation and promotes a cleaner, faster reaction.[17][19]
Caption: Stereochemical model for Myers' alkylation.
Performance and Scope
The primary advantage of the Myers' system is its remarkable tolerance for a wide range of electrophiles. Unlike Evans' oxazolidinones, pseudoephedrine amides undergo highly diastereoselective alkylation with both reactive (benzyl, allyl halides) and unactivated alkyl halides (e.g., ethyl iodide, n-butyl iodide).[16][17] This makes it an exceptionally versatile method for synthesizing a diverse array of α-chiral carboxylic acids and their derivatives.[17][20]
| Auxiliary | Substrate | Electrophile | Base / Additive | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| (1R,2R)-Pseudoephedrine | N-Propionyl | Benzyl bromide | LDA / LiCl | 95 | >98 | [19] |
| (1R,2R)-Pseudoephedrine | N-Propionyl | Ethyl iodide | LDA / LiCl | 90 | >98 | [19] |
| (1R,2R)-Pseudoephedrine | N-Phenylacetyl | Methyl iodide | LDA / LiCl | 94 | >98 | [19] |
Auxiliary Cleavage
The resulting alkylated pseudoephedrine amides are often crystalline and easily purified. The auxiliary can be readily cleaved to provide the enantiomerically enriched carboxylic acid via acidic or basic hydrolysis.[19] Alternatively, the amide can be reduced to the corresponding alcohol or converted to a ketone.
Oppolzer's Camphorsultams: Rigidity and Stereoelectronic Control
Oppolzer's camphorsultam is a chiral auxiliary derived from naturally occurring camphor.[21] Its rigid bicyclic structure provides a well-defined chiral environment, making it highly effective for inducing asymmetry in various transformations, including alkylations.[21]
Mechanism of Stereocontrol
For decades, the stereochemical outcome of Oppolzer sultam alkylations was rationalized by a chelated (Z)-enolate model similar to that of Evans' auxiliaries. However, recent detailed mechanistic studies combining spectroscopy, crystallography, and DFT computations have challenged this view.[22] It is now understood that stereoselectivity does not arise from metal chelation. Instead, the alkylating agent is guided to the exo-face of the camphor scaffold due to stereoelectronic preferences imparted by the sultam's sulfonyl moiety. The inherent chirality and rigidity of the sultam ring itself, rather than steric blocking in a chelate, is the primary source of facial discrimination.[22]
Caption: Revised stereocontrol model for Oppolzer's sultam.
Performance and Scope
N-acyl camphorsultams are excellent substrates for asymmetric alkylation, providing high levels of diastereoselectivity. They are also widely used in other asymmetric transformations such as aldol reactions, Diels-Alder reactions, and conjugate additions.[23][24]
| Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Excess (de) (%) |
| (+)-2,10-Camphorsultam | N-Propionyl | Allyl Bromide | NaHMDS | 95 | >96 |
| (+)-2,10-Camphorsultam | N-Propionyl | Benzyl Bromide | NaHMDS | 91 | >96 |
| (+)-2,10-Camphorsultam | N-Acetyl | Methyl Iodide | KHMDS | 85 | 92 |
(Data in this table is representative and compiled from typical results in the field).
Auxiliary Cleavage
Similar to other N-acyl derivatives, the auxiliary can be removed via hydrolysis (e.g., LiOH/H₂O₂) to give carboxylic acids or by reductive cleavage (e.g., LiAlH₄, LiBH₄) to afford primary alcohols.
Comparative Summary and Selection Guide
The choice of auxiliary is a critical decision based on the specific synthetic challenge.
| Feature | Evans' Oxazolidinones | Myers' Pseudoephedrine Amides | Oppolzer's Camphorsultams |
| Stereocontrol | Excellent (>99:1 dr common) | Excellent (>98% de common) | Excellent (>96% de common) |
| Mechanism | Metal Chelation / Steric Shielding | Internal Dianion Chelate | Stereoelectronic Control |
| Electrophile Scope | Best with reactive halides (allyl, benzyl) | Excellent; works well with unactivated alkyl halides | Good; broad applicability |
| Cleavage | Well-established (LiOOH, LiBH₄) | Well-established (hydrolysis, reduction) | Well-established (hydrolysis, reduction) |
| Purification | Chromatography often needed | Products often crystalline | Chromatography often needed |
| Cost/Availability | Readily available, moderate cost | Very inexpensive, readily available | Readily available, moderate cost |
| Key Advantage | Extremely high and predictable selectivity | Broadest electrophile scope | High rigidity, effective in many reaction types |
| Key Limitation | Limited scope for unactivated electrophiles | Requires 2 equiv. of strong base | Can be sterically demanding |
Selection Insights:
-
For alkylations with highly reactive electrophiles where the highest possible diastereoselectivity is paramount, Evans' oxazolidinones are often the first choice.
-
When faced with unactivated or sterically hindered alkyl halides , Myers' pseudoephedrine amide is the superior and more versatile option.[16]
-
Oppolzer's camphorsultam offers a robust and highly reliable alternative, particularly when the rigid camphor backbone can provide unique selectivity in more complex systems.
Experimental Protocol: Asymmetric Alkylation Using an Evans' Oxazolidinone
This three-stage protocol details the acylation, diastereoselective alkylation, and cleavage of the (S)-4-benzyl-2-oxazolidinone auxiliary, a representative workflow for this class.[13][25]
Caption: General workflow for Evans' auxiliary-mediated alkylation.
Part 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) and triethylamine (1.5 equiv).
-
Slowly add propionic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
Part 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add allyl iodide (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or capillary GC analysis of the crude product. Purify by flash column chromatography.[9]
Part 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
The aqueous solution can be extracted with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic layers and concentrate to yield the enantiomerically pure product.[25]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. york.ac.uk [york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. connectsci.au [connectsci.au]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 17. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 18. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. synarchive.com [synarchive.com]
- 21. Camphorsultam - Wikipedia [en.wikipedia.org]
- 22. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl and MacMillan Catalysts in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the development of robust and highly selective small molecule catalysts has revolutionized the synthesis of chiral molecules. Among the pioneering advancements, proline and its derivatives have established a fundamental class of catalysts, while the imidazolidinones, famously known as MacMillan catalysts, have set a high benchmark for enantioselectivity in a multitude of reactions. This guide provides a detailed comparative analysis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl, a representative proline-derived catalyst, and the archetypal MacMillan catalysts. We will delve into their mechanistic underpinnings, compare their performance in key asymmetric transformations with supporting data, and provide detailed experimental protocols to aid in practical application.
Introduction to the Catalysts: Structural and Mechanistic Divergence
At the heart of both catalyst classes lies the principle of aminocatalysis, where the secondary amine moiety reversibly reacts with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. However, their distinct structural frameworks lead to different catalytic environments and, consequently, different performance profiles.
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl is a bifunctional organocatalyst belonging to the family of proline derivatives. Its catalytic activity stems from the interplay between the secondary amine, which engages in enamine or iminium ion formation, and the ester group, which can influence the steric environment and solubility. The phenyl substituent at the 5-position provides significant steric bulk, which is crucial for facial discrimination of the incoming substrate.
MacMillan catalysts , specifically the imidazolidinone series, were rationally designed to enhance the predictability and efficiency of iminium ion catalysis.[1] The rigid imidazolidinone core restricts the conformational flexibility of the catalyst-substrate complex, leading to a more defined transition state and often higher enantioselectivities. The presence of bulky substituents, such as the tert-butyl group in second-generation MacMillan catalysts, further enhances stereocontrol.[2]
The fundamental divergence in their mechanism of action is a key point of comparison. Proline-derived catalysts can operate through both enamine and iminium ion pathways, making them versatile for a range of reactions including aldol, Mannich, and Michael additions.[3] MacMillan catalysts, particularly in their initial applications, were designed to excel in LUMO-lowering iminium ion catalysis, proving exceptionally effective for Diels-Alder reactions and conjugate additions to α,β-unsaturated aldehydes.[1][4]
Comparative Performance in Asymmetric Transformations
The Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is a hallmark transformation for evaluating the efficacy of iminium ion catalysis.
MacMillan Catalysts in the Diels-Alder Reaction
The first highly enantioselective organocatalytic Diels-Alder reaction was reported by MacMillan and coworkers, employing an imidazolidinone catalyst.[3] This seminal work demonstrated the power of iminium ion activation to facilitate [4+2] cycloadditions with excellent yields and enantioselectivities.
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cinnamaldehyde | Cyclopentadiene | CH3CN/H2O | RT | 99 | 93 (exo) | [3] |
| (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone TFA | Acrolein | Cyclopentadiene | CH2Cl2 | -85 | 88 | 94 (endo) | [2] |
Proline-Derived Catalysts in the Diels-Alder Reaction
While MacMillan catalysts are often the go-to for Diels-Alder reactions, certain proline derivatives have also been shown to be effective. The performance of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl can be inferred from the broader class of proline ester catalysts.
It is important to note that direct experimental data for (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl in the Diels-Alder reaction is not as extensively documented as for MacMillan catalysts. However, based on the performance of similar proline esters, it is expected to provide good enantioselectivity, though potentially requiring higher catalyst loadings or longer reaction times compared to the more structurally optimized MacMillan catalysts.
The Asymmetric Michael Addition
The Michael addition is a fundamental C-C bond-forming reaction, and both catalyst classes have demonstrated their utility in promoting enantioselective conjugate additions.
MacMillan Catalysts in the Michael Addition
MacMillan's imidazolidinone catalysts have been successfully applied to the Mukaiyama-Michael reaction, showcasing their ability to activate α,β-unsaturated aldehydes towards attack by silyl enol ethers.[5]
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one | Crotonaldehyde | (E)-1-methoxy-2-methyl-1-(trimethylsilyloxy)prop-1-ene | CH2Cl2 | -55 | 86 | 95 | [5] |
Proline-Derived Catalysts in the Michael Addition
Proline and its derivatives are well-known to catalyze the Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors through an enamine mechanism. The bulky phenyl group in (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl is anticipated to play a significant role in achieving high stereoselectivity.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |
| (S)-Proline | Nitrostyrene | Cyclohexanone | DMSO | RT | 97 | 99 | 95:5 | [3] |
| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | Nitrostyrene | Cyclohexanone | Toluene | RT | 99 | >99 | >99:1 | [6] |
Based on the high performance of structurally related proline derivatives, (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl is expected to be a highly effective catalyst for asymmetric Michael additions, particularly for the addition of ketones to nitroolefins.
Mechanistic Insights and Catalyst Selection
The choice between a proline-derived catalyst and a MacMillan catalyst is dictated by the specific transformation and the desired outcome.
Catalytic Cycles
Iminium Ion Catalysis (Predominant for MacMillan Catalysts)
Figure 1: Iminium ion catalytic cycle.
Enamine Catalysis (Common for Proline-Derived Catalysts)
Figure 2: Enamine catalytic cycle.
A Senior Application Scientist's Perspective
From a practical standpoint, MacMillan catalysts are often the first choice for reactions that proceed optimally through iminium ion activation, such as the Diels-Alder reaction of α,β-unsaturated aldehydes. Their rigid structure provides a well-defined chiral environment, often leading to higher enantioselectivities with lower catalyst loadings compared to more flexible proline derivatives.
Conversely, for reactions that rely on enamine catalysis, such as the Michael addition of ketones, proline-derived catalysts like (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl are excellent candidates. The bifunctional nature of many proline derivatives, where the acidic proton of the carboxylic acid (or a related group) can act as a co-catalyst, can be advantageous. The phenyl group on the pyrrolidine ring of the title compound is a key feature, providing the necessary steric hindrance to effectively shield one face of the enamine intermediate.
Experimental Protocols
The following are generalized protocols for the asymmetric Diels-Alder and Michael reactions, which should be optimized for specific substrates.
General Protocol for MacMillan Catalyst-Mediated Diels-Alder Reaction
Figure 3: Diels-Alder reaction workflow.
-
To a stirred solution of the MacMillan catalyst (5-20 mol%) in the specified solvent (e.g., CH2Cl2 or CH3CN/H2O), is added the α,β-unsaturated aldehyde (1.0 equiv).
-
The reaction mixture is cooled to the desired temperature (e.g., -85 °C to room temperature).
-
The diene (2.0-5.0 equiv) is added, and the reaction is stirred until completion (monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Protocol for Proline-Derivative-Catalyzed Michael Addition
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Analysis of Competing Pathways in Organocatalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules in an organocatalyzed reaction is paramount. It is not merely about the final product; it is about the journey—the rates, the intermediates, and the side alleys of the reaction mechanism. When multiple pathways compete, the reaction's outcome, in terms of yield and selectivity, hangs in the balance. This guide provides an in-depth comparison of kinetic analysis methodologies, offering the theoretical basis and practical protocols necessary to dissect these complex systems. We move beyond simple recipes, focusing on the causality behind experimental design to empower you to build self-validating, robust kinetic models.
The Central Challenge: Why Kinetic Analysis is Non-Negotiable
In an ideal organocatalytic reaction, reactants proceed through a single, low-energy pathway to the desired product. Reality, however, is often more complex. Competing pathways can lead to byproducts, diastereomers, or enantiomers, eroding yield and stereoselectivity. Furthermore, processes occurring "off-cycle," such as catalyst deactivation or the formation of unreactive intermediates, can halt the reaction prematurely.[1][2]
Kinetic analysis is the principal tool for quantitatively understanding these competing events.[3] It allows us to:
-
Determine the rate law, which reveals the concentration dependence of each species in the rate-determining step.[4][5]
-
Identify and quantify the impact of off-cycle processes like product inhibition or catalyst death.[6][7]
-
Elucidate the energetic differences between competing transition states that govern selectivity.
-
Optimize reaction conditions (temperature, concentration, solvent) based on a mechanistic understanding to favor the desired pathway.[3]
This guide focuses on comparing the predominant methodologies for achieving this understanding: Classical Initial Rate Analysis and the more modern Reaction Progress Kinetic Analysis (RPKA).
Methodologies Compared: Initial Rates vs. Reaction Progress Kinetic Analysis (RPKA)
The choice of kinetic methodology dictates the type and quality of information obtained. While classical methods have their place, RPKA offers a more comprehensive picture for the complex systems typical in organocatalysis.
| Feature | Classical Initial Rate Methods (e.g., Method of Excess) | Reaction Progress Kinetic Analysis (RPKA) |
| Experimental Conditions | Uses "pseudo-first-order" conditions where one reactant is in large excess.[8] | Uses "synthetically relevant" conditions where all reactant concentrations change simultaneously.[1][6] |
| Data Acquired | A single rate value from the initial, linear portion (1-3%) of the reaction. Multiple experiments are required to determine orders. | A continuous stream of concentration data over the entire reaction course.[9] |
| Primary Output | Determination of reaction order for one species at a time. | A complete kinetic profile of the reaction, revealing the rate's dependence on all changing species from a minimal set of experiments.[1][9] |
| Strengths | Simpler data analysis for well-behaved systems. Conceptually straightforward. | Rapidly reveals complex kinetic behavior, including catalyst deactivation, product inhibition, and changes in mechanism.[6][7] Highly efficient, requiring fewer experiments.[1] |
| Weaknesses | Can mask complex phenomena (e.g., product inhibition). Conditions are not representative of a typical synthesis. Labor-intensive. | Requires accurate in-situ monitoring techniques. Data analysis can be more complex, often requiring specialized software. |
| Best Suited For | Simple, well-understood reactions with no expected complications. | Complex catalytic systems, especially those with known or suspected competing pathways, catalyst instability, or product inhibition.[10] |
Expert Insight: The fundamental advantage of RPKA lies in its ability to reveal the "health" of the catalytic cycle throughout the reaction.[1] Classical methods provide only a snapshot at the very beginning, potentially missing crucial events that occur as product accumulates or reactants are consumed. For elucidating competing pathways, observing how the relative rates change over time is essential, a task for which RPKA is uniquely suited.
Designing the Kinetic Experiment: A Step-by-Step Approach
A successful kinetic analysis hinges on meticulous experimental design and the selection of an appropriate monitoring technique.
Choosing Your Weapon: In-situ vs. Offline Monitoring
The ability to accurately track reactant and product concentrations over time is the bedrock of any kinetic study.[6]
| Monitoring Technique | Principle | Strengths | Weaknesses | Causality for Choice |
| NMR Spectroscopy | Tracks changes in the chemical environment of specific nuclei (¹H, ¹⁹F, ³¹P). | Provides rich structural information, allowing simultaneous tracking of multiple species. Non-invasive.[11] | Lower sensitivity compared to other methods. Requires deuterated solvents. Reactions must be run inside the spectrometer. | Ideal for reactions where multiple reactants, intermediates, and products have distinct, well-resolved NMR signals. |
| FTIR/Raman Spectroscopy | Monitors changes in vibrational modes of functional groups.[12] | High sensitivity for specific functional groups (e.g., C=O, N=C=O). Probes can be inserted directly into standard glassware.[11] | Complex spectra can be difficult to deconvolve. Not all species may have a unique, observable vibrational mode. | Excellent for tracking the disappearance/appearance of key functional groups, particularly in reactions like acylations or isocyanate chemistry. |
| Offline Chromatography (HPLC/GC) | Physical separation of reaction components followed by detection. | High sensitivity and accuracy. Can separate enantiomers with chiral columns. Validates in-situ data.[12] | Invasive (requires quenching). Lower temporal resolution. Potential for errors during quenching and sample workup. | The gold standard for tracking enantioselectivity. Necessary when in-situ methods lack the resolution to distinguish between similar products or enantiomers. |
Expert Insight: The most robust experimental design often involves a primary in-situ monitoring technique (e.g., FTIR) for high-resolution temporal data, validated by periodic offline analysis (e.g., chiral HPLC) to ensure accuracy and quantify stereoselectivity.[12]
Workflow for Kinetic Analysis
The following diagram illustrates a comprehensive workflow for investigating an organocatalyzed reaction with potential competing pathways.
References
- 1. mt.com [mt.com]
- 2. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 7. bard.edu [bard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Models
In the landscape of modern drug discovery, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and insightful research.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously cross-validate computational predictions with experimental data. By moving beyond mere data comparison to a synergistic integration of in silico and in vitro/in vivo methodologies, we can enhance the predictive power of our models, reduce costly late-stage failures, and accelerate the journey from target identification to clinical candidate.[2][3]
This document is structured to provide not just a "how-to," but a "why-to," explaining the causality behind the selection of models and experiments, ensuring a self-validating and trustworthy workflow.
The Foundational Synergy: Why Integrate Computational and Experimental Workflows?
The drug development pipeline is notoriously long and expensive, with failures often attributed to a lack of efficacy or unforeseen toxicity.[2][4] Integrating computational models early and often provides a powerful tool to mitigate these risks.
-
Efficiency and Cost Reduction : Computational screening of vast chemical libraries is exponentially faster and more cost-effective than high-throughput screening (HTS).[1] By using models to prioritize a smaller, more promising set of compounds for experimental testing, resources are conserved for candidates with the highest probability of success.[1]
-
Mechanistic Insight : While experimental assays can tell us if a compound is active, mechanistic computational models can help explain why.[3] They allow us to visualize drug-target interactions at an atomic level, simulate dynamic biological pathways, and formulate hypotheses that can be directly tested in the lab.
-
Early Risk Assessment : In silico models, particularly in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacokinetic/pharmacodynamic (PK/PD) modeling, can predict a drug's behavior in the body far earlier than animal studies, flagging potential liabilities before significant investment is made.[2][5]
The relationship is cyclical: experimental data is used to build and train more accurate models, which in turn make more reliable predictions that guide more informative experiments. This iterative process is the engine of modern, efficient drug discovery.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Computational modelling of drug disposition | PPTX [slideshare.net]
A Head-to-Head Comparison of C2-Symmetric Pyrrolidine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, C2-symmetric pyrrolidine derivatives have emerged as a cornerstone for the stereocontrolled synthesis of complex chiral molecules. Their rigidified chiral scaffold provides a well-defined steric environment, enabling high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a detailed, head-to-head comparison of prominent C2-symmetric pyrrolidine catalysts, supported by experimental data, to inform catalyst selection for specific synthetic challenges.
The Principle of C2-Symmetry in Pyrrolidine Catalysis
The C2-axis of symmetry in these catalysts reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction. The substituents at the 2- and 5-positions of the pyrrolidine ring play a crucial role in creating a chiral pocket that effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent and leading to high enantioselectivity.
This guide will focus on a comparative analysis of three classes of C2-symmetric pyrrolidine-based catalysts:
-
Proline-Derived C2-Symmetric Tetraamines
-
C2-Symmetric Bipyrrolidines
-
(2R,5R)-2,5-Diphenylpyrrolidine and its Derivatives
We will evaluate their performance in two key asymmetric transformations: the Michael addition and the Diels-Alder reaction.
Head-to-Head Performance in the Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. The use of C2-symmetric pyrrolidine catalysts allows for the enantioselective construction of stereocenters.
Catalyst Performance Data: Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| C2-Symmetric Tetraamine 1 | Cyclohexanone | β-nitrostyrene | Toluene | 95 | >99:1 | 93 | [1] |
| C2-Symmetric Bipyrrolidine 2 | Propanal | β-nitrostyrene | CH2Cl2 | 92 | 85:15 | 95 | [2] |
| (2R,5R)-Diphenylpyrrolidine derivative 3 | Isovaleraldehyde | β-nitrostyrene | Toluene | 96 | 95:5 | 91 | [3] |
Analysis of Performance:
The C2-symmetric proline-derived tetraamine catalyst 1 demonstrates exceptional diastereoselectivity and high enantioselectivity in the addition of cyclohexanone to β-nitrostyrene.[1] This is attributed to the bifunctional nature of the catalyst, where the pyrrolidine nitrogen activates the ketone via enamine formation, and the terminal amino groups can interact with the nitro group of the acceptor, organizing the transition state for high stereocontrol.
C2-symmetric bipyrrolidine 2 also provides excellent enantioselectivity with a different substrate combination (propanal and β-nitrostyrene).[2] The two pyrrolidine units work in concert to create a highly organized chiral environment.
The (2R,5R)-diphenylpyrrolidine derivative 3 shows high yields and enantioselectivities for the addition of a more sterically hindered aldehyde.[3] The bulky phenyl groups are key to establishing the steric hindrance necessary for effective facial discrimination of the enamine intermediate.
Catalytic Cycle and Stereochemical Model for the Michael Addition
The catalytic cycle for the Michael addition mediated by a C2-symmetric pyrrolidine catalyst proceeds through the formation of a chiral enamine intermediate. The C2-symmetry of the catalyst directs the facial attack of the nitroolefin.
Figure 1: Catalytic cycle and stereocontrol in the asymmetric Michael addition.
Head-to-Head Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Organocatalytic versions using C2-symmetric pyrrolidines proceed via the formation of a chiral iminium ion, which lowers the LUMO of the dienophile and provides a chiral environment.
Catalyst Performance Data: Diels-Alder Reaction of Cyclopentadiene and Acrolein
| Catalyst | Dienophile | Diene | Solvent | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| C2-Symmetric Bipyrrolidine 4 | Acrolein | Cyclopentadiene | H2O/CH2Cl2 | 95 | 95:5 | 98 | [2] |
| MacMillan-type Imidazolidinone 5 | Acrolein | Cyclopentadiene | CH2Cl2 | 96 | >99:1 | 96 | [1] |
Analysis of Performance:
The C2-symmetric bipyrrolidine catalyst 4 demonstrates excellent enantioselectivity in the Diels-Alder reaction between acrolein and cyclopentadiene.[2] The use of an aqueous medium can enhance both the rate and selectivity of the reaction due to the hydrophobic effect.
For comparison, the well-established MacMillan-type imidazolidinone catalyst 5 , which shares the pyrrolidine motif but is not C2-symmetric, also provides high enantioselectivity.[1] This highlights that while C2-symmetry is a powerful tool, other structural features can also lead to excellent stereocontrol. The bipyrrolidine's C2-symmetry, however, offers a different and highly effective approach to creating the necessary chiral environment.
Mechanism of Activation in the Asymmetric Diels-Alder Reaction
In the Diels-Alder reaction, the C2-symmetric pyrrolidine catalyst forms a chiral iminium ion with the α,β-unsaturated aldehyde (dienophile). This activation lowers the energy of the LUMO of the dienophile, accelerating the reaction, while the C2-symmetric substituents on the pyrrolidine ring block one face of the iminium ion, leading to a highly enantioselective cycloaddition.
Figure 2: Mechanism of the C2-symmetric pyrrolidine-catalyzed Diels-Alder reaction.
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative example for conducting an asymmetric Michael addition using a C2-symmetric pyrrolidine-based organocatalyst.
Materials:
-
C2-Symmetric Pyrrolidine Catalyst (e.g., (2R,5R)-diphenylpyrrolidine derivative) (10 mol%)
-
Aldehyde (2.0 equiv)
-
Nitroolefin (1.0 equiv)
-
Toluene (or other suitable anhydrous solvent)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the C2-symmetric pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M solution with respect to the nitroolefin).
-
Add the aldehyde (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the solution for 5-10 minutes at room temperature.
-
Add the nitroolefin (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the product and determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Figure 3: Experimental workflow for the asymmetric Michael addition.
Conclusion and Future Perspectives
C2-symmetric pyrrolidine catalysts are a powerful and versatile class of organocatalysts that provide high levels of stereocontrol in a variety of important asymmetric transformations. The choice of catalyst, including the specific substituents on the pyrrolidine ring, is crucial for achieving optimal results for a given substrate combination. Proline-derived tetraamines offer bifunctionality, bipyrrolidines provide a highly organized chiral pocket, and bulky 2,5-diarylpyrrolidines excel through steric shielding.
Future developments in this field will likely focus on the design of novel C2-symmetric pyrrolidine catalysts with enhanced reactivity and selectivity, as well as their application in a broader range of asymmetric reactions. The development of recyclable and immobilized versions of these catalysts will also be a key area of research to improve the sustainability of these synthetic methods.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride (CAS No. 2170170-16-6), a key intermediate in various synthetic pathways. While specific hazard data for this compound is limited, this guide synthesizes established principles for handling analogous chemical structures—namely, pyrrolidine derivatives and amine hydrochloride salts—to ensure a cautious and compliant approach to its waste management.
Hazard Assessment and Risk Mitigation
A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. The Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive toxicological and ecological data[1]. In such instances, a conservative approach is warranted, treating the substance with the care afforded to compounds with known, more significant hazards.
The structure of this compound suggests two primary areas of chemical consideration: the pyrrolidine ring and the hydrochloride salt of the secondary amine. Pyrrolidine itself is a flammable, corrosive, and toxic liquid. While the substitution in the target molecule will alter its properties, it is prudent to assume potential for irritation and toxicity. The hydrochloride salt is acidic and can release hydrogen chloride gas upon thermal decomposition.
Key Considerations:
-
Corrosivity: As a hydrochloride salt, the compound can be corrosive, particularly in the presence of moisture.
-
Toxicity: The toxicological properties have not been fully investigated[1]. Therefore, it should be handled as a potentially toxic substance.
-
Reactivity: Avoid contact with strong bases and oxidizing agents.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile, a robust selection of PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound in solid form and in solution.
| Task | Minimum PPE Requirement |
| Handling Solid Compound | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Preparing Solutions | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat- Respiratory protection may be necessary for large spills or if dust is generated |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Spill Management and Decontamination
In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.
For Small Spills (Solid):
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to prevent the generation of dust.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Wipe the spill area with a damp cloth, followed by a soap and water wash. Collect all cleaning materials in the same waste container.
For Spills of Solutions:
-
Evacuate and Secure: As with solid spills, alert others and secure the area.
-
Don Appropriate PPE: Ensure adequate respiratory protection if the solvent is volatile.
-
Containment: Create a dike around the spill using an inert absorbent material.
-
Absorption: Apply absorbent material to the spill, working from the outside in.
-
Collection: Scoop the saturated absorbent into a labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol for organic solutions), followed by a soap and water wash.
Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on the quantity and local regulations. All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.
Disposal of Small Quantities (≤ 5 g) via Neutralization
For small, research-scale quantities, chemical neutralization to a less hazardous form can be a viable pre-disposal step. This procedure converts the amine hydrochloride to its free amine form and neutralizes the associated acid.
Materials:
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and waste containers
Protocol:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound in water. The concentration should be kept low, ideally below 5%.
-
Neutralization: Slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate to the stirred solution of the amine hydrochloride. Be cautious of potential foaming due to the release of carbon dioxide gas.
-
pH Monitoring: Monitor the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Waste Collection: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local institutional and municipal regulations. Always confirm your institution's specific policies on aqueous waste disposal.
The underlying chemistry of this neutralization is a simple acid-base reaction:
R₂NH₂⁺Cl⁻ + NaHCO₃ → R₂NH + NaCl + H₂O + CO₂(g)
Disposal of Large Quantities and Contaminated Materials
For quantities exceeding 5 grams, or for any contaminated materials (e.g., gloves, absorbent pads, glassware), direct disposal as hazardous chemical waste is mandatory.
Protocol:
-
Waste Segregation: Do not mix this waste stream with other incompatible chemical wastes.
-
Containerization: Place the solid waste or concentrated solutions in a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the quantity, and the appropriate hazard warnings (e.g., "Caution: Substance of Unknown Toxicity").
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and RCRA guidelines.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where comprehensive hazard data is not yet available, a cautious and well-documented disposal plan is essential. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and compliant waste segregation and disposal, researchers can ensure that the entire lifecycle of their chemical intermediates is managed with the highest standards of safety and scientific integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
